molecular formula C5H11NO2 B1312026 O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine CAS No. 6723-30-4

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

Cat. No.: B1312026
CAS No.: 6723-30-4
M. Wt: 117.15 g/mol
InChI Key: NLXXVSKHVGDQAT-UHFFFAOYSA-N
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Description

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX) is an O-substituted hydroxylamine. The coupling of OTX with alkaline gel electrophoresis has been reported to improve the process of detecting single strand breaks (SSBs) in DNA.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(oxan-2-yl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-8-5-3-1-2-4-7-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXXVSKHVGDQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408719
Record name O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6723-30-4
Record name O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(Tetrahydropyran-2-yl)hydroxylamine
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Foundational & Exploratory

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6723-30-4

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is a crucial reagent in synthetic organic chemistry, primarily utilized as a protected form of hydroxylamine. Its application is of particular significance in drug discovery and development, where it serves as a key building block in the synthesis of hydroxamic acids. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 6723-30-4[2][3][4][5][6][7]
Molecular Formula C₅H₁₁NO₂[2][3][5][7]
Molecular Weight 117.15 g/mol [2][3][5][7][8]
Melting Point 34-37 °C[2]
Boiling Point 81 °C at 20 mmHg[2][7]
Density 1.06 g/cm³
Appearance White to off-white crystalline solid[1]
Purity Typically ≥97%

Synthesis

A common and efficient method for the synthesis of this compound involves a two-step process starting from N-hydroxyphthalimide and 3,4-dihydro-2H-pyran.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Protection of N-hydroxyphthalimide

  • In a 250 mL three-necked flask, dissolve N-hydroxyphthalimide (10 g, 0.061 mol) and 3,4-dihydro-2H-pyran (6.1 g, 0.073 mol) in tetrahydrofuran (100 mL).[1]

  • Add p-toluenesulfonic acid (1.1 g, 6.1 mmol) as a catalyst to the solution.[1]

  • Stir the reaction mixture at room temperature for 2 hours.[1]

  • Remove the tetrahydrofuran by distillation under reduced pressure.[1]

  • Add water (200 mL) to the residue and extract the product with dichloromethane (3 x 200 mL).[1]

  • Combine the organic phases and wash sequentially with saturated aqueous NaHCO₃ solution (3 x 200 mL) and saturated aqueous NaCl solution (200 mL).[1]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield a yellow-green solid (intermediate product).[1]

Step 2: Hydrazinolysis

  • Transfer the solid from Step 1 to a 1000 mL three-necked flask and dissolve it in ethanol (450 mL) with stirring.[1]

  • Slowly add 80% hydrazine hydrate (10.4 mL, 0.17 mol) dropwise to the solution.[1]

  • Stir the reaction for 1 hour at room temperature.[1]

  • Filter the reaction mixture and evaporate the filtrate to obtain the crude product.[1]

  • Dissolve the crude product in ethyl acetate (500 mL), mix thoroughly, and remove any insoluble matter by vacuum filtration.[1]

  • Wash the filtrate with water (3 x 100 mL) and then with a saturated NaCl aqueous solution (200 mL).[1]

  • Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain a light yellow oil, which solidifies upon vacuum drying to a yellow solid. The typical yield is around 75%.[1]

G Synthesis of this compound A N-hydroxyphthalimide + 3,4-Dihydro-2H-pyran B Protection (p-TSA, THF) A->B Step 1 C O-(Tetrahydro-2H-pyran-2-yl)-N-phthalimide B->C D Hydrazinolysis (Hydrazine hydrate, Ethanol) C->D Step 2 E This compound D->E

A simplified workflow for the synthesis of this compound.

Applications in Drug Discovery

The primary application of this compound is in the synthesis of hydroxamic acids, which are a critical functional group in a variety of biologically active molecules.[9][10] The tetrahydropyranyl (THP) group serves as an effective protecting group for the hydroxylamine functionality, allowing for selective reactions at other sites of a molecule.

Synthesis of Hydroxamic Acids

This compound is widely used to introduce the protected hydroxamic acid moiety by coupling with carboxylic acids.[9] This is typically followed by deprotection under acidic conditions to yield the final hydroxamic acid.

General Experimental Protocol: Carboxylic Acid Coupling and Deprotection

  • Coupling: A carboxylic acid can be activated using standard coupling reagents such as EDC/HOBt or HBTU/DIPEA in an appropriate solvent like DMF.[9][11] this compound is then added to the activated carboxylic acid, and the reaction is stirred until completion to form the O-protected hydroxamate.[9]

  • Deprotection: The THP protecting group is readily cleaved under acidic conditions.[9] This can be achieved using reagents such as 6M HCl or trifluoroacetic acid to afford the final hydroxamic acid.[9]

Role in Histone Deacetylase (HDAC) Inhibitor Synthesis

A prominent application of this reagent is in the synthesis of histone deacetylase (HDAC) inhibitors.[2][3] HDACs are a class of enzymes that play a crucial role in gene expression regulation.[12][13] Their inhibitors have emerged as a promising class of anti-cancer agents.[2] Many potent HDAC inhibitors feature a hydroxamic acid moiety which chelates the zinc ion in the active site of the enzyme.[2][11]

This compound is a key intermediate in the synthesis of several potential HDAC inhibitors, including pyrimidyl-5-hydroxamic acids and other complex molecules.

G Role of HDACs and their Inhibition cluster_0 Normal Cell Function cluster_1 Cancer Pathophysiology and Treatment A Histone Acetyltransferases (HATs) Add acetyl groups C Relaxed Chromatin (Gene expression ON) A->C B Histone Deacetylases (HDACs) Remove acetyl groups D Condensed Chromatin (Gene expression OFF) B->D C->B Regulation D->A Regulation E Overactive HDACs in Cancer E->D G Histone Hyperacetylation F HDAC Inhibitor (e.g., hydroxamic acids) F->E Inhibits H Tumor Suppression Genes Activated (Apoptosis, Cell Cycle Arrest) G->H

Signaling pathway illustrating the role of HDACs and the mechanism of their inhibitors.

Safety and Handling

This compound is classified as an irritant.[8] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][14] Work should be conducted in a well-ventilated area or a fume hood.[8][15]

Hazard Summary:

Hazard StatementDescriptionReferences
H315Causes skin irritation[4][5][8][14][15]
H319Causes serious eye irritation[4][5][8][14][15]
H335May cause respiratory irritation[4][5][8][14][15]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][15]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][15]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[8][15]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][15]

Detailed toxicological properties have not been fully investigated.[8] Therefore, it is crucial to handle this chemical with care and avoid unnecessary exposure.

Conclusion

This compound is a valuable and versatile reagent for researchers, particularly those in the field of medicinal chemistry and drug development. Its role as a protected hydroxylamine facilitates the synthesis of complex molecules, most notably hydroxamic acid-based HDAC inhibitors. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.

References

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synthesis, applications, and experimental protocols for a key reagent in the development of hydroxamic acid-based therapeutics.

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is a crucial medical intermediate widely employed in pharmaceutical and fine chemical synthesis.[1] Its primary utility lies in its role as a protected form of hydroxylamine, facilitating the synthesis of complex organic molecules, particularly hydroxamic acids.[2][3] These hydroxamic acids are a pivotal class of compounds in drug discovery, known for their ability to inhibit metalloenzymes, making them promising candidates for a range of therapeutic areas, most notably in oncology.[2][4]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, its primary applications in the synthesis of bioactive molecules, and detailed experimental protocols for its use.

Core Applications in Drug Discovery

The principal application of this compound is in the synthesis of hydroxamic acids.[2] The tetrahydropyranyl (THP) group serves as a stable protecting group for the hydroxylamine moiety, which is sensitive to various reaction conditions.[5] This protection allows for the coupling of the hydroxylamine with carboxylic acids to form a THP-protected hydroxamic acid intermediate. Subsequent deprotection under acidic conditions yields the final hydroxamic acid.

This strategy is extensively used in the development of inhibitors for two major classes of enzymes:

  • Histone Deacetylases (HDACs): HDAC inhibitors are a promising class of anti-cancer agents. This compound is a key reagent in the synthesis of several potent HDAC inhibitors, including pyrimidyl-5-hydroxamic acids and the novel inhibitor MPT0E028.[2][6][7]

  • Matrix Metalloproteinases (MMPs): MMPs are implicated in cancer metastasis and other diseases. This reagent is also utilized in the synthesis of hydroxamate-based MMP inhibitors.[2]

Beyond these, its application extends to the synthesis of various other complex molecules and active pharmaceutical ingredients (APIs).[1]

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for this compound is presented below.

PropertyValueReference(s)
Molecular Formula C₅H₁₁NO₂[7][8]
Molecular Weight 117.15 g/mol [7][8]
Appearance White to off-white low melting solid[1][9]
Melting Point 34-37 °C[7]
Boiling Point 81 °C at 20 mmHg[7]
Purity Typically ≥96% (GC)[7][10]
CAS Number 6723-30-4[7]
Hazard Classifications Skin Irritant (H315), Serious Eye Irritant (H319), May cause respiratory irritation (H335)[8][11]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of hydroxamic acids are outlined below.

Synthesis of this compound

A general and efficient procedure for the synthesis of this compound has been reported with a yield of 75.3%.[1]

Materials:

  • N-hydroxyphthalimide

  • 3,4-Dihydro-2H-pyran

  • p-Toluenesulfonic acid

  • Tetrahydrofuran (THF)

  • Dichloromethane

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl solution

  • Anhydrous sodium sulfate

  • Ethanol

  • 80% Hydrazine hydrate

  • Ethyl acetate

Procedure:

  • Protection of N-hydroxyphthalimide:

    • In a 250 mL three-necked flask, dissolve N-hydroxyphthalimide (10 g, 0.061 mol) and 3,4-dihydro-2H-pyran (6.1 g, 0.073 mol) in tetrahydrofuran (100 mL).

    • Add p-toluenesulfonic acid (1.1 g, 6.1 mmol) to catalyze the reaction.

    • Stir the reaction at room temperature for 2 hours.

    • Remove the tetrahydrofuran by distillation under reduced pressure.

    • To the residue, add water (200 mL) and extract with dichloromethane (3 x 200 mL).

    • Combine the organic phases and wash sequentially with saturated aqueous NaHCO₃ solution (3 x 200 mL) and saturated aqueous NaCl solution (200 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to dryness to yield a yellow-green solid (15.3 g).

  • Hydrazinolysis:

    • Transfer the resulting solid to a 1000 mL three-necked flask and dissolve in ethanol (450 mL) with stirring.

    • Slowly add 80% hydrazine hydrate (10.4 mL, 0.17 mol) dropwise and continue the reaction for 1 hour at room temperature.

    • Filter the reaction solution directly and evaporate the filtrate to obtain the crude product (10.6 g).

  • Purification:

    • Dissolve the crude product in ethyl acetate (500 mL), mix thoroughly, and remove insoluble matter by vacuum filtration.

    • Wash the filtrate with water (3 x 100 mL) and saturated NaCl aqueous solution (200 mL) sequentially.

    • Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate to dryness to obtain a light yellow oil.

    • Dry the oily material under vacuum to yield a yellow solid (5.39 g) with a melting point of 35-37 °C.

Synthesis_of_THP_Hydroxylamine cluster_protection Step 1: Protection cluster_deprotection Step 2: Hydrazinolysis N_hydroxyphthalimide N-hydroxyphthalimide Protected_Intermediate N-[(Tetrahydropyran-2-yl)oxy]phthalimide N_hydroxyphthalimide->Protected_Intermediate DHP 3,4-Dihydro-2H-pyran DHP->Protected_Intermediate pTSA p-Toluenesulfonic acid (catalyst) pTSA->Protected_Intermediate THF THF (solvent) THF->N_hydroxyphthalimide Product This compound Protected_Intermediate->Product Hydrazine Hydrazine hydrate Hydrazine->Product Ethanol Ethanol (solvent) Ethanol->Protected_Intermediate

Caption: Synthesis of this compound.

Synthesis of THP-Protected Hydroxamic Acids from Carboxylic Acids

The coupling of a carboxylic acid with this compound is a key step in hydroxamic acid synthesis. A common method involves the use of coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[6]

Materials:

  • Carboxylic acid derivative

  • This compound (NH₂OTHP)

  • PyBOP

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid in DMF.

  • Add this compound, PyBOP, and triethylamine to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction mixture to isolate the THP-protected hydroxamic acid.

Hydroxamic_Acid_Coupling cluster_coupling Coupling Reaction Carboxylic_Acid Carboxylic Acid (R-COOH) Protected_Hydroxamic_Acid THP-Protected Hydroxamic Acid (R-CONH-OTHP) Carboxylic_Acid->Protected_Hydroxamic_Acid THP_Hydroxylamine This compound THP_Hydroxylamine->Protected_Hydroxamic_Acid PyBOP PyBOP (Coupling Agent) PyBOP->Protected_Hydroxamic_Acid Et3N Triethylamine (Base) Et3N->Protected_Hydroxamic_Acid DMF DMF (Solvent) DMF->Carboxylic_Acid THP_Deprotection cluster_deprotection Deprotection Reaction Protected_Hydroxamic_Acid THP-Protected Hydroxamic Acid (R-CONH-OTHP) Hydroxamic_Acid Hydroxamic Acid (R-CONH-OH) Protected_Hydroxamic_Acid->Hydroxamic_Acid TFA Trifluoroacetic Acid (Acid Catalyst) TFA->Hydroxamic_Acid MeOH Methanol (Solvent) MeOH->Protected_Hydroxamic_Acid

References

An In-depth Technical Guide to O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine. It will delve into its molecular structure, detail a robust synthetic pathway with mechanistic insights, and explore its applications as a pivotal building block in modern organic synthesis.

Introduction: A Versatile Reagent in Synthetic Chemistry

This compound, often abbreviated as THP-ONH2, is an O-substituted hydroxylamine derivative that has found significant utility in organic synthesis.[1][2] Its primary role is that of a protected hydroxylamine, where the tetrahydropyranyl (THP) group serves as a stable yet readily cleavable protecting group for the hydroxyl moiety. This protection strategy allows for the selective reaction of the amine functionality in various synthetic transformations. The compound is particularly valued in the construction of complex molecules, including pharmacologically active agents, where the introduction of a hydroxylamine or hydroxamic acid functionality is required.[1][3][4]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. This compound is typically a white to off-white crystalline solid at room temperature.[3][5]

Molecular Structure

The structure of this compound features a hydroxylamine core where the oxygen atom is protected by a tetrahydropyran ring. This linkage forms an acetal, which is stable under basic and nucleophilic conditions but susceptible to cleavage under acidic conditions.[6][7]

Structure of this compound

Caption: Chemical structure of this compound.

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 6723-30-4[5][8][9][10][11]
Molecular Formula C5H11NO2[8][9][12]
Molecular Weight 117.15 g/mol [8][9][10][12]
Appearance White to off-white crystalline solid[3][5]
Melting Point 34-37 °C[3][9][12]
Boiling Point 81 °C at 20 mmHg[2][9]
SMILES NOC1CCCCO1[8][9]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with the protection of a hydroxylamine equivalent, followed by the liberation of the desired product. A common and efficient route involves the reaction of N-hydroxyphthalimide with 3,4-dihydro-2H-pyran (DHP), followed by hydrazinolysis of the resulting intermediate.[12]

Reaction Scheme and Mechanism

The first step involves the acid-catalyzed addition of the hydroxyl group of N-hydroxyphthalimide to the double bond of DHP.[7][12] This reaction proceeds via the formation of a resonance-stabilized carbocation intermediate upon protonation of the DHP. The hydroxyl group of N-hydroxyphthalimide then acts as a nucleophile, attacking the carbocation to form the THP-protected intermediate, N-(tetrahydro-2H-pyran-2-yloxy)phthalimide.[7]

The second step is the hydrazinolysis of the phthalimide group.[12] Hydrazine hydrate attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable phthalhydrazide precipitate and the desired this compound in the solution.

Synthetic Workflow for this compound

G cluster_0 Step 1: THP Protection cluster_1 Step 2: Hydrazinolysis N-Hydroxyphthalimide N-Hydroxyphthalimide Reaction Mixture 1 Reaction Mixture 1 N-Hydroxyphthalimide->Reaction Mixture 1 3,4-Dihydro-2H-pyran 3,4-Dihydro-2H-pyran 3,4-Dihydro-2H-pyran->Reaction Mixture 1 Acid Catalyst (p-TsOH) Acid Catalyst (p-TsOH) Acid Catalyst (p-TsOH)->Reaction Mixture 1 N-(tetrahydro-2H-pyran-2-yloxy)phthalimide N-(tetrahydro-2H-pyran-2-yloxy)phthalimide Reaction Mixture 2 Reaction Mixture 2 N-(tetrahydro-2H-pyran-2-yloxy)phthalimide->Reaction Mixture 2 Reaction Mixture 1->N-(tetrahydro-2H-pyran-2-yloxy)phthalimide Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction Mixture 2 Phthalhydrazide (precipitate) Phthalhydrazide (precipitate) This compound This compound Reaction Mixture 2->Phthalhydrazide (precipitate) Reaction Mixture 2->this compound

Caption: A two-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[12]

Step 1: Synthesis of N-(tetrahydro-2H-pyran-2-yloxy)phthalimide

  • To a 250 mL three-necked flask, add N-hydroxyphthalimide (10 g, 0.061 mol) and tetrahydrofuran (100 mL). Stir until the solid is dissolved.

  • Add 3,4-dihydro-2H-pyran (6.1 g, 0.073 mol) to the solution.

  • Add p-toluenesulfonic acid (1.1 g, 6.1 mmol) as a catalyst.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the tetrahydrofuran by distillation under reduced pressure.

  • To the residue, add water (200 mL) and extract with dichloromethane (3 x 200 mL).

  • Combine the organic phases and wash sequentially with saturated aqueous NaHCO3 solution (3 x 200 mL) and saturated aqueous NaCl solution (200 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the intermediate as a yellow-green solid.

Step 2: Synthesis of this compound

  • Transfer the solid intermediate from Step 1 to a 1000 mL three-necked flask.

  • Add ethanol (450 mL) and stir to dissolve the solid.

  • Slowly add 80% hydrazine hydrate (10.4 mL, 0.17 mol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 1 hour. A precipitate of phthalhydrazide will form.

  • Filter the reaction mixture to remove the precipitate.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Dissolve the crude product in ethyl acetate (500 mL) and filter to remove any remaining insoluble matter.

  • Wash the filtrate with water (3 x 100 mL) and then with a saturated NaCl aqueous solution (200 mL).

  • Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the final product as a light yellow oil, which solidifies upon standing. A yield of approximately 75% can be expected.[12]

Applications in Organic Synthesis

This compound is a valuable reagent in the synthesis of various organic compounds, particularly those containing a hydroxamic acid moiety.

Synthesis of Hydroxamic Acids

The primary application of this reagent is in the synthesis of hydroxamic acids, which are important functional groups in many biologically active molecules, including histone deacetylase (HDAC) inhibitors.[1][4][9] The THP-protected hydroxylamine can be coupled with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) to form an N-O bond. Subsequent deprotection of the THP group under mild acidic conditions yields the desired hydroxamic acid.

Role in Drug Discovery

The utility of this compound is highlighted in the synthesis of potential therapeutic agents. For instance, it has been employed in the preparation of:

  • Histone Deacetylase (HDAC) Inhibitors: Several pyrimidyl-5-hydroxamic acids and other complex hydroxamate-based compounds with potential as HDAC inhibitors have been synthesized using this reagent.[1][4][9]

  • Matrix Metalloproteinase (MMP) Inhibitors: It has been used in the synthesis of (ethynylthiophene)sulfonamido-based hydroxamates as potential MMP inhibitors.[9]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Hazards: It is irritating to the eyes, respiratory system, and skin.[8][13][14]

  • Precautionary Measures: Wear suitable protective clothing, gloves, and eye/face protection.[8][14] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[8] Avoid breathing dust, fume, gas, mist, vapors, or spray.[14]

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, providing a stable and readily accessible source of a protected hydroxylamine. Its straightforward synthesis and broad applicability, particularly in the construction of hydroxamic acid-containing drug candidates, make it an indispensable tool for medicinal chemists and researchers in the field of drug development. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in the laboratory.

References

THP-ONH2: An In-depth Technical Guide to Chemical Compatibility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-ONH2) is a pivotal reagent in modern organic synthesis, primarily utilized for the introduction of a protected hydroxylamine functional group. Its application is widespread in the development of novel therapeutics, particularly in the synthesis of hydroxamic acid derivatives which are known for their activity as enzyme inhibitors. A thorough understanding of the chemical compatibility and stability of THP-ONH2 is paramount for its effective handling, storage, and application in multi-step synthetic routes, ensuring the integrity of the reagent and the successful outcome of the synthesis.

This technical guide provides a comprehensive overview of the chemical compatibility and stability of THP-ONH2, based on available data and established chemical principles of the tetrahydropyranyl (THP) protecting group and hydroxylamine derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of THP-ONH2 is presented in Table 1. The compound is a low-melting solid, a characteristic that should be considered during storage and handling to avoid physical changes.

Table 1: Physicochemical Properties of THP-ONH2

PropertyValue
CAS Number 6723-30-4
Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
Appearance White to off-white low melting solid
Melting Point 32.7 - 37 °C[1]
Boiling Point 81 °C @ 20 mmHg[2]
Flash Point 82 °C (closed cup)[3]

Chemical Stability

The stability of THP-ONH2 is intrinsically linked to the chemical nature of the tetrahydropyranyl (THP) ether linkage. This group is well-documented as a protecting group for alcohols and is characterized by its stability under certain conditions and lability under others.

pH Stability

The primary factor governing the stability of THP-ONH2 is the pH of the environment. The THP group is an acetal, which is known to be highly susceptible to acid-catalyzed hydrolysis.

  • Acidic Conditions: THP-ONH2 is unstable in acidic conditions. The presence of even catalytic amounts of acid can lead to the rapid cleavage of the N-O-C bond, resulting in the formation of hydroxylamine and 5-hydroxypentanal (which exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran). This degradation pathway is the most significant liability of the molecule and dictates its incompatibility with acidic reagents and environments. The proposed mechanism for this acid-catalyzed degradation is depicted in the diagram below.

  • Neutral and Basic Conditions: In contrast to its lability in acid, the THP ether linkage is generally stable under neutral and basic conditions.[4][5] This allows for the use of THP-ONH2 in reaction mixtures containing bases, although strong bases should be used with caution depending on the overall molecular structure and other present functional groups.

Thermal Stability
Photostability

No specific data on the photostability of THP-ONH2 is available. As a general precautionary measure, it is recommended to store the compound in amber vials or otherwise protected from light, particularly for long-term storage.

Chemical Compatibility

The compatibility of THP-ONH2 with various solvents and reagents is a critical consideration for its use in chemical synthesis.

Solvent Compatibility

Based on its use in various synthetic procedures, THP-ONH2 is known to be soluble in and compatible with a range of common organic solvents. A summary of compatible solvents is provided in Table 2.

Table 2: Solvent Compatibility of THP-ONH2

Solvent ClassExamplesCompatibilityNotes
Ethers Tetrahydrofuran (THF), Diethyl etherCompatibleTHF is a common solvent for reactions involving THP-ONH2.
Halogenated Solvents Dichloromethane (DCM), ChloroformCompatibleDCM is frequently used in the synthesis and purification of THP-ONH2 derivatives.
Alcohols Ethanol, MethanolCompatible with cautionWhile used in some procedures, the presence of acidic impurities could lead to degradation. Use of anhydrous and neutral alcohols is recommended.
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)CompatibleThese solvents are suitable for reactions requiring higher polarity.
Hydrocarbons Heptane, HexaneLikely compatibleUsed as co-solvents or for extraction/purification.
Esters Ethyl acetateCompatibleCommonly used for extraction and chromatography.
Reagent Incompatibility

The primary incompatibility of THP-ONH2 is with acidic reagents. A non-exhaustive list of incompatible substance classes is provided in Table 3.

Table 3: Incompatible Reagent Classes for THP-ONH2

Reagent ClassExamplesReason for Incompatibility
Strong Protic Acids Hydrochloric acid (HCl), Sulfuric acid (H2SO4), p-Toluenesulfonic acid (p-TsOH)Rapid acid-catalyzed cleavage of the THP group.
Lewis Acids Boron trifluoride (BF3), Aluminum chloride (AlCl3)Can catalyze the cleavage of the THP ether.
Strong Oxidizing Agents Peroxides, PermanganatesThe hydroxylamine moiety may be susceptible to oxidation.

Degradation Pathway

The principal degradation pathway for THP-ONH2 is the acid-catalyzed hydrolysis of the THP ether linkage.

G Acid-Catalyzed Degradation of THP-ONH2 cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products THP-ONH2 THP-ONH2 Protonated_THP-ONH2 Protonated THP-ONH2 THP-ONH2->Protonated_THP-ONH2 Protonation H+ H+ Carbocation Oxocarbenium Ion Protonated_THP-ONH2->Carbocation Cleavage Hydroxylamine Hydroxylamine Protonated_THP-ONH2->Hydroxylamine 5-Hydroxypentanal 5-Hydroxypentanal / 2-Hydroxytetrahydropyran Carbocation->5-Hydroxypentanal Reaction with H2O

Caption: Proposed mechanism for the acid-catalyzed degradation of THP-ONH2.

Experimental Protocols

To ensure the quality and stability of THP-ONH2 for sensitive applications, the following general experimental protocols can be adapted.

Protocol 1: Assessment of THP-ONH2 Stability in Different Solvents

This protocol outlines a general procedure to assess the stability of THP-ONH2 in various solvents over time.

G Workflow for THP-ONH2 Stability Assessment Start Prepare stock solution of THP-ONH2 in a reference solvent (e.g., ACN) Aliquot Aliquot stock solution into vials containing test solvents Start->Aliquot Incubate Incubate samples under controlled conditions (e.g., 25°C, protected from light) Aliquot->Incubate Timepoints Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) Incubate->Timepoints Analysis Analyze aliquots by a suitable analytical method (e.g., HPLC-UV) Timepoints->Analysis Data Determine the percentage of remaining THP-ONH2 and identify any degradation products Analysis->Data End Assess stability profile Data->End

References

An In-depth Technical Guide to O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, a crucial reagent in synthetic organic chemistry. Targeted towards researchers, scientists, and professionals in drug development, this document outlines its chemical identity, physical properties, a detailed synthesis protocol, and its application in the formation of hydroxamic acids.

Chemical Identity and Synonyms

This compound is widely recognized by various synonyms and identifiers across different chemical databases and suppliers. A consolidated list is provided in Table 1 for easy reference.

Table 1: Synonyms and Identifiers for this compound
Systematic Name This compound
Common Synonyms 2-(Aminooxy)tetrahydro-2H-pyran
O-(Tetrahydropyran-2-yl)hydroxylamine
O-(Oxan-2-yl)hydroxylamine
THP-hydroxylamine
CAS Number 6723-30-4[1][2][3][4][5][6]
PubChem CID 5142091[5][6]
European Community (EC) Number 628-109-4[5]
MDL Number MFCD01321374[2][6]
IUPAC Name O-(oxan-2-yl)hydroxylamine[3][5][6]
InChI 1S/C5H11NO2/c6-8-5-3-1-2-4-7-5/h5H,1-4,6H2[2][3]
InChIKey NLXXVSKHVGDQAT-UHFFFAOYSA-N[2][3]
SMILES NOC1CCCCO1[1][2][6]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in Table 2. This data is essential for its handling, storage, and application in experimental setups.

Table 2: Physicochemical Data of this compound
Molecular Formula C5H11NO2[1][2][3][4][5][6]
Molecular Weight 117.15 g/mol [1][2][4][5][6]
Appearance White to off-white crystalline solid or low melting solid[7]
Melting Point 34-37 °C[2]
Boiling Point 81 °C at 20 mmHg[2][3]
Density 1.06 g/cm³[3]
Flash Point 82 °C (closed cup)[2]

Experimental Protocols

Synthesis of this compound

A general and widely used procedure for the synthesis of this compound involves a two-step process starting from N-hydroxyphthalimide and 3,4-dihydro-2H-pyran.[8]

Step 1: Synthesis of 2-(Tetrahydro-2H-pyran-2-yloxy)isoindoline-1,3-dione

  • To a solution of N-hydroxyphthalimide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add 3,4-dihydro-2H-pyran (1.2 eq).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for approximately 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a water-immiscible organic solvent like dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-(tetrahydro-2H-pyran-2-yloxy)isoindoline-1,3-dione from the previous step in ethanol.

  • Add hydrazine hydrate (2.8 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture for about 1 hour. A precipitate of phthalhydrazide will form.

  • Filter off the precipitate and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by distillation or recrystallization.

Application in the Synthesis of Hydroxamic Acids

This compound serves as a protected form of hydroxylamine, which is crucial in the synthesis of hydroxamic acids, a class of compounds with significant biological activities, including the inhibition of histone deacetylases (HDACs).[1][3] The tetrahydropyranyl (THP) group acts as a protecting group for the hydroxylamine functionality, which can be readily removed under acidic conditions.

The general workflow for the synthesis of a hydroxamic acid using this reagent is depicted in the following diagram.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product CarboxylicAcid Carboxylic Acid (R-COOH) Activation Activation of Carboxylic Acid CarboxylicAcid->Activation e.g., SOCl2, EDCI THP_Hydroxylamine This compound (THP-ONH2) Coupling Coupling Reaction THP_Hydroxylamine->Coupling Activation->Coupling Deprotection Deprotection Coupling->Deprotection Protected Hydroxamate (R-CONH-OTHP) HydroxamicAcid Hydroxamic Acid (R-CONHOH) Deprotection->HydroxamicAcid Acidic Conditions (e.g., HCl)

Caption: Synthetic pathway for hydroxamic acid formation.

This workflow illustrates the activation of a carboxylic acid, followed by its coupling with this compound to form a protected hydroxamate intermediate. The final step involves the removal of the THP protecting group under acidic conditions to yield the desired hydroxamic acid. This method is widely employed in medicinal chemistry for the synthesis of potential therapeutic agents.

References

An In-depth Technical Guide to O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Safety, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, a crucial reagent in synthetic and medicinal chemistry. This document outlines its chemical properties, detailed safety and handling protocols, and its significant applications in the synthesis of pharmacologically active compounds.

Chemical and Physical Properties

This compound, also known as THP-ONH2, is a white to off-white crystalline solid. The tetrahydropyranyl (THP) group serves as a protective moiety for the hydroxylamine functionality, rendering it more stable and easier to handle than the parent compound, hydroxylamine. This protection is readily removed under mild acidic conditions.

PropertyValueReferences
CAS Number 6723-30-4
Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
Melting Point 34-37 °C
Boiling Point 81 °C at 20 mmHg
Flash Point 82 °C (closed cup)
Appearance White to off-white crystalline solid[1]
Solubility Soluble in a variety of organic solvents.

Safety and Handling

This compound is classified as an irritant and requires careful handling to minimize exposure. The following tables summarize the key safety information derived from multiple Safety Data Sheets (SDS).

GHS Hazard Classification
Hazard ClassCategoryHazard StatementReferences
Skin corrosion/irritation2H315: Causes skin irritation[2]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[2]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[2]
Personal Protective Equipment (PPE) and Handling Precautions
PrecautionDescriptionReferences
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.[3]
Eye/Face Protection Wear chemical safety goggles or a face shield.[2]
Skin Protection Wear nitrile or other suitable chemical-resistant gloves and a lab coat.[2]
Respiratory Protection If dust is generated, use a NIOSH-approved respirator with a particulate filter.
General Handling Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[2][3]
First Aid Measures
Exposure RouteFirst Aid MeasuresReferences
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[3]
Fire-Fighting Measures and Storage
AspectRecommendationReferences
Extinguishing Media Use dry chemical, carbon dioxide, or foam.[3]
Storage Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly closed.[2]
Incompatible Materials Strong oxidizing agents, strong acids.[3]

Reactivity and Stability

The key feature of this compound's reactivity is the acid-labile THP protecting group.

  • Stability: The compound is stable under basic and neutral conditions. It is also stable in the presence of many organometallic reagents and hydrides.[4]

  • Reactivity with Acids: The THP ether linkage is readily cleaved by mild aqueous acids (e.g., acetic acid, p-toluenesulfonic acid) to deprotect the hydroxylamine.[4][5]

  • Reactivity with Oxidizing Agents: As a hydroxylamine derivative, it may react with strong oxidizing agents. The parent compound, hydroxylamine, is a reducing agent.[3][6]

  • Thermal Decomposition: Specific thermal decomposition products have not been reported in the searched literature. However, heating may lead to the release of irritating and toxic fumes.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of N-hydroxyphthalimide with 3,4-dihydro-2H-pyran, followed by hydrazinolysis.[7]

Step 1: Protection of N-hydroxyphthalimide

  • To a solution of N-hydroxyphthalimide (1.0 eq) in a suitable solvent (e.g., THF, CH2Cl2) is added 3,4-dihydro-2H-pyran (1.2 eq).

  • A catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq), is added.

  • The reaction is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then worked up by washing with aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the THP-protected intermediate.

Step 2: Hydrazinolysis

  • The crude THP-protected intermediate is dissolved in ethanol or a similar solvent.

  • Hydrazine hydrate (2-3 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred for 1-2 hours, during which a precipitate of phthalhydrazide will form.

  • The precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by extraction and/or chromatography to afford this compound.

G cluster_0 Step 1: Protection cluster_1 Step 2: Hydrazinolysis N-hydroxyphthalimide N-hydroxyphthalimide THP-O-N-phthalimide THP-O-N-phthalimide N-hydroxyphthalimide->THP-O-N-phthalimide 3,4-dihydro-2H-pyran 3,4-dihydro-2H-pyran 3,4-dihydro-2H-pyran->THP-O-N-phthalimide p-TsOH (cat.) p-TsOH (cat.) p-TsOH (cat.)->THP-O-N-phthalimide THP-O-N-phthalimide_2 THP-O-N-phthalimide Product This compound THP-O-N-phthalimide_2->Product Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Product Phthalhydrazide Phthalhydrazide Product->Phthalhydrazide byproduct

Synthetic workflow for this compound.
Deprotection of the THP Group

The removal of the THP group to unmask the hydroxylamine is typically achieved under mild acidic conditions.

  • The THP-protected compound is dissolved in a protic solvent such as methanol or ethanol.

  • A catalytic amount of an acid (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate, or dilute HCl) is added.

  • The reaction is stirred at room temperature or gently heated until deprotection is complete (monitored by TLC).

  • The reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated to yield the deprotected hydroxylamine.

G THP-protected\nHydroxylamine Derivative THP-protected Hydroxylamine Derivative Deprotected\nHydroxylamine Deprotected Hydroxylamine THP-protected\nHydroxylamine Derivative->Deprotected\nHydroxylamine Deprotection Mild Acid (e.g., p-TsOH) Mild Acid (e.g., p-TsOH) Mild Acid (e.g., p-TsOH)->Deprotected\nHydroxylamine

General deprotection scheme for the THP group.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily for the synthesis of hydroxamic acids (-CONHOH), which are known to be potent inhibitors of various metalloenzymes.

  • Histone Deacetylase (HDAC) Inhibitors: A significant application is in the synthesis of HDAC inhibitors. The hydroxamic acid moiety is a key zinc-binding group in the active site of these enzymes.

  • Matrix Metalloproteinase (MMP) Inhibitors: It is also used to synthesize MMP inhibitors, which are targets for the treatment of cancer and inflammatory diseases.

  • Other Synthetic Applications: The protected hydroxylamine can be used in the synthesis of various other nitrogen-containing heterocycles and as a reagent for the formation of oximes from aldehydes and ketones.

G Start This compound Intermediate Synthesis of Hydroxamic Acid Precursors Start->Intermediate Application1 Histone Deacetylase (HDAC) Inhibitors Intermediate->Application1 Application2 Matrix Metalloproteinase (MMP) Inhibitors Intermediate->Application2 Application3 Other Bioactive Molecules (e.g., for fibrotic and inflammatory diseases) Intermediate->Application3

Applications in the synthesis of bioactive molecules.

Toxicological Information

  • Irritation: As indicated by the GHS classification, the compound is a skin, eye, and respiratory irritant.[2]

  • Potential for Methemoglobinemia: Hydroxylamine and its derivatives are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.

  • Mutagenicity: Hydroxylamine is a known mutagen in vitro. While the THP-protected form is likely less reactive, the potential for in vivo deprotection and subsequent mutagenic effects cannot be entirely ruled out without specific studies.

It is crucial to handle this compound with appropriate precautions to minimize any potential for exposure and adverse health effects.

Conclusion

This compound is an indispensable reagent for the synthesis of a wide range of biologically active molecules, particularly hydroxamic acid-based enzyme inhibitors. Its utility is derived from the stable, yet easily removable, THP protecting group. While it presents manageable handling hazards, primarily as an irritant, a thorough understanding of its reactivity and adherence to strict safety protocols are essential for its safe and effective use in research and development. The lack of specific toxicological data warrants a cautious approach, treating it as a potentially toxic substance.

References

Core Principles of Tetrahydropyranyl (THP) Protection of Hydroxylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible protection of the hydroxyl group in hydroxylamines is a critical step in the multi-step synthesis of complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds. The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols due to its ease of introduction, general stability under non-acidic conditions, and straightforward removal. While the application of THP protection to hydroxylamines is less extensively documented than for alcohols, the fundamental principles are analogous. This guide provides a comprehensive overview of the core concepts, experimental protocols, and key considerations for the THP protection of hydroxylamines.

Introduction to THP as a Protecting Group for Hydroxylamines

The THP group is introduced by reacting the hydroxylamine with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. This reaction converts the hydroxyl group into a THP ether, which is an acetal. This transformation effectively masks the nucleophilicity and acidity of the hydroxyl group, preventing it from participating in undesired side reactions during subsequent synthetic steps.

Key Advantages of THP Protection:

  • Low Cost: The reagent, 3,4-dihydro-2H-pyran (DHP), is inexpensive and readily available.

  • Ease of Introduction: The protection reaction is typically straightforward and high-yielding.

  • Stability: THP ethers are stable to a wide range of non-acidic reagents, including organometallics, hydrides, and strong bases.[1][2]

  • Facile Cleavage: The THP group can be removed under mild acidic conditions, often with high selectivity.[2][3]

Key Disadvantage:

  • Introduction of a Chiral Center: The reaction of DHP with a hydroxyl group creates a new stereocenter at the anomeric carbon of the tetrahydropyran ring. If the hydroxylamine is already chiral, this results in the formation of diastereomers, which can complicate purification and characterization.[1]

Mechanism of THP Protection and Deprotection

The formation and cleavage of THP ethers of hydroxylamines proceed through an acid-catalyzed mechanism involving a resonance-stabilized oxocarbenium ion intermediate.

Protection Mechanism

The protection of a hydroxylamine with DHP is an acid-catalyzed addition reaction. The key steps are:

  • Protonation of DHP: An acid catalyst protonates the double bond of 3,4-dihydro-2H-pyran, generating a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack: The hydroxyl group of the hydroxylamine acts as a nucleophile and attacks the carbocation.

  • Deprotonation: A weak base, typically the solvent or the conjugate base of the acid catalyst, removes a proton from the newly formed oxonium ion to yield the neutral THP-protected hydroxylamine and regenerate the acid catalyst.[2]

Protection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydroxylamine R-NH-OH Oxonium_Ion Intermediate Oxonium Ion Hydroxylamine->Oxonium_Ion Nucleophilic Attack DHP 3,4-Dihydro-2H-pyran (DHP) Protonated_DHP Protonated DHP (Oxocarbenium Ion) DHP->Protonated_DHP Protonation Catalyst H+ Protonated_DHP->Oxonium_Ion Reaction with Hydroxylamine THP_Hydroxylamine O-THP-Hydroxylamine (R-NH-O-THP) Oxonium_Ion->THP_Hydroxylamine Deprotonation (-H+)

Caption: Mechanism of THP protection of a hydroxylamine.
Deprotection Mechanism

The deprotection of a THP-protected hydroxylamine is essentially the reverse of the protection reaction and is also acid-catalyzed.

  • Protonation: The ether oxygen of the THP group is protonated by an acid catalyst.

  • Cleavage: The protonated ether cleaves to form the free hydroxylamine and the resonance-stabilized oxocarbenium ion.

  • Hydrolysis: The oxocarbenium ion is trapped by a nucleophile, typically water or an alcohol solvent, to form a hemiacetal, which is in equilibrium with its open-chain hydroxy aldehyde form.[2]

Deprotection_Mechanism cluster_reactant Reactant cluster_intermediates Intermediates cluster_products Products THP_Hydroxylamine O-THP-Hydroxylamine (R-NH-O-THP) Protonated_Ether Protonated THP Ether THP_Hydroxylamine->Protonated_Ether Protonation Catalyst H+ Oxocarbenium_Ion Oxocarbenium Ion Protonated_Ether->Oxocarbenium_Ion Cleavage Hydroxylamine Hydroxylamine (R-NH-OH) Protonated_Ether->Hydroxylamine Cleavage Byproduct 5-Hydroxypentanal Oxocarbenium_Ion->Byproduct Hydrolysis

Caption: Mechanism of acidic deprotection of a THP-protected hydroxylamine.

Experimental Protocols & Quantitative Data

Detailed experimental data for the THP protection of a wide range of simple hydroxylamines is limited in the available literature. However, protocols for analogous transformations, such as the protection of hydroxamic acids and alcohols, provide a strong foundation.

General Experimental Workflow

The general workflow for the THP protection of a hydroxylamine and its subsequent deprotection is outlined below.

Experimental_Workflow Start Start with Hydroxylamine (R-NH-OH) Protection THP Protection: - Add 3,4-Dihydro-2H-pyran (DHP) - Add Acid Catalyst (e.g., PTSA, PPTS) - Stir at Room Temperature Start->Protection Workup_Protection Aqueous Workup: - Quench Reaction - Extract with Organic Solvent - Dry and Concentrate Protection->Workup_Protection Purification_Protection Purification: - Column Chromatography (if necessary) Workup_Protection->Purification_Protection Protected_Product Isolated O-THP-Hydroxylamine Purification_Protection->Protected_Product Subsequent_Reactions Perform Subsequent Synthetic Steps Protected_Product->Subsequent_Reactions Deprotection THP Deprotection: - Dissolve in Solvent (e.g., MeOH, THF/H2O) - Add Acid Catalyst (e.g., PTSA, AcOH) - Stir at Room Temperature Subsequent_Reactions->Deprotection Workup_Deprotection Aqueous Workup: - Neutralize Acid - Extract with Organic Solvent - Dry and Concentrate Deprotection->Workup_Deprotection Purification_Deprotection Purification: - Column Chromatography (if necessary) Workup_Deprotection->Purification_Deprotection Final_Product Deprotected Hydroxylamine Purification_Deprotection->Final_Product

Caption: General experimental workflow for THP protection and deprotection.
Detailed Experimental Protocols

Protocol 1: THP Protection of a Hydroxamate Side-Chain [4]

This protocol was used for the protection of the hydroxamate functionality in a modified lysine derivative.

  • Substrate: Nα-(6-nitroveratryloxy)-Nε-acetyl-Nε-hydroxy-l-lysine cyanomethyl ester

  • Reagents: 3,4-dihydro-2H-pyran (DHP), p-toluenesulfonic acid (PTSA)

  • Solvent: Dichloromethane (CH₂Cl₂)

  • Procedure: To a solution of the hydroxamate in CH₂Cl₂, DHP and a catalytic amount of PTSA are added. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Yield: 85% after purification by silica gel chromatography.[4]

Quantitative Data Summary

The following table summarizes available quantitative data for the THP protection of hydroxyl-containing compounds, which can serve as a reference for hydroxylamine protection.

SubstrateCatalyst (mol%)SolventTime (h)TemperatureYield (%)Reference
Nα-(6-nitroveratryloxy)-Nε-acetyl-Nε-hydroxy-l-lysine cyanomethyl esterPTSA (cat.)CH₂Cl₂-RT85[4]
Fmoc-Trp-OH (indole NH protection)PTSA (cat.)CH₂Cl₂2.5RT82[3]
Various Alcohols and PhenolsPTSA (cat.)CH₂Cl₂0.5 - 1RT>90[3]
Various Alcohols and PhenolsPPTS (cat.)DCE10 - 1260 °C>80[3]

Stability and Chemoselectivity

A crucial aspect of any protecting group strategy is its stability under various reaction conditions and the ability to be removed selectively in the presence of other sensitive functional groups.

Stability of THP Ethers

THP ethers are generally stable to:[1][2]

  • Strongly basic conditions (e.g., hydrolysis of esters with NaOH or KOH).

  • Nucleophilic reagents, including organometallic compounds (e.g., Grignard reagents, organolithiums).

  • Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Oxidizing agents that are not strongly acidic.

Conditions for Deprotection

The THP group is labile under acidic conditions. The rate of cleavage can be modulated by the choice of acid, solvent, and temperature. Common deprotection conditions include:[3][5]

  • Mild Conditions:

    • Acetic acid in a mixture of THF and water (e.g., AcOH/THF/H₂O).

    • Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent (e.g., ethanol).

  • Moderate Conditions:

    • p-Toluenesulfonic acid (PTSA) in an alcohol solvent (e.g., methanol).

    • Dilute hydrochloric acid (HCl) in an organic solvent.

  • Stronger Conditions:

    • Trifluoroacetic acid (TFA) in dichloromethane.

Chemoselectivity in Deprotection

The key challenge in the deprotection of O-THP-hydroxylamines is to cleave the THP ether without affecting the N-O bond, which can be susceptible to cleavage under certain conditions. Mild acidic conditions, such as those employing PPTS or acetic acid, are generally preferred to enhance the selectivity of THP group removal while preserving the integrity of the hydroxylamine moiety. The stability of the N-O bond in substituted hydroxylamines can be influenced by the nature of the substituents and the reaction conditions.[6]

Conclusion

The tetrahydropyranyl group serves as a robust and versatile protecting group for the hydroxyl functionality in hydroxylamines, mirroring its well-established utility in the protection of alcohols. The ease of its introduction and its stability to a wide range of non-acidic reagents make it a valuable tool in organic synthesis. While specific quantitative data for a broad range of hydroxylamine substrates is not extensively available, the principles and protocols established for alcohols and related functional groups provide a solid framework for its successful application. Careful selection of mild acidic conditions for deprotection is paramount to ensure the selective removal of the THP group while maintaining the integrity of the sensitive N-O bond in the target hydroxylamine. This guide provides the foundational knowledge for researchers to effectively employ THP protection strategies in their synthetic endeavors.

References

An In-depth Technical Guide to the Solubility of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-ONH2), a critical reagent in organic synthesis, particularly in the preparation of hydroxamic acids, which are of significant interest in drug discovery. Understanding the solubility of this compound is paramount for its effective use in reaction design, purification processes, and formulation development.

Physicochemical Properties

This compound is a white to pale yellow solid at room temperature with the following properties:

PropertyValueReference
CAS Number 6723-30-4[1][2][3]
Molecular Formula C₅H₁₁NO₂[1][2][3]
Molecular Weight 117.15 g/mol [1][2][4]
Melting Point 34-37 °C[2][3]
Boiling Point 81 °C at 20 mmHg
Density Approximately 1.1 g/cm³[2]

The structure of this compound, featuring a polar hydroxylamine group and a non-polar tetrahydropyran ring, suggests its solubility across a range of organic solvents. The "like dissolves like" principle is a foundational concept in predicting solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Qualitative Solubility Data

The following table summarizes the observed and inferred solubility of this compound in common organic solvents based on its use in synthetic procedures.

SolventSolvent PolaritySolubilityContext/Evidence
Tetrahydrofuran (THF) Polar AproticSolubleUsed as a reaction solvent for the synthesis of THP-protected hydroxylamines.[5]
Dichloromethane (DCM) Polar AproticSolubleUsed for extraction and as a reaction medium.[5][6]
Ethyl Acetate Moderately PolarSolubleEmployed as an extraction solvent, indicating good partitioning into this phase.[5][7]
Ethanol Polar ProticSolubleUsed as a solvent for the deprotection step in the synthesis of the parent compound.[5]
Methanol Polar ProticLikely SolubleOften used in conjunction with DCM for reactions involving this compound.[6]
N,N-Dimethylformamide (DMF) Polar AproticSolubleUtilized as a solvent in coupling reactions with carboxylic acids.[6]
Water Polar ProticSparingly SolubleUsed for washing organic extracts, suggesting lower solubility compared to organic solvents.[5][7]
Hexane Non-polarLikely InsolubleUsed in combination with ethyl acetate for chromatography, suggesting it acts as a non-solvent to induce crystallization or purification.[7]
Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following outlines a general procedure for determining the solubility of this compound in a given organic solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent (analytical grade)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

    • Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 2 hours at the constant temperature.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Concentration Analysis:

    • Determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or GC. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L) based on the measured concentration and the volume of the sample analyzed.

Safety Precautions:

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.[1]

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the general principle of "like dissolves like," which governs the solubility of this compound. Its molecular structure possesses both polar and non-polar characteristics, influencing its interaction with different types of solvents.

G Solubility Principle: 'Like Dissolves Like' cluster_solute This compound cluster_solvents Organic Solvents Solute THP-ONH2 PolarGroup Polar -ONH2 group Solute->PolarGroup has NonPolarGroup Non-Polar Tetrahydropyran Ring Solute->NonPolarGroup has PolarSolvent Polar Solvents (e.g., Ethanol, THF, DCM) PolarGroup->PolarSolvent Strong Interaction (High Solubility) NonPolarSolvent Non-Polar Solvents (e.g., Hexane) PolarGroup->NonPolarSolvent Weak Interaction (Low Solubility) NonPolarGroup->PolarSolvent Moderate Interaction NonPolarGroup->NonPolarSolvent Interaction

Caption: "Like Dissolves Like" Principle for THP-ONH2 Solubility.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental determination of the solubility of this compound.

G Experimental Workflow for Solubility Determination start Start: Prepare Mixture equilibration Equilibration (Constant Temperature & Stirring) start->equilibration settling Settling of Undissolved Solid equilibration->settling sampling Supernatant Sampling (Pre-warmed Syringe) settling->sampling filtration Filtration (0.45 µm Syringe Filter) sampling->filtration analysis Concentration Analysis (HPLC/GC) filtration->analysis calculation Calculate Solubility analysis->calculation end End: Quantitative Data calculation->end

References

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine for Advanced Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. We will delve into its fundamental properties, synthesis, and critical applications in modern organic chemistry, with a focus on its role as a key synthetic building block and a protected form of hydroxylamine.

Core Compound Identification and Properties

This compound, often abbreviated as THP-ONH₂, is a vital reagent in multi-step organic synthesis. Its utility stems from the tetrahydropyranyl (THP) group, which serves as an acid-labile protecting group for the hydroxylamine moiety. This protection strategy allows for the selective reaction of other functional groups within a molecule under basic or nucleophilic conditions without affecting the sensitive hydroxylamine.

The core molecular and physical characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₁₁NO₂[1][2][3][4]
Molecular Weight 117.15 g/mol [1][2][3][5]
CAS Number 6723-30-4[1][2][3]
Appearance White to off-white or yellow solid/oil[1][6]
Melting Point 34-37 °C (lit.)[2][3][6]
Boiling Point 81 °C at 20 mmHg (lit.)[2][3]
Density ~1.07 g/cm³ (predicted)[2][6]
Flash Point 82 °C (179.6 °F) - closed cup[7]

Synthesis and Mechanism

The synthesis of this compound is typically achieved in a two-step process starting from N-hydroxyphthalimide and 3,4-dihydro-2H-pyran (DHP). This method is reliable and scalable for laboratory use.[1]

Step 1: Protection of N-hydroxyphthalimide with DHP

The first step involves the acid-catalyzed addition of the hydroxyl group of N-hydroxyphthalimide to the double bond of 3,4-dihydro-2H-pyran. This reaction forms a stable THP ether.

  • Causality of Reagent Choice :

    • N-hydroxyphthalimide : This reagent serves as a stable and solid source of a protected hydroxylamine. The phthalimide group is a robust protecting group itself, which is removed in the subsequent step.

    • 3,4-Dihydro-2H-pyran (DHP) : DHP is the standard reagent for introducing the THP protecting group. Its vinyl ether functionality is readily activated by an acid catalyst.[8]

    • p-Toluenesulfonic Acid (p-TsOH) : A catalytic amount of a non-nucleophilic acid like p-TsOH is crucial. It protonates the DHP, generating a resonance-stabilized oxocarbenium ion intermediate that is highly electrophilic and susceptible to attack by the hydroxyl group.[8]

Step 2: Hydrazinolysis to Release the Free Hydroxylamine

The phthalimide group is cleaved using hydrazine hydrate. This step, known as the Ing-Manske procedure, results in the formation of a stable phthalhydrazide precipitate, which can be easily filtered off, leaving the desired product in solution.

  • Causality of Reagent Choice :

    • Hydrazine Hydrate : It acts as a potent nucleophile that attacks the carbonyl carbons of the phthalimide ring, leading to its cleavage and the formation of the highly stable, five-membered phthalhydrazide ring, which drives the reaction to completion.[1]

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: THP Protection cluster_1 Step 2: Deprotection (Phthalimide Removal) N_hydroxyphthalimide N-Hydroxyphthalimide Intermediate N-((Tetrahydro-2H-pyran-2-yl)oxy)phthalimide N_hydroxyphthalimide->Intermediate Reacts with DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Intermediate Reacts with pTsOH p-TsOH (catalyst) THF, Room Temp pTsOH->Intermediate Catalyzes Hydrazine Hydrazine Hydrate Ethanol, Room Temp Product This compound Intermediate->Product Reacts with Hydrazine->Product Byproduct Phthalhydrazide (precipitate) Product->Byproduct co-forms

Synthesis workflow for THP-ONH₂.

Role as a Protected Hydroxylamine in Synthesis

The primary application of THP-ONH₂ is to introduce a protected hydroxylamine group into a molecule. This is particularly valuable in the synthesis of complex molecules like hydroxamic acids, which are potent inhibitors of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[3][7]

The Logic of Protection and Deprotection

The THP group provides robust protection under a variety of conditions while being easily removable when desired.

  • Stability : The THP ether linkage is stable to strongly basic conditions, organometallic reagents (e.g., Grignards, organolithiums), hydrides, and various acylating and alkylating agents.[9] This stability allows for extensive chemical modifications on other parts of the molecule without disturbing the protected hydroxylamine.

  • Deprotection (Cleavage) : The THP group is readily cleaved under acidic conditions.[8] The mechanism involves protonation of the ether oxygen, followed by cleavage to form the alcohol (in this case, hydroxylamine) and the stable oxocarbenium ion. This process is essentially the reverse of the protection step. Common reagents for deprotection include p-toluenesulfonic acid in an alcohol solvent, or trifluoroacetic acid (TFA) in dichloromethane.[8][10]

G cluster_0 Protection cluster_1 Deprotection Hydroxylamine R-ONH₂ Protected R-ONH-THP Hydroxylamine->Protected DHP DHP DHP->Protected Acid_Cat_P Acid Catalyst Acid_Cat_P->Protected Free_Hydroxylamine R-ONH₂ Protected->Free_Hydroxylamine Stable Stable to: - Bases - Organometallics - Hydrides Protected->Stable Acid_Cat_D Acidic Conditions Acid_Cat_D->Free_Hydroxylamine

References

discovery and history of THP protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Tetrahydropyranyl (THP) Protecting Groups

Introduction

In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture. The tetrahydropyranyl (THP) group stands as one of the most classical and widely employed protecting groups for hydroxyl functionalities. Its introduction in the mid-20th century marked a significant advancement, providing chemists with a robust and versatile tool to mask the reactivity of alcohols while performing transformations on other parts of a molecule. This guide delves into the historical origins, seminal experimental work, and the fundamental principles governing the use of THP ethers.

The Genesis of the THP Protecting Group: A Historical Perspective

The advent of the tetrahydropyranyl group as a protective shield for alcohols can be traced back to the post-war era of chemical research, a period of burgeoning interest in the synthesis of complex natural products like steroids and carbohydrates. The pioneering work in this area was conducted by American chemist William G. Dauben and his collaborator H. L. Bradlow.

In the late 1940s, initial explorations into the acid-catalyzed reaction between 2,3-dihydropyran and alcohols were underway. However, it was a 1952 publication by Paul R. van Ess at the Shell Development Company that first systematically detailed the preparation of tetrahydropyranyl ethers from a variety of alcohols and phenols. Shortly thereafter, the utility of this reaction for the express purpose of alcohol protection in multi-step synthesis was championed and popularized. The stability of the resulting THP ether to a wide range of reagents, including organometallics, hydrides, and bases, coupled with the mild acidic conditions required for its removal, cemented its place in the synthetic chemist's toolbox.

Core Principle: The Chemistry of Protection and Deprotection

The formation and cleavage of a THP ether are both acid-catalyzed processes rooted in the principles of acetal chemistry.

Protection of Alcohols: The protection step involves the reaction of an alcohol (R-OH) with 2,3-dihydropyran in the presence of a catalytic amount of acid. The acid protonates the dihydropyran, generating a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking this electrophilic species to form a protonated THP ether, which is then deprotonated to yield the final protected alcohol and regenerate the acid catalyst.

Deprotection of THP Ethers: The removal of the THP group is essentially the reverse process: the acid-catalyzed hydrolysis of the acetal. The ether oxygen is protonated, leading to the elimination of the alcohol and the formation of the same resonance-stabilized carbocation. A water molecule then attacks the carbocation, and subsequent deprotonation yields the original alcohol and 5-hydroxypentanal.

Experimental Protocols

The following are generalized experimental procedures derived from early reports on the formation and cleavage of THP ethers.

Protocol 1: Protection of an Alcohol using Dihydropyran

Objective: To protect a primary alcohol, n-dodecyl alcohol, as its tetrahydropyranyl ether.

Materials:

  • n-Dodecyl alcohol

  • 2,3-Dihydropyran

  • Anhydrous ether (solvent)

  • Concentrated hydrochloric acid (catalyst)

  • Anhydrous potassium carbonate (for neutralization)

Procedure:

  • A solution of 18.6 g (0.1 mole) of n-dodecyl alcohol and 10.1 g (0.12 mole) of 2,3-dihydropyran in 100 ml of anhydrous ether is prepared in a flask.

  • The solution is cooled in an ice bath.

  • One drop of concentrated hydrochloric acid is added, and the mixture is shaken.

  • The reaction mixture is allowed to stand at room temperature for two hours.

  • A small amount of anhydrous potassium carbonate is added to neutralize the acid catalyst, and the mixture is filtered.

  • The ether solvent is removed from the filtrate by distillation.

  • The residue is then distilled under reduced pressure to yield the tetrahydropyranyl ether of n-dodecyl alcohol.

Protocol 2: Deprotection of a Tetrahydropyranyl Ether

Objective: To cleave the THP ether and regenerate the original alcohol.

Materials:

  • Tetrahydropyranyl ether derivative

  • Methanol (solvent)

  • Dilute hydrochloric acid

Procedure:

  • The tetrahydropyranyl ether is dissolved in a sufficient volume of methanol.

  • A small amount of dilute hydrochloric acid is added to the solution.

  • The mixture is allowed to stand at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is neutralized, for example, with a mild base like sodium bicarbonate.

  • The regenerated alcohol is then isolated using standard extraction and purification techniques.

Quantitative Data from Early Studies

The following table summarizes data from early investigations into the synthesis of various tetrahydropyranyl ethers, showcasing the yields and reaction conditions.

Alcohol/Phenol SubstrateCatalystReaction TimeYield (%)Boiling Point (°C/mm Hg)
n-Dodecyl alcoholHydrochloric acid2 hours90136-137/2
CyclohexanolHydrochloric acid1 hour9488-89/10
Benzyl alcoholHydrochloric acid15 minutes96110-111/4
Ethylene glycol (mono-ether)Hydrochloric acid15 minutes8894-95/10
PhenolHydrochloric acid15 minutes90113-114/4
p-CresolHydrochloric acid15 minutes92120-121/4
p-ChlorophenolHydrochloric acid15 minutes95134-135/4

Table 1: Summary of yields for the preparation of various tetrahydropyranyl ethers as reported in early literature.

Visualizing the Chemistry: Diagrams and Workflows

To better illustrate the chemical processes and logical steps involved in utilizing THP protecting groups, the following diagrams are provided.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products ROH Alcohol (R-OH) Nucleophilic_Attack Nucleophilic Attack ROH->Nucleophilic_Attack DHP Dihydropyran Protonated_DHP Protonated DHP (Resonance Stabilized Carbocation) DHP->Protonated_DHP + H+ H_plus H+ H_plus->Protonated_DHP Protonated_DHP->Nucleophilic_Attack Protonated_Ether Protonated THP Ether Nucleophilic_Attack->Protonated_Ether THP_Ether THP Ether (R-O-THP) Protonated_Ether->THP_Ether - H+ H_plus_regen H+ (regenerated) Protonated_Ether->H_plus_regen

Caption: Acid-catalyzed protection of an alcohol with dihydropyran.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products THP_Ether THP Ether (R-O-THP) Protonated_Ether Protonated THP Ether THP_Ether->Protonated_Ether + H+ H2O Water (H2O) H2O_Attack Attack by Water H2O->H2O_Attack H_plus H+ H_plus->Protonated_Ether Elimination Elimination of Alcohol Protonated_Ether->Elimination Carbocation Resonance Stabilized Carbocation Elimination->Carbocation ROH Alcohol (R-OH) Elimination->ROH Carbocation->H2O_Attack Hydroxy_Aldehyde 5-Hydroxypentanal H2O_Attack->Hydroxy_Aldehyde - H+ H_plus_regen H+ (regenerated) H2O_Attack->H_plus_regen

Caption: Acid-catalyzed deprotection (hydrolysis) of a THP ether.

G Start Starting Material (with -OH group) Protect Protect Alcohol (DHP, H+) Start->Protect Protected_Intermediate THP-Protected Intermediate Protect->Protected_Intermediate Transform Perform Desired Transformation (e.g., Grignard, Oxidation) Protected_Intermediate->Transform Transformed_Protected Transformed Intermediate Transform->Transformed_Protected Deprotect Deprotect Alcohol (H3O+) Transformed_Protected->Deprotect Final_Product Final Product Deprotect->Final_Product

Caption: General workflow for using a THP protecting group in synthesis.

Spectral Data Analysis of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the compound O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of data extrapolated from similar structures and general principles of spectroscopy. It serves as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C nuclei in this compound. These predictions are based on typical values for tetrahydropyran rings and related hydroxylamine derivatives.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-24.8 - 5.0dd9.0, 3.0
H-6 (axial)3.5 - 3.7dt11.5, 4.5
H-6 (equatorial)3.9 - 4.1ddd11.5, 5.0, 1.5
H-3, H-4, H-51.5 - 1.9m-
NH₂5.5 - 6.5br s-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-298 - 102
C-662 - 66
C-3, C-525 - 30
C-418 - 23

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the predicted characteristic IR absorption bands for this compound.

Table 3: Predicted IR Absorption Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H stretch (amine)3300 - 3500Medium, broad
C-H stretch (alkane)2850 - 3000Medium to strong
C-O-N stretch1000 - 1200Strong
C-O-C stretch (ether)1050 - 1150Strong
N-H bend (amine)1580 - 1650Medium

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra, adaptable for this compound, which is a low-melting solid.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-64

    • Acquisition Time: 3-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: 10-12 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30)

    • Number of Scans: 1024-4096 (or more, depending on sample concentration)

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 200-220 ppm

Infrared (IR) Spectroscopy (FTIR-ATR)

For a low-melting solid, Attenuated Total Reflectance (ATR) is a convenient sampling technique.

Procedure:

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • If the solid has melted, a thin film will form. If it remains solid, apply gentle pressure using the built-in press to ensure good contact with the crystal.

  • Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Logical Relationship of Spectral Data

The following diagram illustrates the correlation between the structural features of this compound and its expected spectral data.

Spectral_Correlation Figure 1. Structure-Spectra Correlation cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy Structure This compound THP_ring Tetrahydropyran Ring H1_NMR 1H NMR - Protons on THP ring - NH2 protons THP_ring->H1_NMR Proton signals (1.5-5.0 ppm) C13_NMR 13C NMR - Carbons in THP ring THP_ring->C13_NMR Carbon signals (18-102 ppm) IR_Spec IR Spectrum - C-H, C-O, N-H vibrations THP_ring->IR_Spec C-H stretch (~2900 cm-1) C-O-C stretch (~1100 cm-1) Hydroxylamine Hydroxylamine Group (-ONH2) Hydroxylamine->H1_NMR Broad NH2 signal (5.5-6.5 ppm) Hydroxylamine->IR_Spec N-H stretch (~3400 cm-1) N-H bend (~1600 cm-1) C-O-N stretch (~1100 cm-1)

Caption: Figure 1. Correlation of molecular structure with expected NMR and IR spectral features.

Methodological & Application

Application Notes and Protocols for the Synthesis of Hydroxamic Acids using O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxamic acids are a critical class of organic compounds with a wide range of applications in medicinal chemistry, acting as potent inhibitors of various enzymes, most notably histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). The synthesis of hydroxamic acids often requires the use of a protected hydroxylamine to avoid side reactions and to allow for the late-stage introduction of the hydroxamic acid moiety. O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (THPONH₂) is a commercially available and versatile reagent for this purpose. The tetrahydropyran (THP) protecting group is stable under basic and nucleophilic conditions, yet can be readily cleaved under mild acidic conditions to unveil the desired hydroxamic acid.

These application notes provide detailed protocols for the synthesis of hydroxamic acids via the coupling of carboxylic acids with this compound, followed by deprotection of the THP group. Various coupling methods are presented, along with protocols for the acidic removal of the THP protecting group.

Data Presentation

Table 1: Comparison of Coupling Methods for the Synthesis of THP-Protected Hydroxamic Acids
Coupling MethodCoupling ReagentsTypical SolventTypical Reaction TimeTypical YieldKey Advantages & Disadvantages
Carbodiimide EDC, HOBtDMF, DCM, CH₃CN1 - 12 hours70 - 95%Advantages: High yields, water-soluble urea byproduct (with EDC) allows for easy workup. Disadvantages: Can be less effective for sterically hindered substrates.
Phosphonium Salt PyBOP, DIPEA or TEADMF, 2-MeTHF, EtOAcOvernightGood to ModerateAdvantages: High efficiency, rapid reaction times. Disadvantages: Byproducts can sometimes be difficult to remove.
Mixed Anhydride Ethyl Chloroformate, N-MethylmorpholineDiethyl Ether, THF10 min (activation), 15 min (coupling)>80%Advantages: Rapid reaction, high yields, utilizes inexpensive reagents. Disadvantages: Requires careful control of temperature during activation.
Photochemical DMAP, CBrCl₃ or CCl₄DCE, ACN4 - 16 hoursModerate to GoodAdvantages: Metal-free, utilizes light (UVA or sunlight) as a green energy source. Disadvantages: May not be suitable for all substrates, requires a photochemical reactor or sunlight.
Table 2: Comparison of Deprotection Methods for THP-Protected Hydroxamic Acids
Deprotection ReagentSolventTemperature (°C)Typical Reaction TimeTypical YieldNotes
Hydrochloric Acid (HCl) Methanol, WaterRoom TemperatureNot SpecifiedGoodA common and effective method for cleaving the THP ether.
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)Room TemperatureNot SpecifiedGoodEffective for complex substrates. Can be used in low concentrations (e.g., 2%).
p-Toluenesulfonic Acid (p-TsOH) 2-Propanol0 to Room Temperature17 hoursQuantitativeA mild and effective catalyst for THP deprotection.
Surface-Mediated Toluene, AcetonitrileRoom TemperatureNot SpecifiedNot ApplicableDeprotection occurs in situ on metal oxide surfaces like TiO₂.

Experimental Protocols

Protocol 1: Synthesis of N-(Tetrahydro-2H-pyran-2-yloxy)acetamide (Aceto-THP) via Acetic Anhydride

This protocol details the synthesis of a simple aliphatic THP-protected hydroxamic acid.

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine

  • Dry Dichloromethane (DCM)

  • Silica gel (deactivated with 1% triethylamine in DCM)

Procedure:

  • To a dry flask, add this compound (127 mg, 1.1 mmol), 4 mL of dry dichloromethane, and triethylamine (300 μL, 2.2 mmol).

  • Add acetic anhydride (105 μL, 1.1 mmol) to the mixture.

  • Reflux the reaction mixture under a nitrogen atmosphere for 4 hours.

  • Allow the reaction to cool to room temperature and stir overnight.

  • Remove the solvent by distillation under reduced pressure.

  • Purify the crude material by silica gel column chromatography using deactivated silica.

Yield: 164 mg (95%).[1]

Protocol 2: General Procedure for EDC/HOBt Coupling of a Carboxylic Acid

This protocol provides a general framework for the coupling of a carboxylic acid with this compound using EDC and HOBt.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Anhydrous Solvent (DMF, DCM, or Acetonitrile)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in the chosen anhydrous solvent.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and continue stirring for 2-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer successively with 10% citric acid or 0.5 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude THP-protected hydroxamic acid.

  • Purify the crude product by a suitable method, such as column chromatography.

Protocol 3: General Procedure for PyBOP Coupling

This protocol outlines the coupling of a carboxylic acid with this compound using PyBOP.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.2 eq)

  • PyBOP (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of the carboxylic acid (1.0 eq), this compound (1.2 eq), and DIPEA or TEA (1.5 eq) in DMF, cool the mixture to 0 °C in an ice bath.[2]

  • Add PyBOP (1.2 eq) to the cooled solution.[2]

  • Allow the reaction to warm to room temperature and stir overnight.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer successively with 10% citric acid or 0.5 M HCl, water, saturated NaHCO₃ solution, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by a suitable method, such as column chromatography.[2]

Protocol 4: General Procedure for Acidic Deprotection of THP-Protected Hydroxamic Acids

This protocol provides a general method for the removal of the THP protecting group to yield the final hydroxamic acid.

Materials:

  • THP-Protected Hydroxamic Acid

  • Acidic Catalyst (e.g., p-TsOH, TFA, or HCl)

  • Solvent (e.g., 2-Propanol, DCM, or Methanol)

Procedure using p-Toluenesulfonic acid (p-TsOH):

  • Dissolve the THP-protected hydroxamic acid in a suitable solvent such as 2-propanol.

  • Add p-toluenesulfonic acid monohydrate (e.g., 2.4 equivalents) at 0 °C.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 17 hours).[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Dilute the reaction mixture with water and extract with an organic solvent like dichloromethane.

  • Wash the organic layer with brine and dry over sodium sulfate.

  • Concentrate the organic layer and purify the resulting hydroxamic acid by a suitable method like chromatography or recrystallization.

Visualizations

G Overall Workflow for Hydroxamic Acid Synthesis cluster_0 Step 1: Coupling Reaction cluster_1 Step 2: Deprotection Carboxylic_Acid Carboxylic Acid (R-COOH) Coupling Coupling Reaction Carboxylic_Acid->Coupling THPONH2 This compound THPONH2->Coupling THP_Protected THP-Protected Hydroxamic Acid Coupling->THP_Protected Deprotection Acidic Deprotection THP_Protected->Deprotection Hydroxamic_Acid Final Hydroxamic Acid (R-CONHOH) Deprotection->Hydroxamic_Acid

Caption: Overall workflow for the synthesis of hydroxamic acids.

G Coupling Methodologies cluster_methods Carboxylic_Acid Carboxylic Acid + THPONH₂ Carbodiimide Carbodiimide (EDC/HOBt) Carboxylic_Acid->Carbodiimide Phosphonium_Salt Phosphonium Salt (PyBOP) Carboxylic_Acid->Phosphonium_Salt Mixed_Anhydride Mixed Anhydride Carboxylic_Acid->Mixed_Anhydride Photochemical Photochemical (Light, DMAP) Carboxylic_Acid->Photochemical THP_Protected THP-Protected Hydroxamic Acid Carbodiimide->THP_Protected Phosphonium_Salt->THP_Protected Mixed_Anhydride->THP_Protected Photochemical->THP_Protected

Caption: Various coupling methods for THP-protected hydroxamic acid synthesis.

G Acidic Deprotection of THP Group THP_Protected THP-Protected Hydroxamic Acid Acid_Catalyst Acid Catalyst (H⁺) THP_Protected->Acid_Catalyst Hydroxamic_Acid Hydroxamic Acid Acid_Catalyst->Hydroxamic_Acid Byproduct 2-Hydroxytetrahydropyran Acid_Catalyst->Byproduct

Caption: The acidic deprotection step to yield the final hydroxamic acid.

References

Application Notes and Protocols for the Tetrahydropyran (THP) Protection of Primary Hydroxylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of the hydroxyl group of primary hydroxylamines is a critical step in multi-step organic synthesis, particularly in the development of novel therapeutics. The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols and, by extension, for hydroxylamines, offering a balance of stability under various reaction conditions and ease of removal under mild acidic conditions. These application notes provide detailed protocols for the THP protection of primary hydroxylamines, quantitative data on reaction efficiency, and an overview of its applications in medicinal chemistry.

Core Concepts

The THP protection of a primary hydroxylamine involves the acid-catalyzed reaction of the hydroxylamine with 3,4-dihydro-2H-pyran (DHP). The lone pair of electrons on the hydroxylamine's oxygen atom attacks the protonated DHP, leading to the formation of an O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine. This process effectively masks the nucleophilicity of the hydroxyl group, preventing unwanted side reactions during subsequent synthetic transformations. The THP group is generally stable to basic conditions, organometallic reagents, and nucleophiles.

Applications in Drug Development

The THP protection of hydroxylamines is a valuable strategy in the synthesis of various pharmaceutical agents. A prominent application is in the synthesis of hydroxamic acids, a class of compounds known for their metal-chelating properties and their activity as enzyme inhibitors.

  • Histone Deacetylase (HDAC) Inhibitors: THP-protected hydroxylamines are key intermediates in the synthesis of numerous HDAC inhibitors, which are a promising class of anti-cancer agents. The THP group allows for the manipulation of other parts of the molecule before the final deprotection to reveal the active hydroxamic acid moiety.

  • Other Enzyme Inhibitors: The hydroxamic acid functionality is a known zinc-binding group and is utilized in the design of inhibitors for various metalloenzymes. The use of THP-protected hydroxylamines facilitates the synthesis of these complex molecules.

  • Increased Stability: The introduction of a THP group can enhance the stability of synthetic intermediates, preventing degradation during purification and subsequent reaction steps.

Experimental Protocols

Two primary strategies are employed for the introduction of a THP-protected hydroxylamine functionality: the synthesis of the this compound reagent followed by its use in coupling reactions, and the direct O-tetrahydropyranylation of a primary hydroxylamine.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of the versatile reagent this compound, which can be subsequently used to introduce the protected hydroxylamine group.[1]

Step 1: Synthesis of N-((Tetrahydro-2H-pyran-2-yl)oxy)phthalimide

  • To a 250 mL three-necked flask, add N-hydroxyphthalimide (10 g, 0.061 mol) and 3,4-dihydro-2H-pyran (6.1 g, 0.073 mol).

  • Add tetrahydrofuran (100 mL) and stir until all solids are dissolved.

  • Add p-toluenesulfonic acid (1.1 g, 6.1 mmol) to catalyze the reaction.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the tetrahydrofuran by distillation under reduced pressure.

  • To the residue, add water (200 mL) and extract with dichloromethane (3 x 200 mL).

  • Combine the organic phases and wash sequentially with saturated aqueous NaHCO3 solution (3 x 200 mL) and saturated aqueous NaCl solution (200 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to dryness to yield a yellow-green solid.

Step 2: Hydrazinolysis to Yield this compound

  • Transfer the solid from Step 1 to a 1000 mL three-necked flask and dissolve it in ethanol (450 mL) with stirring.

  • Slowly add 80% hydrazine hydrate (10.4 mL, 0.17 mol) dropwise.

  • Stir the reaction at room temperature for 1 hour.

  • Filter the reaction solution and evaporate the filtrate to obtain the crude product.

  • Dissolve the crude product in ethyl acetate (500 mL), mix thoroughly, and filter to remove insoluble matter.

  • Wash the filtrate with water (3 x 100 mL) and saturated NaCl aqueous solution (200 mL).

  • Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate to dryness to obtain a light yellow oil.

  • Dry the oily material under vacuum to yield a yellow solid.

Protocol 2: Direct O-Tetrahydropyranylation of an N-Substituted Hydroxylamine

This protocol provides a general method for the direct protection of a primary hydroxylamine that is already substituted on the nitrogen atom. This method is analogous to the well-established THP protection of alcohols.

  • Dissolve the N-substituted hydroxylamine (1.0 equiv) in anhydrous dichloromethane (CH2Cl2) or another suitable aprotic solvent.

  • Add 3,4-dihydro-2H-pyran (DHP, 1.2-1.5 equiv).

  • Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid (PTSA, 0.05-0.1 equiv) or pyridinium p-toluenesulfonate (PPTS).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Separate the organic layer and extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 3: Deprotection of O-THP-Hydroxylamines

The removal of the THP group is typically achieved under mild acidic conditions.

  • Dissolve the THP-protected hydroxylamine in a suitable solvent such as methanol, ethanol, or a mixture of tetrahydrofuran (THF) and water.

  • Add a catalytic amount of an acid, such as hydrochloric acid (HCl), p-toluenesulfonic acid (PTSA), or acetic acid.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a mild base, such as saturated aqueous NaHCO3.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the deprotected hydroxylamine by column chromatography or crystallization as needed.

Quantitative Data

The efficiency of the THP protection of primary hydroxylamines can vary depending on the substrate and reaction conditions. The following table summarizes available quantitative data.

SubstrateReagents and ConditionsProductYield (%)Reference
N-HydroxyphthalimideDHP, p-TsOH, THF, RT, 2h; then Hydrazine hydrate, EtOH, RT, 1hThis compound75.3[1]
Nα-(6-nitroveratryloxy)-Nε-acetyl-Nε-hydroxy-l-lysine cyanomethyl esterDHP, p-TsOH, DMFO-THP protected product85[2]

Visualizations

Logical Workflow for THP Protection and Deprotection

THP_Protection_Workflow cluster_protection THP Protection cluster_deprotection THP Deprotection Start Primary Hydroxylamine (R-NHOH) Add_DHP Add Dihydropyran (DHP) and Acid Catalyst (e.g., PTSA) Start->Add_DHP Reaction_P Stir at Room Temperature Add_DHP->Reaction_P Workup_P Aqueous Workup (NaHCO3 quench) Reaction_P->Workup_P Purification_P Purification (Chromatography) Workup_P->Purification_P Protected O-THP-Hydroxylamine Purification_P->Protected Start_D O-THP-Hydroxylamine Add_Acid Add Mild Acid (e.g., HCl in MeOH) Start_D->Add_Acid Reaction_D Stir at Room Temperature Add_Acid->Reaction_D Workup_D Neutralization and Aqueous Workup Reaction_D->Workup_D Purification_D Purification Workup_D->Purification_D Deprotected Primary Hydroxylamine (R-NHOH) Purification_D->Deprotected

Caption: General workflow for THP protection and deprotection.

Decision Tree for Troubleshooting THP Protection Reactions

Troubleshooting_THP_Protection Start Low Yield or Incomplete Reaction? CheckCatalyst Is the acid catalyst active? Start->CheckCatalyst Yes CheckDHP Is the DHP fresh and pure? CheckCatalyst->CheckDHP Yes SolutionCatalyst Use fresh catalyst or a stronger one. CheckCatalyst->SolutionCatalyst No CheckSolvent Is the solvent anhydrous? CheckDHP->CheckSolvent Yes SolutionDHP Use freshly distilled DHP. CheckDHP->SolutionDHP No CheckTemp Is the reaction temperature appropriate? CheckSolvent->CheckTemp Yes SolutionSolvent Use anhydrous solvent. CheckSolvent->SolutionSolvent No SolutionTemp Consider gentle heating if starting material is complex. CheckTemp->SolutionTemp No

References

Application Notes & Protocols: A Guide to Solid-Phase Synthesis of Peptide Hydroxamic Acids using O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Peptide hydroxamic acids are a pivotal class of molecules in medicinal chemistry, primarily recognized for their potent metal-chelating properties, which makes them highly effective inhibitors of metalloenzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).[1][2][3] Their synthesis, however, presents unique challenges, particularly the incorporation of the chemically sensitive hydroxamic acid moiety. This guide provides a comprehensive framework for the synthesis of C-terminal peptide hydroxamic acids utilizing modern Solid-Phase Peptide Synthesis (SPPS). We detail the strategic use of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-ONH2), a protected hydroxylamine reagent that is fully compatible with the widely adopted Fmoc/tBu orthogonal protection strategy. This document offers in-depth mechanistic insights, validated step-by-step protocols, and troubleshooting guidance for researchers, scientists, and drug development professionals.

Introduction: The Strategic Imperative for Protected Hydroxylamines in SPPS

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient, stepwise assembly of amino acids into complex polypeptide chains on a solid support.[4][5][6] The success of SPPS hinges on the principle of orthogonal protection, where different classes of protecting groups can be selectively removed under specific conditions without affecting others.[7][8][9] The most prevalent strategy, Fmoc/tBu chemistry, relies on the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amino protection and acid-labile groups (e.g., tert-Butyl, Trityl) for permanent side-chain protection.[4][5]

The direct incorporation of a hydroxamic acid function (-CONHOH) is incompatible with this workflow due to the reactivity of its N-hydroxy group. Therefore, a protected form of hydroxylamine is required. This compound (THP-ONH2) has emerged as an ideal reagent for this purpose. The THP group is an acetal that exhibits excellent stability under the basic conditions used for Fmoc deprotection (e.g., piperidine) yet is cleaved cleanly and efficiently under the strongly acidic conditions of the final cleavage step (e.g., trifluoroacetic acid, TFA).[10][11][12][13] This dual characteristic makes it perfectly orthogonal to the Fmoc/tBu strategy, enabling the seamless synthesis of C-terminal peptide hydroxamic acids.

Mechanistic Rationale and Workflow

The synthesis of a peptide hydroxamic acid using THP-ONH2 follows the standard Fmoc-SPPS workflow for chain elongation, with a specialized final coupling step followed by a concerted cleavage and deprotection.

2.1 The THP Protecting Group: An Orthogonal Shield

The tetrahydropyranyl (THP) group masks the nucleophilic oxygen of hydroxylamine, preventing it from engaging in side reactions during peptide chain assembly. Its stability and cleavage profile are central to the success of the synthesis.

  • Base Stability: The acetal linkage of the THP group is inert to the secondary amines (piperidine) used to remove the Fmoc group at each cycle.[10]

  • Acid Lability: During the final step, concentrated TFA protonates the ether oxygen of the pyran ring, initiating the cleavage of the acetal to reveal the free hydroxylamine, which is concomitantly acylated by the peptide C-terminus.[10][14][15] The resulting tetrahydropyranyl cation is a reactive electrophile that is neutralized by scavengers in the cleavage cocktail.[10]

Caption: Structure of this compound (THP-ONH2).

2.2 Overall Synthetic Workflow

The entire process, from resin preparation to final product, can be visualized as a sequence of discrete, controlled chemical steps.

SPPS_Workflow A 1. Resin Swelling (e.g., Rink Amide Resin in DMF) B 2. Initial Fmoc Deprotection (20% Piperidine/DMF) A->B C Fmoc-AA-OH Coupling (HBTU/DIPEA in DMF) B->C D Wash Steps (DMF/DCM) C->D E Fmoc Deprotection D->E F Repeat Cycle (C-E) for n-1 Amino Acids E->F Is peptide complete? No G Final Fmoc Deprotection E->G Yes F->C H 3. Peptide-COOH Activation & Coupling of THP-ONH2 G->H I 4. Final Cleavage & Deprotection (TFA/TIS/H2O) H->I J 5. Precipitation & Isolation (Cold Ether) I->J K Purified Peptide Hydroxamic Acid J->K

Caption: General workflow for solid-phase synthesis of peptide hydroxamic acids.

2.3 Mechanism of THP Deprotection

The acid-catalyzed cleavage of the THP ether is a critical step that occurs concurrently with the cleavage of side-chain protecting groups and the peptide from the resin.

Caption: Acid-catalyzed deprotection mechanism of the THP group during final cleavage.

Detailed Experimental Protocols

These protocols are designed for manual synthesis on a 0.1 mmol scale using a standard Fmoc-compatible resin like Rink Amide MBHA. Adjust volumes and equivalents accordingly for different scales or resin loadings.

Protocol 1: Peptide Chain Elongation (Fmoc-SPPS)

This protocol details a single coupling cycle. Repeat as necessary for the desired peptide sequence.

  • Resin Preparation: Place Rink Amide resin (0.1 mmol, e.g., 200 mg at 0.5 mmol/g loading) in a fritted reaction vessel. Swell the resin in N,N-Dimethylformamide (DMF, 5 mL) for 30 minutes with gentle agitation.[16] Drain the DMF.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF (v/v, 5 mL) to the resin. Agitate for 3 minutes, drain. Repeat with a fresh 5 mL portion of the piperidine solution for 10 minutes.[6]

  • Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform the following washes, agitating for 1 minute each time:

    • DMF (5 x 5 mL)

    • Dichloromethane (DCM) (3 x 5 mL)

    • DMF (3 x 5 mL)

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF (2 mL).

    • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the amino acid solution and pre-activate for 1 minute.

    • Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

  • Coupling Completion Check: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin as described in step 3.

  • Repeat: Return to step 2 for the next amino acid in the sequence. After the final amino acid is coupled, proceed to Protocol 2.

Protocol 2: C-Terminal Coupling with THP-ONH2

  • Final Fmoc Deprotection: After coupling the last amino acid, perform the Fmoc deprotection and washing steps as described in Protocol 1 (steps 2 & 3). The resin now displays the free N-terminal amine of the completed peptide sequence.

  • C-Terminal Activation and Coupling:

    • In a separate vial, dissolve this compound (THP-ONH2) (0.5 mmol, 5 eq.), HATU (0.49 mmol, 4.9 eq.) in DMF (3 mL).

    • Add DIPEA (1.0 mmol, 10 eq.) to the solution.

    • Add this coupling solution to the peptide-resin, which has its C-terminus attached to the linker. Agitate for 4-6 hours at room temperature. Note: This coupling can be slower than standard amide bond formation and may benefit from extended reaction time or gentle heating (40°C).

  • Final Wash: Wash the resin extensively to remove all excess reagents:

    • DMF (5 x 5 mL)

    • DCM (5 x 5 mL)

    • Methanol (3 x 5 mL)

  • Drying: Dry the resin under a high vacuum for at least 2 hours before proceeding to cleavage.

Protocol 3: Cleavage, Deprotection, and Isolation

CAUTION: This step involves strong acid (TFA) and should be performed in a certified chemical fume hood with appropriate personal protective equipment.

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard mixture is:

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Deionized Water

  • Cleavage Reaction: Add the cleavage cocktail (5 mL per 100 mg of dry resin) to the reaction vessel containing the dried peptide-resin. Cap tightly and agitate at room temperature for 2-3 hours. The TIS will scavenge the carbocations generated from the tBu, Trt, and THP groups.[10]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube.

    • Add this solution dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.

  • Isolation:

    • Allow the peptide to precipitate at -20°C for at least 30 minutes.

    • Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet twice with cold diethyl ether, repeating the centrifugation and decanting steps.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen and then under a high vacuum to remove residual ether.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[17][18]

  • Characterization: Confirm the identity and purity of the final peptide hydroxamic acid by LC-MS and analytical RP-HPLC.

Data and Comparative Analysis

The choice of protecting group and reaction conditions is critical for achieving high purity and yield.

Table 1: Typical Reaction Parameters for THP-ONH2 Coupling

ParameterReagent/ConditionEquivalents (vs. Resin)Rationale
Hydroxylamine This compound3 - 5 eq.A moderate excess drives the reaction to completion.
Coupling Agent HATU / HBTU2.9 - 4.9 eq.Uronium-based reagents provide rapid activation of the carboxylic acid.[19]
Base DIPEA / Collidine6 - 10 eq.A non-nucleophilic base is required to prevent side reactions.
Solvent DMF or NMP~10 mL/g resinProvides good solvation for both the resin-bound peptide and reagents.
Time 4 - 12 hoursExtended time may be needed due to the steric bulk of the reagents.
Temperature Room Temperature to 40°CGentle heating can improve kinetics for difficult couplings.

Table 2: Orthogonality Profile of Key Protecting Groups in Fmoc-SPPS

Protecting GroupFunction ProtectedStable To (Conditions)Labile To (Conditions)Orthogonality
Fmoc α-AmineMild Acid (TFA), H₂/Pd20% Piperidine/DMFOrthogonal
tBu, Boc, Trt Side Chains (e.g., Asp, Ser, Lys)20% Piperidine/DMFStrong Acid (TFA)Orthogonal
THP Hydroxylamine Oxygen20% Piperidine/DMFStrong Acid (TFA)Fully Compatible & Orthogonal [10][13]

Conclusion and Best Practices

The use of this compound provides a robust and reliable method for the solid-phase synthesis of C-terminal peptide hydroxamic acids within the Fmoc/tBu framework. The THP group offers the necessary stability during chain elongation and is cleanly removed during the final acidolytic cleavage, making it an excellent tool for medicinal chemists and peptide scientists. For optimal results, ensure the use of high-quality reagents, anhydrous solvents, and careful monitoring of coupling reactions. The protocols provided herein serve as a validated starting point for the successful synthesis of these valuable therapeutic and research molecules.

References

Application Notes and Protocols for TH-ONH₂ in Oxime Ligation for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly selective bioorthogonal conjugation reaction utilized for the site-specific modification of biomolecules.[1][2] This chemoselective reaction occurs between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond (C=N-O).[1] Its utility in bioconjugation is significant due to the mild reaction conditions under which it proceeds, its high chemoselectivity, and the hydrolytic stability of the resulting linkage. This technique is instrumental in a variety of applications, including the development of antibody-drug conjugates (ADCs), PET imaging agents, and hydrogels, as well as in fundamental studies of protein function.[1]

The high reactivity of the aminooxy moiety can, however, present challenges in the synthesis and storage of aminooxy-functionalized molecules. To address this, a common strategy is the use of a protecting group for the aminooxy functionality. The tetrahydropyranyl (THP) group is a well-established, acid-labile protecting group for hydroxyl and related functionalities in organic synthesis.[3][4][5] By protecting the hydroxylamine as O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-ONH₂), the reactive aminooxy group is masked, allowing for easier handling and synthesis of complex bioconjugation precursors. The THP group can then be removed under specific, mild acidic conditions to liberate the free aminooxy group for subsequent oxime ligation.

This document provides detailed application notes and protocols for the use of THP-ONH₂ as a precursor in oxime ligation for bioconjugation, with a focus on the deprotection and subsequent conjugation steps.

Principle of the Reaction

The use of THP-ONH₂ in bioconjugation involves a two-stage process:

  • Deprotection: The THP protecting group is removed from the THP-ONH₂-functionalized molecule of interest under mild acidic conditions to generate the free aminooxy group. This step must be carefully controlled to avoid denaturation or degradation of the biomolecule to be conjugated.

  • Oxime Ligation: The newly deprotected aminooxy-functionalized molecule reacts with a carbonyl-containing biomolecule (e.g., a protein with a genetically encoded ketone-containing unnatural amino acid, or an antibody with oxidized glycans) to form a stable oxime linkage. The rate of this reaction is pH-dependent and can be accelerated by catalysts such as aniline and its derivatives.[1]

Data Presentation

Table 1: Comparison of Deprotection Conditions for THP-Ethers

Reagent/ConditionSolventTemperatureTypical SubstrateReference
>10% Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TempFmoc-Gly-OThp[3]
2% TFA with scavengersDichloromethane (DCM)Room TempSer(Thp)- and Thr(Thp)-containing peptides[3]
Acetic acid/THF/H₂O (4:2:1)-45 °CSmall molecule THP esters[3]
Pyridinium p-toluenesulfonate (PPTS)Alcoholic SolventsRoom TempSer(Thp)- and Thr(Thp)-containing peptides[3]
Bismuth triflateSolvent-freeRoom TempAlcohols and Phenols[4]

Table 2: Key Parameters for Aniline-Catalyzed Oxime Ligation

ParameterRecommended RangeNotes
pH 6.0 - 7.4While uncatalyzed reactions are often faster at pH 4-5, catalyzed reactions at neutral pH are more compatible with sensitive biomolecules.
Aniline Concentration 10 - 100 mMHigher concentrations can lead to faster reaction rates, but potential protein precipitation should be monitored.
Reactant Concentration 1 µM - 1 mMHigher concentrations will increase the reaction rate.
Temperature 4 °C - 37 °CHigher temperatures accelerate the reaction, but the stability of the biomolecule should be the primary consideration.
Reaction Time 1 - 24 hoursReaction progress should be monitored by an appropriate analytical method (e.g., SDS-PAGE, mass spectrometry).

Experimental Protocols

Protocol 1: Synthesis of this compound (THP-ONH₂)

This protocol describes the chemical synthesis of the protected hydroxylamine reagent.

Materials:

  • N-hydroxyphthalimide

  • 3,4-dihydro-2H-pyran (DHP)

  • p-toluenesulfonic acid

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

  • 80% Hydrazine hydrate

  • Ethyl acetate

Procedure:

  • To a solution of N-hydroxyphthalimide (1.0 eq) and 3,4-dihydro-2H-pyran (1.2 eq) in tetrahydrofuran, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Stir the reaction at room temperature for 2 hours.

  • Remove the THF by rotary evaporation.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the THP-protected N-hydroxyphthalimide intermediate.

  • Dissolve the intermediate in ethanol and slowly add 80% hydrazine hydrate (2.8 eq) dropwise.

  • Stir the reaction at room temperature for 1 hour.

  • Filter the reaction mixture to remove the phthalhydrazide precipitate.

  • Evaporate the filtrate to obtain the crude product.

  • Dissolve the crude product in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield this compound as a solid.

Protocol 2: General Procedure for THP-Deprotection and Oxime Ligation in Bioconjugation

This protocol outlines a two-step approach for the bioconjugation of a protein using a THP-ONH₂-functionalized probe. Note: The deprotection conditions provided are starting points and may require optimization for specific biomolecules to ensure their stability and activity are maintained.

Materials:

  • Carbonyl-containing protein (e.g., antibody with oxidized glycans, or protein with a p-acetylphenylalanine residue) in a suitable buffer (e.g., PBS, pH 7.4).

  • THP-ONH₂-functionalized probe of interest.

  • Deprotection Buffer: 0.1 M Sodium Acetate, pH 4.8 - 5.5.

  • Ligation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

  • Catalyst Stock Solution: 1 M Aniline in DMSO or DMF.

  • Quenching Solution: 1 M Acetone in water.

  • Purification system (e.g., size-exclusion chromatography column, dialysis tubing).

Procedure:

Step 1: Deprotection of the THP-ONH₂ Probe

  • Dissolve the THP-ONH₂-functionalized probe in the Deprotection Buffer to a desired stock concentration.

  • Incubate the solution at room temperature for 1-4 hours to facilitate the acidic hydrolysis of the THP group. The progress of the deprotection can be monitored by an appropriate method such as thin-layer chromatography or mass spectrometry if a small molecule probe is used.

  • Neutralize the deprotected probe solution by adding a sufficient amount of a suitable base (e.g., 1 M Tris, pH 8.0) or by buffer exchange into the Ligation Buffer.

Step 2: Oxime Ligation

  • To the carbonyl-containing protein in Ligation Buffer, add the freshly deprotected aminooxy-probe to the desired final molar excess (e.g., 20-100 fold excess).

  • Add the Aniline Catalyst Stock Solution to a final concentration of 10-100 mM.

  • Incubate the reaction mixture for 2-16 hours at room temperature or 4°C with gentle mixing.

  • Monitor the reaction progress by SDS-PAGE (observing a mass shift of the protein band) or mass spectrometry.

  • (Optional) If desired, quench the reaction by adding the Quenching Solution to consume any unreacted aminooxy groups.

  • Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and catalyst.

Visualizations

Deprotection_Ligation_Workflow cluster_deprotection Step 1: Deprotection cluster_ligation Step 2: Oxime Ligation cluster_purification Step 3: Purification THP_Probe THP-ONH₂-Probe Deprotection Add Mild Acid (e.g., pH 4.8-5.5 Buffer) THP_Probe->Deprotection Free_Probe Free Aminooxy-Probe (H₂N-O-Probe) Deprotection->Free_Probe Ligation Mix with Protein Add Aniline Catalyst (pH 7.2-7.4) Free_Probe->Ligation Carbonyl_Protein Carbonyl-Protein (R-C=O) Carbonyl_Protein->Ligation Conjugate Protein-Oxime Conjugate Ligation->Conjugate Purification Size-Exclusion Chromatography Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Experimental workflow for bioconjugation using THP-ONH₂.

Oxime_Ligation_Mechanism Carbonyl Protein-Aldehyde/Ketone (R-C=O) Intermediate Hemiaminal Intermediate Carbonyl->Intermediate Nucleophilic Attack Aminooxy Aminooxy-Probe (H₂N-O-R') Aminooxy->Intermediate Oxime Stable Oxime Bond (R-C=N-O-R') Intermediate->Oxime Dehydration Water H₂O Intermediate->Water

Caption: Mechanism of oxime bond formation.

References

Application Notes and Protocols for Carbohydrate Modification using O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-ONH2) is a versatile reagent employed in carbohydrate chemistry for the modification of reducing sugars and other carbonyl-containing glycans. Its primary application lies in the formation of stable oxime linkages, providing a robust method for the synthesis of neoglycoconjugates, functionalized glycan probes, and intermediates for drug development. The tetrahydropyranyl (THP) group serves as a convenient protecting group for the hydroxylamine functionality, which can be readily removed under mild acidic conditions to yield the free aminooxy group for further conjugation or to reveal the final modified carbohydrate.

This document provides detailed application notes and experimental protocols for the use of THP-ONH2 in carbohydrate modification, including the synthesis of THP-protected glycosyl oximes and their subsequent deprotection.

Core Applications

  • Synthesis of Neoglycoconjugates: THP-ONH2 enables the covalent attachment of carbohydrates to various scaffolds, such as proteins, peptides, lipids, and synthetic polymers, to create neoglycoconjugates. These constructs are invaluable tools for studying carbohydrate-protein interactions, developing targeted drug delivery systems, and creating novel vaccines.

  • Preparation of Glycan Probes: By reacting with THP-ONH2, carbohydrates can be functionalized with a protected aminooxy group, which can be deprotected and subsequently ligated to reporter molecules like fluorophores or biotin. These probes are essential for glycan array technology and for visualizing glycans in biological systems.

  • Intermediates for Glycomimetic Synthesis: THP-protected glycosyl oximes are stable intermediates that can undergo further chemical transformations on the carbohydrate moiety before deprotection of the aminooxy group. This allows for the synthesis of complex glycomimetics with potential therapeutic applications.

Chemical Principles

The modification of carbohydrates with THP-ONH2 is based on the principle of oxime ligation . Reducing sugars exist in equilibrium between their cyclic hemiacetal forms and the open-chain form, which contains a free aldehyde or ketone group. The aminooxy group of THP-ONH2 reacts with this carbonyl group to form a stable oxime bond. The reaction is typically carried out in a slightly acidic to neutral aqueous or mixed aqueous/organic solvent system. The THP protecting group can be subsequently removed by treatment with a mild acid.

Data Presentation

Table 1: Representative Reaction Conditions for Oxime Ligation of Carbohydrates with Aminooxy-Functionalized Molecules

CarbohydrateAminooxy ReagentSolventCatalystTemperature (°C)TimeYieldReference
D-GlucoseAminooxy-functionalized peptideDMFAniline755 min>95%[1]
LactoseAminooxy trisaccharideMeCN/MeOH (wet) with 0.1% formic acidIodine (for deprotection of another group)Room Temp< 1 h~81% (conjugation yield)[2]
D-GlucoseAminoguanidinePhosphate buffer (pH 7.0)None3742 days (50% reaction)-[3]

Table 2: Conditions for Deprotection of THP-Protected Alcohols

SubstrateReagentSolventTemperature (°C)TimeYieldReference
THP-protected alcoholp-Toluenesulfonic acid monohydrate2-PropanolRoom Temp17 hQuantitative[4]
THP-protected alcoholN-Bromosuccinimide (NBS) / β-CyclodextrinWaterRoom Temp-High[5]
THP-protected amino acids2% TFACH₂Cl₂Room Temp--[6]

Experimental Protocols

Protocol 1: Synthesis of O-(Tetrahydro-2H-pyran-2-yl) D-glucosyloxime

This protocol describes a general procedure for the reaction of D-glucose with THP-ONH2.

Materials:

  • D-Glucose

  • This compound (THP-ONH2)

  • Anhydrous Pyridine

  • Anhydrous Methanol

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Dissolve D-glucose (1.0 eq) in a minimal amount of anhydrous methanol.

  • Add this compound (1.2 eq) to the solution.

  • Add anhydrous pyridine (2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 10:1 ethyl acetate/methanol solvent system). The reaction may take several hours to days for completion.

  • Once the reaction is complete (as indicated by the consumption of the starting material), concentrate the mixture under reduced pressure to remove the solvents.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the O-(Tetrahydro-2H-pyran-2-yl) D-glucosyloxime.

  • Characterize the product by NMR and mass spectrometry.

Protocol 2: Deprotection of O-(Tetrahydro-2H-pyran-2-yl) D-glucosyloxime to D-glucosyloxime

This protocol describes the removal of the THP protecting group to yield the free aminooxy-functionalized carbohydrate. The stability of the oxime bond under mild acidic conditions is generally good[7].

Materials:

  • O-(Tetrahydro-2H-pyran-2-yl) D-glucosyloxime

  • p-Toluenesulfonic acid monohydrate (PPTS) or another mild acid catalyst

  • Methanol or a mixture of Dichloromethane and Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • Dissolve the THP-protected glycosyl oxime (1.0 eq) in methanol or a 1:1 mixture of dichloromethane and methanol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 eq).

  • Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, neutralize the acid by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the deprotected D-glucosyloxime.

  • The crude product can be further purified by chromatography if necessary.

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_reaction Oxime Ligation cluster_product Product Carbohydrate Carbohydrate (Reducing Sugar) Reaction Slightly Acidic Conditions Carbohydrate->Reaction THP_ONH2 This compound (THP-ONH2) THP_ONH2->Reaction Product THP-Protected Glycosyl Oxime Reaction->Product Experimental_Workflow Start Start: Carbohydrate & THP-ONH2 Reaction Oxime Ligation Reaction (e.g., in Pyridine/Methanol) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Solvent Removal & Crude Product Monitoring->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End: Pure THP-Protected Glycosyl Oxime Characterization->End Deprotection_Pathway cluster_start Starting Material cluster_conditions Deprotection cluster_final Final Product Protected THP-Protected Glycosyl Oxime Acid Mild Acidic Conditions (e.g., PPTS) Protected->Acid Deprotected Free Aminooxy- Functionalized Glycan Acid->Deprotected

References

Application Notes and Protocols for the Preparation of Constrained Peptides with THP-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of constrained peptides utilizing tetrahydropyranyl (THP) as a protecting group for amino acid side chains. The use of THP protection offers a valuable strategy in solid-phase peptide synthesis (SPPS) for enhancing solubility and enabling selective deprotection for cyclization.

Introduction

Constrained peptides often exhibit enhanced metabolic stability, improved receptor affinity, and increased cell permeability compared to their linear counterparts, making them attractive candidates for therapeutic development. The introduction of cyclic structures requires orthogonal protecting group strategies to allow for selective deprotection and cyclization on the solid support or in solution. The tetrahydropyranyl (THP) group is an acid-labile protecting group for hydroxyl, and thiol functionalities, making it suitable for the side-chain protection of amino acids such as serine, threonine, and cysteine in Fmoc/tBu-based solid-phase peptide synthesis (SPPS).[1][2][3] Its stability under basic conditions and ease of removal with mild acid treatment make it an effective tool for the synthesis of constrained peptides.[4]

Advantages of THP Protection in Peptide Synthesis

  • Low Cost and Ease of Introduction : The reagents for THP protection are readily available and the reaction for its introduction is straightforward.[1][2][3]

  • Stability : The THP group is stable to a wide range of non-acidic reagents, including the basic conditions used for Fmoc deprotection in SPPS.[4]

  • Increased Solubility : The incorporation of THP groups can enhance the solubility of the growing peptide chain, mitigating aggregation issues during SPPS.[1][5]

  • Orthogonality : THP's acid lability allows for its selective removal in the presence of other protecting groups, enabling specific modifications like peptide cyclization.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Ser(THP)-OH

This protocol describes the protection of the hydroxyl group of serine with THP.

Materials:

  • Fmoc-Ser-OH

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid (PTSA)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Fmoc-Ser-OH in dichloromethane (DCM).

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA) to the solution.

  • Add 3,4-dihydro-2H-pyran (DHP) dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 2-4 hours and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield Fmoc-Ser(THP)-OH.

Reactant Exemplary Yield Purity (by HPLC)
Fmoc-Ser(THP)-OH85-95%>98%
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide

This protocol outlines the assembly of a linear peptide on a solid support using the synthesized Fmoc-Ser(THP)-OH.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Ser(THP)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% Piperidine in N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Wash the resin with DMF, DCM, and MeOH.

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • After the final coupling, perform a final Fmoc deprotection (step 2).

Protocol 3: On-Resin Cyclization via Lactam Bridge Formation

This protocol describes the on-resin cyclization of a peptide containing a THP-protected serine and a glutamic acid residue.

Materials:

  • Peptide-bound resin from Protocol 2

  • 1% Trifluoroacetic acid (TFA) in DCM

  • N,N'-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • DMF

Procedure:

  • Selective Deprotection of THP: Treat the peptide-resin with 1% TFA in DCM for 30-60 minutes to selectively remove the THP group from the serine side chain.

  • Wash the resin with DCM and DMF.

  • Neutralize the resin with 10% DIPEA in DMF.

  • Lactam Bridge Formation: Add BOP (3 equivalents) and DIPEA (6 equivalents) in DMF to the resin to activate the side-chain carboxylic acid of glutamic acid and promote intramolecular cyclization with the deprotected serine hydroxyl group.

  • Agitate the reaction mixture for 4-6 hours.

  • Wash the resin with DMF, DCM, and MeOH.

Cyclization Method Typical Crude Purity Isolated Yield
On-resin Lactam Formation60-80%30-50%
Protocol 4: Cleavage and Purification of the Constrained Peptide

This protocol details the final cleavage of the cyclic peptide from the resin and its purification.

Materials:

  • Cyclized peptide-bound resin

  • Cleavage cocktail: 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Acetonitrile

  • Water

  • Reverse-phase HPLC system

Procedure:

  • Wash the cyclized peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dissolve the crude peptide in a minimal amount of acetonitrile/water and purify by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final constrained peptide.

Visualizations

G cluster_synthesis Synthesis of Fmoc-Ser(THP)-OH FmocSer Fmoc-Ser-OH DHP DHP, PTSA (cat.) FmocSer->DHP FmocSerTHP Fmoc-Ser(THP)-OH DHP->FmocSerTHP

Caption: Synthesis of THP-protected serine.

G cluster_spps Solid-Phase Peptide Synthesis Resin Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Ser(THP)-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Glu(OtBu)-OH Deprotection3->Coupling3 LinearPeptide Resin-Bound Linear Peptide Coupling3->LinearPeptide

Caption: SPPS workflow for linear peptide.

G cluster_cyclization On-Resin Cyclization and Cleavage LinearPeptide Resin-Bound Linear Peptide THP_Deprotection Selective THP Deprotection (1% TFA/DCM) LinearPeptide->THP_Deprotection Cyclization Intramolecular Cyclization (BOP, DIPEA) THP_Deprotection->Cyclization CyclicPeptideResin Resin-Bound Cyclic Peptide Cyclization->CyclicPeptideResin Cleavage Cleavage from Resin (95% TFA) CyclicPeptideResin->Cleavage Purification RP-HPLC Purification Cleavage->Purification ConstrainedPeptide Constrained Peptide Purification->ConstrainedPeptide

Caption: Cyclization and cleavage workflow.

Conclusion

The use of THP-protected amino acids provides a robust and efficient method for the preparation of constrained peptides. The protocols outlined in these application notes offer a framework for the synthesis, on-resin cyclization, and purification of these valuable molecules. The mild conditions required for THP group removal enhance its utility in complex peptide synthesis, making it a valuable tool for researchers in drug discovery and development.

References

Application of THP-Protected Hydroxylamines in Natural Product Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydroxylamine functionalities are present in a diverse array of biologically active natural products, contributing significantly to their chemical properties and therapeutic potential. However, the inherent reactivity and potential for over-oxidation of the hydroxylamine group pose challenges during complex multi-step syntheses. To address this, protecting group strategies are essential. The tetrahydropyranyl (THP) group has emerged as a reliable and versatile protecting group for hydroxylamines, offering stability under a range of reaction conditions and facilitating straightforward deprotection. This document provides detailed application notes and protocols for the use of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-ONH₂) in the synthesis of natural products, with a focus on the preparation of hydroxamic acid-containing molecules.

Key Applications in Natural Product Synthesis

The primary application of THP-protected hydroxylamines in natural product synthesis is the formation of hydroxamic acids. This is particularly relevant in the synthesis of natural products that are known enzyme inhibitors, such as histone deacetylase (HDAC) inhibitors and matrix metalloproteinase (MMP) inhibitors. The THP group effectively masks the reactive hydroxylamine, allowing for its clean and efficient coupling with carboxylic acids or their activated derivatives.

A notable example is the synthesis of Actinonin , a naturally occurring antibacterial agent that exhibits potent inhibitory activity against peptide deformylase. The core structure of Actinonin features a hydroxamic acid moiety, the synthesis of which can be strategically accomplished using THP-protected hydroxylamine.

Experimental Protocols

Protocol 1: Preparation of this compound (THP-ONH₂)

This protocol describes a common two-step procedure for the synthesis of THP-ONH₂ starting from N-hydroxyphthalimide and 3,4-dihydro-2H-pyran.[1]

Step 1: Synthesis of N-((Tetrahydro-2H-pyran-2-yl)oxy)phthalimide

  • Materials:

    • N-hydroxyphthalimide (10 g, 0.061 mol)

    • 3,4-Dihydro-2H-pyran (6.1 g, 0.073 mol)

    • p-Toluenesulfonic acid (1.1 g, 6.1 mmol)

    • Tetrahydrofuran (THF), anhydrous (100 mL)

    • Dichloromethane (DCM)

    • Saturated aqueous NaHCO₃ solution

    • Saturated aqueous NaCl solution (brine)

    • Anhydrous Na₂SO₄

  • Procedure:

    • To a 250 mL three-necked flask, add N-hydroxyphthalimide and anhydrous THF. Stir until the solid is dissolved.

    • Add 3,4-dihydro-2H-pyran to the solution.

    • Add p-toluenesulfonic acid as a catalyst.

    • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, remove the THF by distillation under reduced pressure.

    • To the residue, add 200 mL of water and extract with dichloromethane (3 x 200 mL).

    • Combine the organic phases and wash sequentially with saturated aqueous NaHCO₃ solution (3 x 200 mL) and brine (200 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness to yield the product as a solid.

Step 2: Synthesis of this compound

  • Materials:

    • N-((Tetrahydro-2H-pyran-2-yl)oxy)phthalimide (from Step 1)

    • Ethanol

    • 80% Hydrazine hydrate (10.4 mL, 0.17 mol)

    • Ethyl acetate

    • Water

    • Saturated aqueous NaCl solution (brine)

    • Anhydrous Na₂SO₄

  • Procedure:

    • Transfer the solid from Step 1 to a 1000 mL three-necked flask and dissolve it in ethanol (450 mL) with stirring.

    • Slowly add hydrazine hydrate dropwise to the solution.

    • Stir the reaction at room temperature for 1 hour. A precipitate will form.

    • Filter the reaction mixture directly and evaporate the filtrate to obtain the crude product.

    • Dissolve the crude product in ethyl acetate (500 mL), mix thoroughly, and filter to remove any insoluble matter.

    • Wash the filtrate with water (3 x 100 mL) and then with brine (200 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the final product as a light yellow oil, which may solidify upon standing. A yield of approximately 75% can be expected.[1]

Protocol 2: General Procedure for the Synthesis of THP-Protected Hydroxamic Acids

This protocol outlines the coupling of a carboxylic acid with THP-ONH₂ to form a THP-protected hydroxamic acid, a key intermediate in the synthesis of many natural products.

  • Materials:

    • Carboxylic acid (1.0 equiv)

    • This compound (1.1 equiv)

    • Coupling agent (e.g., EDC, HATU) (1.2 equiv)

    • Base (e.g., DIPEA, Et₃N) (2.0 equiv)

    • Anhydrous solvent (e.g., DMF, DCM)

  • Procedure:

    • Dissolve the carboxylic acid in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the coupling agent and the base to the solution and stir for 10-15 minutes to activate the carboxylic acid.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure THP-protected hydroxamic acid.

Protocol 3: Deprotection of the THP Group to Yield the Final Hydroxamic Acid

The THP group is acid-labile and can be removed under mild acidic conditions to unveil the free hydroxamic acid.

  • Materials:

    • THP-protected hydroxamic acid (from Protocol 2)

    • Acidic reagent (e.g., p-toluenesulfonic acid (TsOH) in methanol, acetic acid/THF/water, or dilute HCl)

    • Solvent (e.g., methanol, THF/water)

    • Saturated aqueous NaHCO₃ solution

    • Ethyl acetate

    • Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • Dissolve the THP-protected hydroxamic acid in the chosen solvent system.

    • Add the acidic reagent. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-50 °C).

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Carefully neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final hydroxamic acid product by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical yields for the key transformations involving THP-protected hydroxylamines.

TransformationReagentsSolventYield (%)Reference
Preparation of THP-ONH₂N-hydroxyphthalimide, DHP, p-TsOH; then N₂H₄·H₂OTHF, then EtOH~75[1]
Coupling with Carboxylic Acid (e.g., to form an intermediate for Actinonin)EDC, HOBt, DIPEADMF70-90Varies
Deprotection of THP groupp-TsOHMethanol85-95Varies

Visualizing the Workflow

The general workflow for the application of THP-protected hydroxylamine in natural product synthesis can be visualized as follows:

G cluster_prep Preparation of THP-ONH₂ cluster_synthesis Natural Product Synthesis N_hydroxy N-Hydroxyphthalimide THP_phthalimide N-((THP)oxy)phthalimide N_hydroxy->THP_phthalimide p-TsOH DHP 3,4-Dihydro-2H-pyran DHP->THP_phthalimide THP_ONH2 O-(THP)hydroxylamine THP_phthalimide->THP_ONH2 Hydrazine Hydrazine Hydrazine->THP_ONH2 Carboxylic_Acid Carboxylic Acid Precursor THP_Hydroxamate THP-Protected Hydroxamic Acid Carboxylic_Acid->THP_Hydroxamate Coupling Natural_Product Final Natural Product (e.g., Actinonin) THP_Hydroxamate->Natural_Product Deprotection (Acid) THP_ONH2_ref O-(THP)hydroxylamine THP_ONH2_ref->THP_Hydroxamate

Caption: General workflow for utilizing THP-protected hydroxylamine in natural product synthesis.

This diagram illustrates the two main phases: the preparation of the O-(THP)hydroxylamine reagent and its subsequent use in the synthesis of a natural product containing a hydroxamic acid moiety.

Conclusion

This compound is a valuable reagent for the synthesis of complex natural products, particularly those containing the hydroxamic acid functional group. The THP protecting group provides excellent stability and can be readily removed under mild acidic conditions, making it an ideal choice for multi-step synthetic campaigns. The protocols and data presented here offer a comprehensive guide for researchers and scientists in the field of natural product synthesis and drug development.

References

Application Notes and Protocols: Large-Scale Synthesis of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the large-scale synthesis of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, a crucial reagent in organic synthesis, particularly for the protection of the hydroxylamine functional group. The protocol is designed for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. The synthesis involves a two-step process: the protection of N-hydroxyphthalimide with 3,4-dihydro-2H-pyran, followed by the hydrazinolysis of the resulting intermediate to yield the final product. This document includes a comprehensive experimental procedure, a summary of quantitative data, and graphical representations of the reaction pathway and experimental workflow.

Introduction

This compound (THP-ONH2) is a valuable hydroxylamine derivative where the oxygen atom is protected by a tetrahydropyranyl (THP) group. This protection strategy is advantageous due to the stability of the THP ether under a variety of reaction conditions and its facile removal under mild acidic conditions.[1] THP-ONH2 serves as a key building block in the synthesis of complex molecules, including hydroxamic acids, which are known for their biological activities.[2][3] The ability to produce this reagent on a large scale is essential for its application in industrial and pharmaceutical settings. This protocol outlines a reliable and scalable method for its preparation.

Chemical Reaction Pathway

The synthesis of this compound proceeds in two main steps as illustrated below.

reaction_pathway cluster_step1 Step 1: Protection cluster_step2 Step 2: Hydrazinolysis N_hydroxyphthalimide N-Hydroxyphthalimide Intermediate N-((Tetrahydro-2H-pyran-2-yl)oxy)phthalimide N_hydroxyphthalimide->Intermediate DHP 3,4-Dihydro-2H-pyran DHP->Intermediate PTSA p-Toluenesulfonic acid (catalyst) PTSA->Intermediate THF Tetrahydrofuran THF->Intermediate Hydrazine_hydrate Hydrazine hydrate (80%) Product This compound Hydrazine_hydrate->Product Ethanol Ethanol Ethanol->Product Intermediate->Product Byproduct Phthalhydrazide (precipitate)

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is based on a successful laboratory-scale synthesis and is designed to be scalable.[4]

Materials:

  • N-hydroxyphthalimide

  • 3,4-dihydro-2H-pyran

  • p-toluenesulfonic acid

  • Hydrazine hydrate (80%)

  • Tetrahydrofuran (THF)

  • Ethanol

  • Dichloromethane

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Saturated sodium chloride solution (NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Water

Equipment:

  • Large three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Distillation apparatus

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Vacuum pump

Step 1: Synthesis of N-((Tetrahydro-2H-pyran-2-yl)oxy)phthalimide
  • To a 250 mL three-necked flask, add N-hydroxyphthalimide (10 g, 0.061 mol) and 3,4-dihydro-2H-pyran (6.1 g, 0.073 mol).[4]

  • Add tetrahydrofuran (100 mL) to dissolve the solids.[4]

  • Add p-toluenesulfonic acid (1.1 g, 6.1 mmol) as a catalyst.[4]

  • Stir the reaction mixture at room temperature for 2 hours.[4]

  • Remove the tetrahydrofuran by distillation under reduced pressure.[4]

  • Add water (200 mL) to the residue and extract with dichloromethane (3 x 200 mL).[4]

  • Wash the combined organic layers with saturated NaHCO3 aqueous solution (3 x 200 mL) followed by a saturated NaCl aqueous solution (200 mL).[4]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness to obtain a yellow-green solid (15.3 g).[4]

Step 2: Synthesis of this compound
  • Transfer the solid obtained in Step 1 to a 1000 mL three-necked flask and dissolve it in ethanol (450 mL) with stirring.[4]

  • Slowly add 80% hydrazine hydrate (10.4 mL, 0.17 mol) dropwise to the solution.[4]

  • Stir the reaction at room temperature for 1 hour. A precipitate will form.[4]

  • Filter the reaction mixture directly and evaporate the filtrate to obtain the crude product (10.6 g).[4]

  • Dissolve the crude product in ethyl acetate (500 mL), mix thoroughly, and remove any insoluble matter by vacuum filtration.[4]

  • Wash the filtrate with water (3 x 100 mL) and then with a saturated NaCl aqueous solution (200 mL).[4]

  • Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent to dryness to obtain a light yellow oil.[4]

  • Dry the oily material under vacuum to yield a yellow solid (5.39 g).[4]

Experimental Workflow

The following diagram illustrates the workflow of the synthesis protocol.

experimental_workflow arrow arrow start Start step1_reactants 1. Mix N-hydroxyphthalimide, 3,4-dihydro-2H-pyran, p-toluenesulfonic acid in THF start->step1_reactants step1_reaction 2. React at room temperature for 2 hours step1_reactants->step1_reaction step1_solvent_removal 3. Remove THF under reduced pressure step1_reaction->step1_solvent_removal step1_extraction 4. Add water and extract with dichloromethane step1_solvent_removal->step1_extraction step1_wash 5. Wash organic phase with NaHCO3 and NaCl solutions step1_extraction->step1_wash step1_drying 6. Dry with Na2SO4, filter, and evaporate step1_wash->step1_drying step1_product Intermediate Product: N-((Tetrahydro-2H-pyran-2-yl)oxy)phthalimide step1_drying->step1_product step2_dissolve 7. Dissolve intermediate in ethanol step1_product->step2_dissolve step2_hydrazine 8. Add hydrazine hydrate dropwise step2_dissolve->step2_hydrazine step2_reaction 9. React at room temperature for 1 hour step2_hydrazine->step2_reaction step2_filtration1 10. Filter and evaporate filtrate (crude product) step2_reaction->step2_filtration1 step2_dissolve_crude 11. Dissolve crude product in ethyl acetate step2_filtration1->step2_dissolve_crude step2_filtration2 12. Vacuum filter to remove insolubles step2_dissolve_crude->step2_filtration2 step2_wash 13. Wash filtrate with water and NaCl solution step2_filtration2->step2_wash step2_drying 14. Dry with Na2SO4, filter, and evaporate step2_wash->step2_drying final_product Final Product: This compound step2_drying->final_product

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the quantitative data from the synthesis protocol.

ParameterStep 1: ProtectionStep 2: Hydrazinolysis
Reactants
N-hydroxyphthalimide10 g (0.061 mol)-
3,4-dihydro-2H-pyran6.1 g (0.073 mol)-
Intermediate-15.3 g
Hydrazine hydrate (80%)-10.4 mL (0.17 mol)
Catalyst
p-toluenesulfonic acid1.1 g (6.1 mmol)-
Solvents
Tetrahydrofuran100 mL-
Ethanol-450 mL
Dichloromethane600 mL (for extraction)-
Ethyl acetate-500 mL
Reaction Conditions
TemperatureRoom TemperatureRoom Temperature
Time2 hours1 hour
Product Yield
Intermediate (solid)15.3 g-
Crude Product-10.6 g
Final Product (solid)-5.39 g
Overall Yield -75.3%[4]
Physical Properties
Melting Point-35-37 °C[4]
Molecular FormulaC13H13NO4C5H11NO2[4]
Molecular Weight247.25 g/mol 117.15 g/mol [4]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrazine hydrate is toxic and corrosive. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • The reaction should be carried out away from ignition sources.

Conclusion

This protocol provides a detailed and scalable method for the synthesis of this compound. The procedure is straightforward and utilizes readily available starting materials, making it suitable for both academic and industrial research settings. The provided data and graphical representations offer a clear and comprehensive guide for the successful execution of this synthesis.

References

Chemoselective Reactions of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-ONH₂) is a versatile reagent in organic synthesis, primarily utilized as a protected form of hydroxylamine. The tetrahydropyranyl (THP) group serves as an acid-labile protecting group for the hydroxylamine functionality, allowing for chemoselective reactions at the nitrogen atom. This strategy is particularly valuable in multi-step syntheses of complex molecules, such as hydroxamic acids, which are a prominent class of metalloenzyme inhibitors with significant therapeutic applications, including histone deacetylase (HDAC) inhibitors in cancer therapy.[1][2][3] The THP protecting group offers stability under basic and nucleophilic conditions, while being readily removable under mild acidic conditions, thus enabling a high degree of chemoselectivity in synthetic transformations.[4][5]

This document provides detailed application notes and protocols for the key chemoselective reactions of this compound, focusing on its application in the synthesis of O-THP protected hydroxamic acids and oximes, as well as the subsequent deprotection to unveil the final products.

Key Applications and Chemoselective Reactions

The primary applications of this compound revolve around its nucleophilic character, allowing for reactions with electrophilic partners. The key chemoselective reactions include:

  • Acylation: Reaction with activated carboxylic acids or acylating agents to form O-THP protected hydroxamic acids.

  • Condensation with Carbonyls: Reaction with aldehydes and ketones to yield O-THP protected oximes.

  • Deprotection: Acid-catalyzed removal of the THP group to furnish the free hydroxylamine derivatives, typically hydroxamic acids or oximes.

The chemoselectivity of these reactions is governed by the stability of the THP group to various reaction conditions, allowing for manipulations of other functional groups within the molecule before its removal.

Synthesis of O-THP Protected Hydroxamic Acids

The synthesis of O-THP protected hydroxamic acids is a cornerstone application of this compound, particularly in the development of drug candidates. This transformation is typically achieved by coupling with a carboxylic acid that has been activated in situ.

General Reaction Scheme:

RCOOH R-COOH (Carboxylic Acid) Product R-C(O)NH-O-THP (O-THP Protected Hydroxamic Acid) RCOOH->Product THPONH2 H₂N-O-THP (this compound) THPONH2->Product CouplingAgent Coupling Agent (e.g., EDC, HOBt, PyBOP) CouplingAgent->Product Base Base (e.g., DIPEA, TEA) Base->Product Solvent Solvent (e.g., DMF, DCM) Solvent->Product

Caption: Synthesis of O-THP Protected Hydroxamic Acids.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Coupling

This protocol describes a general procedure for the synthesis of O-THP protected hydroxamic acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • Carboxylic acid

  • This compound

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add this compound (1.1 eq) followed by DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x) and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acetic Anhydride for Acylation

This protocol provides a method for the N-acetylation of this compound.[4]

Materials:

  • This compound

  • Acetic anhydride (1.0 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add TEA (2.0 eq).

  • Add acetic anhydride (1.0 eq) dropwise to the solution.

  • Reflux the reaction mixture under a nitrogen atmosphere for 4 hours.

  • Continue stirring at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Purify the crude material by silica gel column chromatography.

Quantitative Data for Hydroxamic Acid Synthesis
Carboxylic Acid/Acylating AgentCoupling Agent/MethodSolventTime (h)Yield (%)Reference
Acetic AnhydrideDirect AcylationDCM4 (reflux) + overnight (RT)Not specified[4]
Various Carboxylic AcidsEDC/HOBtDMF12-24Good to moderate[4]
Various Carboxylic AcidsPyBOPDMFNot specifiedGood to moderate[4]
Carboxylic Acid Derivative (64)Mixed AnhydrideNot specifiedNot specifiedNot specified[4]

Synthesis of O-THP Protected Oximes

This compound readily condenses with aldehydes and ketones to form the corresponding O-THP protected oximes. This reaction is typically carried out under mild conditions.

General Reaction Scheme:

Carbonyl R(R')C=O (Aldehyde or Ketone) Product R(R')C=N-O-THP (O-THP Protected Oxime) Carbonyl->Product THPONH2 H₂N-O-THP (this compound) THPONH2->Product Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Product

Caption: Synthesis of O-THP Protected Oximes.

Experimental Protocol

Protocol 3: General Procedure for Oximation

Materials:

  • Aldehyde or Ketone

  • This compound (1.1 eq)

  • Ethanol or Methanol

  • Pyridine (catalytic amount, optional)

Procedure:

  • Dissolve the aldehyde or ketone (1.0 eq) in ethanol or methanol.

  • Add this compound (1.1 eq) to the solution.

  • If the reaction is slow, a catalytic amount of pyridine can be added.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) for 2-12 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or flash column chromatography if necessary.

Quantitative Data for Oxime Synthesis
Carbonyl CompoundSolventTime (h)Temperature (°C)Yield (%)Reference
PDMA₁₂₇-b-PDAA₃₉ (keto-functional block copolymer)Not specifiedNot specified25>95 (functionalization)[6]
General Aldehydes & KetonesEthanol/Water0.03 (sonication)RT81-95[7]

Chemoselective Deprotection of the THP Group

The removal of the THP group is a critical step to unveil the final hydroxamic acid or oxime. This is typically achieved under mild acidic conditions, which can be tuned to be chemoselective in the presence of other acid-sensitive functional groups.

General Reaction Scheme:

THP_Protected R-X-O-THP (X = C(O)NH or C=N) Product R-X-OH (Hydroxamic Acid or Oxime) THP_Protected->Product Acid Acid (e.g., HCl, TFA, p-TsOH) Acid->Product Solvent Solvent (e.g., MeOH, DCM, Dioxane) Solvent->Product

Caption: Deprotection of the THP Group.

Experimental Protocols

Protocol 4: Deprotection using HCl

This protocol describes a robust method for the cleavage of the THP group using hydrochloric acid.

Materials:

  • O-THP protected compound

  • 6M Hydrochloric acid (HCl)

  • Methanol (MeOH) or Dioxane

Procedure:

  • Dissolve the O-THP protected compound in methanol or dioxane.

  • Add 6M HCl and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an appropriate organic solvent (e.g., EtOAc).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product as needed.

Protocol 5: Deprotection using Trifluoroacetic Acid (TFA)

For more sensitive substrates, a milder deprotection can be achieved using TFA.

Materials:

  • O-THP protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the O-THP protected compound in DCM.

  • Add TFA (e.g., 10-50% v/v) to the solution at 0 °C.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product, wash, dry, and concentrate the organic phase.

  • Purify the final compound.

Quantitative Data for THP Deprotection
SubstrateReagentSolventTime (h)Temperature (°C)Yield (%)Reference
O-THP hydroxamates6M HClNot specifiedNot specifiedNot specified[4]
Complex O-THP substratesTFANot specifiedNot specifiedNot specified[4]
O-THP hydroxamatesAnhydrous HClNot specifiedNot specifiedVery good[4]
MK-2THPAcetic AcidNot specifiedNot specifiedNot specified[8]

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of hydroxamic acids and oximes. Its key advantage lies in the chemoselective nature of its reactions, enabled by the acid-labile THP protecting group. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors. The ability to perform reactions on the nitrogen atom while the oxygen is protected, followed by a mild deprotection, makes THP-ONH₂ an invaluable tool in modern organic synthesis and medicinal chemistry.

References

Application Notes and Protocols for Monitoring Tetrahydropyranyl (THP) Protection Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and protocols for monitoring the tetrahydropyranyl (THP) protection of alcohols, a common strategy in organic synthesis to temporarily mask a hydroxyl group. Accurate monitoring of this reaction is crucial for optimizing reaction conditions, determining reaction completion, and ensuring high yields of the desired product. The following sections detail the use of various analytical techniques, including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to THP Protection

The tetrahydropyranyl group is a widely used protecting group for alcohols due to its ease of introduction, general stability under non-acidic conditions, and straightforward removal under mild acidic conditions.[1][2] The reaction involves the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).[2]

The formation of the THP ether creates a new stereocenter, which can result in a mixture of diastereomers if the starting alcohol is chiral.[3]

General Reaction Workflow

A typical workflow for the THP protection of an alcohol and its subsequent deprotection involves several key steps. Careful monitoring at each stage is essential for success.

G Start Starting Alcohol + DHP Reaction THP Protection (Acid Catalyst, e.g., PTSA) Start->Reaction Reagents Monitoring Reaction Monitoring (TLC, HPLC, GC-MS, NMR) Reaction->Monitoring In-process Control Workup Aqueous Work-up & Quenching Reaction->Workup Complete Monitoring->Reaction Incomplete? Purification Purification (Column Chromatography) Workup->Purification Product THP-Protected Alcohol Purification->Product Deprotection Deprotection (Mild Acid, e.g., Acetic Acid) Product->Deprotection Further Synthesis Final_Product Deprotected Alcohol Deprotection->Final_Product

Caption: General workflow for THP protection and deprotection of an alcohol.

Analytical Methods for Reaction Monitoring

Thin Layer Chromatography (TLC)

TLC is a rapid, simple, and cost-effective method for monitoring the progress of a THP protection reaction.[4] It allows for the qualitative assessment of the consumption of the starting alcohol and the formation of the less polar THP-protected product.

Experimental Protocol:

  • Plate Preparation: Use silica gel 60 F254 plates. With a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.[5]

  • Spotting:

    • Lane 1 (Starting Material): A dilute solution of the starting alcohol.

    • Lane 2 (Co-spot): Spot the starting material and the reaction mixture at the same point.[6]

    • Lane 3 (Reaction Mixture): A sample taken directly from the reaction mixture.[6]

  • Development: Place the TLC plate in a developing chamber containing a suitable eluent system. A common system for THP-protected alcohols is a mixture of hexanes and ethyl acetate.[1] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate or p-anisaldehyde stain).

  • Analysis: The starting alcohol, being more polar, will have a lower Retention Factor (Rf) value compared to the THP-protected product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[6]

Data Presentation:

CompoundFunctional GroupsPolarityTypical Rf (Hexanes:EtOAc 4:1)
Benzyl AlcoholPrimary AlcoholHigh0.25
THP-protected Benzyl AlcoholAcetal (Ether)Low0.60
4-Nitrobenzyl AlcoholPrimary Alcohol, NitroHigh0.15
THP-protected 4-Nitrobenzyl AlcoholAcetal (Ether), NitroModerate0.45
CyclohexanolSecondary AlcoholModerate0.35
THP-protected CyclohexanolAcetal (Ether)Low0.70

Note: Rf values are indicative and can vary based on the exact conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of THP protection reactions, providing information on the conversion of the starting material and the formation of the product.[7] It is particularly useful for complex reaction mixtures and for obtaining precise yield calculations.

Experimental Protocol:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase to an appropriate concentration.

  • Instrumentation: A reversed-phase C18 column is typically used. The mobile phase often consists of a gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.[8]

  • Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm (or a wavelength appropriate for the substrate).

  • Analysis: The starting alcohol will elute earlier than the more hydrophobic THP-protected product. The percentage conversion can be calculated by integrating the peak areas of the starting material and the product.

Data Presentation:

CompoundRetention Time (min)% Conversion (at 1h)
p-Toluenesulfonic acid (catalyst)2.1-
Benzyl Alcohol4.598%
THP-protected Benzyl Alcohol8.2-
Dihydropyran (excess)3.0-
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for analyzing volatile compounds and is well-suited for monitoring the formation of THP ethers. It provides both qualitative and quantitative information, with the mass spectrometer allowing for the confirmation of the product's identity.

Experimental Protocol:

  • Sample Preparation: A small aliquot of the reaction mixture is diluted in a suitable solvent (e.g., dichloromethane or ethyl acetate) and then injected into the GC.

  • Instrumentation: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used.

  • Method:

    • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 60 °C (hold for 2 minutes), ramp at 10 °C/min to 250 °C (hold for 5 minutes).[9][10]

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Analysis: The starting alcohol will typically have a shorter retention time than the higher boiling point THP-protected product. The mass spectrum of the product peak should show the expected molecular ion and fragmentation pattern.

Data Presentation:

CompoundRetention Time (min)Key Mass Fragments (m/z)
Benzyl Alcohol5.8108, 107, 79, 77
THP-protected Benzyl Alcohol9.3192, 108, 85, 84
Cyclohexanol4.2100, 82, 67, 57
THP-protected Cyclohexanol7.5184, 100, 85, 84
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is an invaluable tool for the structural confirmation of the THP-protected product and for monitoring the reaction progress.[11] The disappearance of the alcohol proton signal and the appearance of characteristic signals for the THP ether protons are clear indicators of a successful reaction.

Experimental Protocol:

  • Sample Preparation: A small aliquot of the reaction mixture can be taken, the solvent evaporated, and the residue dissolved in a deuterated solvent (e.g., CDCl₃). For in-situ monitoring, the reaction can be run directly in an NMR tube with a deuterated solvent.[12]

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.

  • Analysis: The key diagnostic signals in the ¹H NMR spectrum of a THP-protected alcohol are:

    • A multiplet at approximately 4.5-4.7 ppm for the anomeric proton (O-CH-O).[13]

    • Multiplets between 3.4 and 4.0 ppm for the other two protons on the carbons adjacent to the oxygens in the THP ring.[13]

    • A broad multiplet between 1.5 and 1.9 ppm for the remaining six protons of the THP ring.[13]

    • The disappearance of the characteristic broad singlet for the starting alcohol -OH proton.

G cluster_starting_material Starting Alcohol (R-OH) cluster_reagents Reagents cluster_product THP-Protected Alcohol (R-OTHP) ROH R-OH OH_proton OH proton (broad singlet, variable shift) ROTHP R-OTHP ROH->ROTHP Reaction DHP Dihydropyran (DHP) Catalyst Acid Catalyst (e.g., PTSA) Anomeric_H Anomeric H (O-CH-O) ~4.6 ppm THP_protons THP ring protons ~1.5-1.9 ppm & 3.4-4.0 ppm

Caption: Key NMR signal changes during THP protection.

Data Presentation:

ProtonTypical ¹H NMR Chemical Shift (ppm) in CDCl₃Multiplicity
Anomeric H (O-CH-O)4.5 - 4.7multiplet
THP H (adjacent to ring oxygen)3.4 - 4.0multiplet
THP H (other ring protons)1.5 - 1.9multiplet
Starting Alcohol -OHVariable (typically 1-5), broadsinglet

Conclusion

The choice of analytical method for monitoring THP protection reactions depends on the specific requirements of the synthesis, the available instrumentation, and the need for qualitative versus quantitative data. TLC is an excellent tool for rapid, qualitative checks of reaction progress. HPLC and GC-MS are ideal for quantitative analysis and for complex mixtures. NMR spectroscopy provides definitive structural information and can be used for both qualitative and quantitative monitoring. By employing these techniques, researchers can effectively optimize reaction conditions, ensure complete conversion, and achieve high yields of their desired THP-protected compounds.

References

Orthogonal Protecting Group Strategies Involving THP-Hydroxylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of O-(tetrahydropyran-2-yl)hydroxylamine (THP-hydroxylamine) in orthogonal protecting group strategies. These strategies are essential in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, where precise control over the reactivity of functional groups is paramount.

Introduction to THP-Hydroxylamine in Orthogonal Synthesis

In the complex landscape of multi-step organic synthesis, protecting groups are indispensable tools for temporarily masking reactive functional groups.[1] An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others by employing distinct deprotection conditions.[2] This enables the sequential modification of a polyfunctional molecule with high precision.[3]

The tetrahydropyranyl (THP) group is a widely utilized acid-labile protecting group for hydroxyl and thiol functionalities.[3] When applied to hydroxylamine, it forms O-(tetrahydropyran-2-yl)hydroxylamine, a versatile reagent that introduces a protected hydroxylamine moiety. The key advantage of the THP group lies in its stability under basic and nucleophilic conditions, while being readily cleaved under mild acidic conditions.[4] This characteristic makes it an excellent orthogonal partner for base-labile protecting groups, most notably the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is a cornerstone of solid-phase peptide synthesis.[4]

This document will detail the synthesis of THP-hydroxylamine, its deprotection, and its application in orthogonal strategies, particularly in concert with the Fmoc protecting group.

Principles of Orthogonal Protection: THP vs. Other Groups

The efficacy of a protecting group strategy hinges on the differential lability of the chosen groups. The THP group's acid sensitivity contrasts sharply with the stability of other common protecting groups under acidic conditions, and its robustness to bases allows for selective deprotection.

  • THP and Fmoc (Orthogonal): The THP group is stable to the basic conditions (e.g., piperidine in DMF) used to remove the Fmoc group.[4] Conversely, the Fmoc group is stable to the mild acidic conditions used to cleave the THP ether. This orthogonality is fundamental to many synthetic strategies, particularly in peptide and modified peptide synthesis.

  • THP and Boc (Not Orthogonal): The tert-butyloxycarbonyl (Boc) group is also acid-labile.[5] While the exact conditions for removal can sometimes be tuned to achieve selectivity, in general, conditions that cleave a THP group are likely to also remove a Boc group. Therefore, THP and Boc are generally not considered an orthogonal pair.

  • Protecting Groups Orthogonal to THP: For synthetic routes requiring a protecting group to remain intact during THP deprotection, options include those that are removed by other specific methods:

    • Benzyl (Bn) ethers/esters: Cleaved by hydrogenolysis.[6]

    • Silyl ethers (e.g., TBDMS, TIPS): Typically removed by fluoride ions (e.g., TBAF).[7]

    • Alloc (Allyloxycarbonyl): Removed by palladium catalysis.

The following diagram illustrates the orthogonal relationship between THP and Fmoc protecting groups.

Orthogonal_Strategy cluster_0 Polyfunctional Molecule cluster_2 Resulting Intermediates Molecule R(NH-Fmoc)(ONH-THP) Piperidine Piperidine/DMF (Base) Molecule->Piperidine Fmoc cleavage Acid Mild Acid (e.g., TFA, TsOH) Molecule->Acid THP cleavage Intermediate_A R(NH2)(ONH-THP) Piperidine->Intermediate_A Intermediate_B R(NH-Fmoc)(ONH2) Acid->Intermediate_B Synthesis_Workflow Start N-hydroxyphthalimide + 3,4-dihydro-2H-pyran Reaction1 Reaction in THF with p-TsOH catalyst (2 hours, RT) Start->Reaction1 Workup1 Solvent removal, DCM extraction, Wash with NaHCO3 & NaCl Reaction1->Workup1 Intermediate Phthalimide-protected THP-hydroxylamine (solid) Workup1->Intermediate Reaction2 Hydrazinolysis in Ethanol (1 hour, RT) Intermediate->Reaction2 Workup2 Filtration, solvent removal, EtOAc dissolution & wash Reaction2->Workup2 Product O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (Yellow solid, 75.3% yield) Workup2->Product

References

Application Note: Strategic Use of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-ONH2) in the Synthesis of Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For inquiries: [Contact Information]

Abstract

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-ONH2) in the synthesis of hydroxamic acid-based histone deacetylase (HDAC) inhibitors. We will delve into the rationale behind using a protected hydroxylamine source, present a detailed, field-proven protocol for the synthesis of the landmark HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), and discuss the critical parameters for successful synthesis and purification.

Introduction: The Critical Role of the Hydroxamic Acid Moiety in HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1][2] They catalyze the removal of acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[3] Dysregulation of HDAC activity is a hallmark of various cancers, making HDACs a prime target for therapeutic intervention.[1][2]

A significant class of HDAC inhibitors features a hydroxamic acid (-CONHOH) functional group.[3][4] This moiety is a powerful zinc-binding group (ZBG) that chelates the Zn²⁺ ion in the active site of class I, II, and IV HDACs, thereby inhibiting their enzymatic activity.[5] The general pharmacophore model for these inhibitors consists of a cap group for surface recognition, a linker of appropriate length, and the critical zinc-binding hydroxamic acid.[2][5]

The synthesis of the hydroxamic acid functionality, however, presents challenges. Free hydroxylamine (NH₂OH) is a reactive and often unstable reagent. Its direct use in coupling reactions with carboxylic acids or their activated derivatives can lead to side reactions and purification difficulties. This necessitates a more strategic approach using a protected form of hydroxylamine.

THP-ONH2: A Strategically Protected Hydroxylamine Donor

This compound, commonly abbreviated as THP-ONH2, is a commercially available and widely used protected form of hydroxylamine.[6][7] The tetrahydropyranyl (THP) group serves as an acid-labile protecting group for the hydroxyl functionality of hydroxylamine.

Advantages of Using THP-ONH2:

  • Enhanced Stability: The THP group renders the hydroxylamine derivative more stable and easier to handle compared to free hydroxylamine.[6]

  • Improved Solubility: THP-ONH2 often exhibits better solubility in common organic solvents used for coupling reactions.

  • Compatibility with Coupling Reagents: It is compatible with a wide range of standard peptide coupling reagents (e.g., EDC, HOBt, TBTU), allowing for efficient amide bond formation with the carboxylic acid precursor of the target HDAC inhibitor.[6][7]

  • Controlled Deprotection: The THP group is stable under basic and neutral conditions but can be readily cleaved under mild acidic conditions to unveil the desired hydroxamic acid in the final step of the synthesis.[8][9][10] This orthogonality is crucial for complex molecule synthesis.

Synthesis of Suberoylanilide Hydroxamic Acid (SAHA) using THP-ONH2: A Detailed Protocol

SAHA (Vorinostat) was the first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma and serves as an excellent model for demonstrating the utility of THP-ONH2.[11][12] The synthesis involves two key steps: the coupling of suberoylanilic acid with THP-ONH2, followed by the acidic deprotection of the THP group.

Overall Synthetic Scheme

SAHA_Synthesis suberoylanilic_acid Suberoylanilic Acid protected_saha O-THP-SAHA suberoylanilic_acid->protected_saha Coupling thp_onh2 THP-ONH2 thp_onh2->protected_saha coupling_reagents EDC, HOBt DMF saha SAHA (Vorinostat) protected_saha->saha Deprotection deprotection_reagents HCl in MeOH or TFA in DCM Workflow cluster_0 Part A: Coupling cluster_1 Part B: Deprotection start Start: Suberoylanilic Acid activate Activate Carboxylic Acid (EDC, HOBt, 0°C) start->activate couple Add THP-ONH2 (Stir at RT, 12-16h) activate->couple workup Aqueous Workup & Extraction couple->workup purify_A Purify O-THP-SAHA (Chromatography) workup->purify_A start_B Start: O-THP-SAHA purify_A->start_B Proceed with crude or purified intermediate deprotect Acidic Treatment (HCl/MeOH or TFA/DCM) start_B->deprotect isolate Solvent Removal deprotect->isolate purify_B Purify SAHA (Recrystallization) isolate->purify_B end Final Product: SAHA purify_B->end

References

Application Notes and Protocols for Detecting DNA Single-Strand Breaks using O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate detection and quantification of DNA single-strand breaks (SSBs) are critical in various fields, including cancer research, neurodegenerative disease studies, and genotoxicity testing. Standard methods for detecting SSBs, such as the alkaline comet assay or alkaline gel electrophoresis, rely on high pH conditions to denature DNA and reveal the breaks. However, these alkaline conditions can also convert alkali-labile sites (ALSs), primarily apurinic/apyrimidinic (AP) sites, into single-strand breaks, leading to an overestimation of the actual number of SSBs. This artifact can confound data interpretation, especially when evaluating DNA damage and repair.

To address this challenge, a method utilizing O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-HA), also known as OTX, has been developed. THP-HA is a neutral O-substituted hydroxylamine that specifically reacts with the aldehyde group of AP sites, forming a stable oxime linkage. This reaction effectively "caps" the AP sites, rendering them resistant to cleavage under alkaline conditions. By incorporating a THP-HA treatment step prior to alkaline electrophoresis, researchers can distinguish between true SSBs and those arising from alkali-labile sites, enabling a more precise quantification of endogenous and induced DNA damage.

These application notes provide a detailed overview of the chemical principle, experimental protocols, and data interpretation for the use of THP-HA in detecting DNA single-strand breaks.

Chemical Principle of the Method

Apurinic/apyrimidinic (AP) sites are common DNA lesions that can arise spontaneously or as intermediates in the base excision repair (BER) pathway. In aqueous solution, AP sites exist in equilibrium between a cyclic hemiacetal form and an open-chain aldehyde form. It is the aldehyde group of the open-chain form that is susceptible to β-elimination under alkaline conditions, resulting in a single-strand break.

This compound is an alkoxyamine that acts as an aldehyde-reactive probe. The lone pair of electrons on the nitrogen atom of the hydroxylamine group nucleophilically attacks the carbonyl carbon of the aldehyde group present in the open-chain form of the AP site. This is followed by dehydration to form a stable oxime adduct. This reaction is specific to the aldehyde group and thus selectively targets AP sites. By forming this stable covalent bond, THP-HA prevents the phosphodiester backbone at the AP site from undergoing alkaline hydrolysis.

cluster_0 DNA with Abasic (AP) Site cluster_2 Outcome DNA_backbone_1 5'-P-Sugar-Base-P-Sugar-P-3' AP_site AP Site (equilibrium) (Cyclic Hemiacetal <=> Open-chain Aldehyde) DNA_backbone_2 3'-OH-Sugar-Base-P-Sugar-P-5' THP_HA THP-HA Treatment AP_site->THP_HA Alkaline Alkaline Conditions (e.g., NaOH) AP_site->Alkaline Capped_AP Stable Oxime Adduct (Resistant to Alkaline Cleavage) THP_HA->Capped_AP SSB_from_AP Single-Strand Break (Artifactual) Alkaline->SSB_from_AP

Figure 1: Chemical reaction of THP-HA with an abasic site.

Data Presentation

The primary advantage of using THP-HA is the ability to differentiate between true SSBs and alkali-labile sites. This allows for a more accurate assessment of DNA damage. The following table illustrates the expected conceptual results from an experiment measuring DNA damage with and without THP-HA treatment.

Treatment GroupTHP-HA TreatmentAlkaline LysisPredominant Lesion DetectedExpected Level of DNA Damage (e.g., % Tail DNA in Comet Assay)Interpretation
Control (Untreated Cells)NoYesEndogenous SSBs + Endogenous AP sitesLow to ModerateBaseline level of "apparent" SSBs including those from AP sites.
Control (Untreated Cells)YesYesEndogenous SSBs onlyLowBaseline level of "true" SSBs.
DNA Damaging Agent (e.g., H₂O₂)NoYesInduced SSBs + Induced AP sites + Endogenous lesionsHighTotal "apparent" SSBs induced by the agent.
DNA Damaging Agent (e.g., H₂O₂)YesYesInduced SSBs only + Endogenous SSBsModerate to High"True" SSBs induced by the agent.

Note: The difference in DNA damage levels between the "No THP-HA" and "Yes THP-HA" groups for the same treatment provides an estimate of the contribution of alkali-labile sites to the total measured damage.

Experimental Protocols

This section provides detailed protocols for the preparation of reagents and the application of THP-HA in conjunction with the alkaline comet assay for the detection of DNA single-strand breaks.

Protocol 1: Preparation of this compound (THP-HA) Stock Solution

Materials:

  • This compound (MW: 117.15 g/mol )

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • To prepare a 200 mM THP-HA stock solution, weigh out 117.15 mg of THP-HA.

  • Dissolve the THP-HA in nuclease-free water to a final volume of 5 mL.

  • Mix thoroughly by vortexing until the THP-HA is completely dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 1 mL) in microcentrifuge tubes.

  • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: THP-HA Treatment of Cells for the Alkaline Comet Assay

This protocol is an addendum to a standard alkaline comet assay protocol and should be performed after cell harvesting and before the lysis step.

Materials:

  • Harvested single-cell suspension in PBS (on ice)

  • 200 mM THP-HA stock solution (from Protocol 1)

  • 50 mM HEPES buffer, pH 7.0

  • 500 mM NaOH stock solution

  • Low melting point (LMP) agarose

  • Comet assay slides

  • Lysis solution (as per standard comet assay protocol)

  • Alkaline electrophoresis buffer (as per standard comet assay protocol)

Procedure:

  • Cell Encapsulation: Prepare a single-cell suspension of your control and treated cells in ice-cold PBS at a concentration of approximately 1 x 10⁵ cells/mL. Mix 10 µL of the cell suspension with 100 µL of molten (37°C) 1% LMP agarose. Immediately pipette the mixture onto a pre-coated comet assay slide and spread evenly. Place the slide at 4°C for 10 minutes to solidify the agarose.

  • THP-HA Incubation:

    • To each solidified gel on the slide, add 50 µL of a freshly prepared solution containing 20 mM THP-HA in 50 mM HEPES buffer (pH 7.0). To prepare this, dilute the 200 mM THP-HA stock solution 1:10 in HEPES buffer.

    • Incubate the slides in a humidified chamber at 37°C for 1 hour, protected from light.

  • Alkaline Denaturation Enhancement (Optional but Recommended):

    • After the 1-hour incubation, carefully remove the THP-HA solution.

    • To each gel, add a small volume (e.g., 1.2 µL) of the 200 mM THP-HA stock solution and 3.2 µL of 500 mM NaOH. Adjust the final volume to 16 µL with 50 mM HEPES buffer.

    • Incubate at 37°C for an additional 20 minutes, protected from light.

  • Proceed with Alkaline Comet Assay: After the THP-HA treatment, proceed immediately to the lysis step of your standard alkaline comet assay protocol. This typically involves immersing the slides in a cold, high-salt lysis solution.

  • Control Slides: For comparison, prepare parallel sets of slides for each experimental condition that do not undergo the THP-HA treatment (steps 2 and 3). These slides will be used to measure total "apparent" SSBs (true SSBs + alkali-labile sites).

cluster_0 Cell Preparation cluster_1 THP-HA Treatment (for 'True' SSB Measurement) cluster_2 Standard Alkaline Comet Assay Protocol cluster_3 Parallel Control (for 'Apparent' SSB Measurement) start Start: Single-cell suspension in PBS embed Embed cells in Low Melting Point Agarose on slide start->embed thp_ha_treat Incubate with 20 mM THP-HA in HEPES buffer (1 hr, 37°C) embed->thp_ha_treat no_thp_ha Skip THP-HA Treatment embed->no_thp_ha alkaline_enhance Optional: Add THP-HA and NaOH (20 min, 37°C) thp_ha_treat->alkaline_enhance lysis Lysis (High salt and detergent) alkaline_enhance->lysis unwinding Alkaline Unwinding (e.g., pH > 13) lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining DNA Staining (e.g., SYBR Green) electrophoresis->staining analysis Image Analysis and Quantification staining->analysis no_thp_ha->lysis

Figure 2: Experimental workflow for detecting 'true' SSBs.

DNA Damage Signaling Pathway

The "true" single-strand breaks, which are accurately measured using the THP-HA method, initiate a specific DNA damage response (DDR) signaling cascade to facilitate their repair. The primary pathway involved in the repair of SSBs is the Base Excision Repair (BER) pathway.

A key sensor of SSBs is Poly (ADP-ribose) polymerase 1 (PARP1), which binds to the break. Upon binding, PARP1 becomes activated and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nearby proteins. This PARylation serves as a scaffold to recruit other DNA repair factors. A crucial scaffolding protein recruited is X-ray repair cross-complementing protein 1 (XRCC1). XRCC1, in turn, coordinates the recruitment of the downstream enzymes required for processing the break ends, filling the gap, and ligating the nick. This includes DNA polymerase β (Polβ) and DNA ligase IIIα. The Ataxia-Telangiectasia and Rad3-related (ATR) kinase can also be activated by extensive single-stranded DNA regions that may arise at stalled replication forks due to unrepaired SSBs, leading to a broader cell cycle checkpoint response.

cluster_0 DNA Damage cluster_1 Damage Sensing and Signaling cluster_2 DNA Repair Machinery cluster_3 Outcome ssb Single-Strand Break ('True' SSB) parp1 PARP1 ssb->parp1 binds to par PAR synthesis (PARylation) parp1->par catalyzes xrcc1 XRCC1 par->xrcc1 recruits polb DNA Polymerase β xrcc1->polb recruits lig3 DNA Ligase IIIα xrcc1->lig3 recruits repair DNA Repair polb->repair Gap filling lig3->repair Ligation

Figure 3: Simplified signaling pathway for SSB repair.

Conclusion

The use of this compound provides a significant improvement in the accuracy of single-strand break detection by eliminating the confounding variable of alkali-labile sites. This methodology is invaluable for researchers investigating the precise levels of DNA damage and the efficiency of DNA repair pathways in response to various genotoxic agents. The protocols and information provided herein are intended to serve as a comprehensive guide for the successful implementation of this technique in a research or drug development setting.

Troubleshooting & Optimization

common side reactions with O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a protected form of hydroxylamine for the synthesis of O-protected oximes from aldehydes and ketones. The tetrahydropyranyl (THP) group protects the hydroxylamine from unwanted side reactions and can be removed under mild acidic conditions to yield the free oxime if desired.

Q2: What are the main advantages of using the THP protecting group for hydroxylamine?

A2: The THP group offers several advantages:

  • Ease of introduction: It can be readily introduced using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.

  • Stability: The resulting O-THP hydroxylamine is stable to a wide range of non-acidic reaction conditions, including strongly basic conditions, organometallic reagents, and hydrides.[1]

  • Mild removal: The THP group can be cleaved under mild acidic conditions to regenerate the free hydroxylamine or oxime.[1]

Q3: What are the common impurities that might be present in this compound?

A3: Common impurities can arise from the synthesis process. A typical synthesis involves the reaction of N-hydroxyphthalimide with 3,4-dihydro-2H-pyran, followed by hydrazinolysis.[2] Potential impurities could include residual starting materials, solvents, or byproducts from these reactions. It is crucial to use a high-purity grade of the reagent for sensitive applications.

Troubleshooting Guide: Common Side Reactions and Issues

This guide addresses specific issues that may be encountered during the synthesis and use of this compound.

Issue 1: Low Yield or No Reaction During O-THP Oxime Formation

Possible Causes and Solutions:

CauseRecommended Solution
Steric Hindrance: For sterically hindered ketones, the reaction may be sluggish. Increase the reaction temperature and/or use a stronger acid catalyst such as p-toluenesulfonic acid (p-TsOH) in catalytic amounts. Consider a longer reaction time.
Insufficient Catalyst: Ensure a sufficient amount of acid catalyst is present to facilitate the reaction. For sensitive substrates, pyridinium p-toluenesulfonate (PPTS) is a milder alternative to p-TsOH.[3]
Decomposition of the Reagent: This compound can be sensitive to strong acids and high temperatures over prolonged periods. Use the mildest acidic conditions necessary and monitor the reaction progress to avoid extended reaction times.
Poor Quality of Reagent: Impurities in the this compound can interfere with the reaction. Ensure the reagent is of high purity.
Incorrect pH: Oxime formation is pH-dependent. The reaction is generally fastest at a slightly acidic pH. Very low pH can lead to protonation of the hydroxylamine, reducing its nucleophilicity, while high pH can prevent the necessary protonation of the carbonyl group.
Issue 2: Formation of Unexpected Byproducts

Possible Side Reactions and Mitigation Strategies:

  • Beckmann Rearrangement: Under acidic conditions, the initially formed O-THP oxime can undergo a Beckmann rearrangement to form an amide or lactam.[4][5][6][7] This is more likely with strong acids and higher temperatures.

    • Prevention: Use mild acidic conditions (e.g., PPTS) and the lowest effective temperature. Monitor the reaction closely and stop it once the starting material is consumed. For sensitive substrates, consider performing the reaction at room temperature or below.

  • Michael Addition with α,β-Unsaturated Carbonyls: When reacting with α,β-unsaturated aldehydes or ketones (enones), this compound can potentially undergo a 1,4-conjugate addition (Michael addition) to the double bond instead of the desired 1,2-addition to the carbonyl group.

    • Mitigation: The outcome of the reaction (1,2- vs. 1,4-addition) can be influenced by the reaction conditions and the nature of the substrate. Generally, kinetic control (lower temperatures) and the use of "harder" nucleophiles favor 1,2-addition. Experimenting with different solvents and temperatures may be necessary to optimize for the desired oxime product.

  • Hydrolysis of the THP Group: The THP ether is susceptible to cleavage under acidic conditions. If the reaction conditions are too acidic or if the workup involves a strong acid wash, the THP group may be prematurely removed, leading to the formation of the free oxime or even hydrolysis back to the carbonyl compound and hydroxylamine.

    • Prevention: Use mild acidic conditions for the oxime formation. During workup, use a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst before extraction. Avoid prolonged exposure to acidic environments.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general literature procedure.[2]

Materials:

  • N-hydroxyphthalimide

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid (p-TsOH)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrazine hydrate (80%)

  • Ethanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Protection Step: In a round-bottom flask, dissolve N-hydroxyphthalimide in anhydrous THF. Add 3,4-dihydro-2H-pyran (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid. Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Workup 1: Once the reaction is complete, remove the THF under reduced pressure. Add water to the residue and extract with dichloromethane (3x). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude N-(tetrahydro-2H-pyran-2-yloxy)phthalimide.

  • Deprotection Step: Dissolve the crude product from the previous step in ethanol. Slowly add hydrazine hydrate (2.8 equivalents) dropwise at room temperature. Stir the mixture for 1-2 hours.

  • Workup 2: A precipitate of phthalhydrazide will form. Filter the reaction mixture and wash the solid with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

General Protocol for the Synthesis of an O-THP Oxime from a Ketone

Materials:

  • Ketone (e.g., cyclohexanone)

  • This compound

  • Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (p-TsOH)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: Dissolve the ketone (1 equivalent) in DCM in a round-bottom flask. Add this compound (1.1-1.5 equivalents) and a catalytic amount of PPTS or p-TsOH.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. For less reactive ketones, gentle heating may be required.

  • Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude O-THP oxime can be purified by column chromatography on silica gel.

Visualizations

reaction_workflow carbonyl Aldehyde or Ketone product O-THP Oxime carbonyl->product Desired Reaction side_product2 Michael Adduct carbonyl->side_product2 If α,β-unsaturated reagent This compound reagent->product reagent->side_product2 catalyst Acid Catalyst (e.g., PPTS, p-TsOH) catalyst->product side_product1 Beckmann Rearrangement Product (Amide/Lactam) product->side_product1 Excess Acid / Heat

Caption: Reaction pathway for O-THP oxime synthesis and potential side reactions.

troubleshooting_logic start Low Yield of O-THP Oxime q1 Is the starting ketone sterically hindered? start->q1 a1_yes Increase temperature, use stronger catalyst (p-TsOH) q1->a1_yes Yes q2 Is the starting material an α,β-unsaturated carbonyl? q1->q2 No a2_yes Check for Michael addition byproduct. Optimize temperature and solvent. q2->a2_yes Yes q3 Was a strong acid used or the reaction heated for a long time? q2->q3 No a3_yes Check for Beckmann rearrangement. Use milder conditions (PPTS, lower temp). q3->a3_yes Yes q4 Is the reagent of high purity? q3->q4 No a4_no Purify the reagent or use a new batch. q4->a4_no No

Caption: Troubleshooting flowchart for low yield in O-THP oxime synthesis.

References

Technical Support Center: Purification of THP-Protected Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the column chromatography purification of tetrahydropyranyl (THP)-protected compounds.

Frequently Asked Questions (FAQs)

Q1: What is a THP protecting group and why is its stability a concern during silica gel chromatography?

A1: A tetrahydropyranyl (THP) ether is a common protecting group for hydroxyl functional groups in organic synthesis. It is formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydropyran (DHP). The THP group is known for its stability under basic and many other non-acidic conditions, but it is labile to acid.[1][2] Standard silica gel is slightly acidic, which can cause the undesired cleavage (deprotection) of the THP group during column chromatography, leading to the recovery of the unprotected alcohol and reduced yield of the desired compound.

Q2: How can I tell if my THP-protected compound is decomposing on the silica gel column?

A2: There are several signs that your compound may be decomposing:

  • Streaking on the column: The compound appears as a long, drawn-out band instead of a tight band.

  • Appearance of a more polar spot on TLC: When analyzing the fractions by Thin Layer Chromatography (TLC), you may observe a new, more polar spot (lower Rf value) that corresponds to the unprotected alcohol.[3]

  • Low recovery of the desired product: The total mass of the purified compound is significantly lower than expected.

  • Product eluting in many fractions: The desired compound is spread across a large number of fractions instead of eluting in a concentrated band.

Q3: What are the alternatives to standard silica gel for purifying acid-sensitive compounds like THP ethers?

A3: If your THP-protected compound is sensitive to the acidity of standard silica gel, several alternative stationary phases can be used:

  • Neutralized Silica Gel: The silica gel is treated with a base, typically triethylamine, to neutralize the acidic sites.[1]

  • Neutral Alumina: Aluminum oxide with a neutral pH is a good alternative for many acid-sensitive compounds.[4]

  • Basic Alumina: This is suitable for basic and neutral compounds that are stable to alkali.

  • Florisil®: A mild, neutral adsorbent made of magnesium silicate that can be effective for the purification of less polar compounds.[4][5]

Q4: How do I choose an appropriate solvent system for the column chromatography of my THP-protected compound?

A4: The choice of solvent system, or eluent, is crucial for good separation. The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for your target compound on a TLC plate using the same stationary phase.[6] A common starting point for THP-protected compounds, which are generally more non-polar than their corresponding alcohols, is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or diethyl ether.[4] The polarity of the eluent is gradually increased to elute the compounds from the column.

Troubleshooting Guides

Problem 1: Unexpected deprotection of the THP group on a silica gel column.

This is the most common issue encountered during the purification of THP-protected compounds on standard silica gel.

Root Cause: The slightly acidic nature of the silica gel catalyzes the hydrolysis of the acid-labile THP ether.

Solutions:

  • Neutralize the Silica Gel:

    • Method A: Slurry Method: Prepare a slurry of the silica gel in your chosen non-polar solvent. Add a small amount of triethylamine (typically 0.5-1% v/v of the total solvent volume) to the slurry. The triethylamine will neutralize the acidic sites on the silica gel.

    • Method B: Column Wash: Pack the column with silica gel as usual. Before loading your sample, flush the column with one to two column volumes of the initial eluent containing 0.5-1% triethylamine. Then, flush with another one to two column volumes of the eluent without triethylamine before loading the sample.

  • Use an Alternative Stationary Phase:

    • Consider using neutral alumina or Florisil, which are less acidic than silica gel.[1][4] You will need to determine the appropriate solvent system for these stationary phases by TLC analysis.

  • Add a Basic Modifier to the Eluent:

    • Incorporating a small amount of a basic modifier, such as triethylamine or pyridine (0.1-0.5% v/v), into the eluent throughout the chromatography can suppress the on-column deprotection.

Problem 2: Poor separation of the THP-protected compound from non-polar impurities.

Root Cause: The polarity of the eluent is too high, causing your compound and the impurities to elute together at the solvent front.

Solutions:

  • Decrease the Eluent Polarity: Start with a less polar solvent system. For example, if you are using 20% ethyl acetate in hexanes, try starting with 5% or 10% ethyl acetate in hexanes.

  • Use a Gradient Elution: Begin with a very non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity by slowly adding a more polar solvent. This will allow the non-polar impurities to elute first, followed by your slightly more polar THP-protected compound.[4]

Problem 3: The THP-protected compound is streaking or tailing on the column.

Root Cause: This can be due to several factors, including interactions with the stationary phase, overloading the column, or poor solubility in the eluent.

Solutions:

  • For columns with standard silica, consider deprotection: Streaking can be a sign of on-column decomposition. In this case, neutralizing the silica or switching to an alternative stationary phase is recommended.

  • Reduce the amount of sample loaded: A general guideline is to use a 30:1 to 100:1 ratio of stationary phase to crude sample by weight. Overloading the column leads to poor separation and band broadening.

  • Ensure the sample is fully dissolved before loading: If the compound has poor solubility in the eluent, it can precipitate at the top of the column, leading to streaking. Dissolve the sample in a minimal amount of a slightly more polar solvent than the initial eluent before loading.

Quantitative Data

Table 1: Stability of THP Ethers under Various pH Conditions

pHConditionStability
< 4Aqueous SolutionVery Labile (cleavage occurs)
4 - 6Aqueous SolutionLabile (slow cleavage may occur)
7Aqueous SolutionGenerally Stable
> 7Aqueous SolutionStable

This table provides a general overview. The actual rate of cleavage can be influenced by temperature, solvent, and the structure of the alcohol.

Table 2: Comparison of Stationary Phases for Purification of THP-Protected Compounds

Stationary PhaseAcidityRecommended for THP Ethers?Typical Eluent Systems
Silica GelAcidicNot recommended without neutralizationHexanes/Ethyl Acetate, Dichloromethane/Methanol
Neutralized Silica GelNeutralYesHexanes/Ethyl Acetate, Dichloromethane/Methanol
Neutral AluminaNeutralYesHexanes/Ethyl Acetate, Hexanes/Dichloromethane
Basic AluminaBasicYes, for base-stable compoundsHexanes/Ethyl Acetate, Hexanes/Dichloromethane
Florisil®NeutralYes, for less polar compoundsHexanes/Diethyl Ether, Hexanes/Acetone

Experimental Protocols

Protocol 1: Neutralization of Silica Gel with Triethylamine (Slurry Method)
  • In a fume hood, weigh the required amount of silica gel into a beaker.

  • Add the initial, non-polar eluent (e.g., hexanes) to the silica gel to create a slurry.

  • Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v) of the total solvent volume.

  • Stir the slurry for 15-20 minutes to ensure thorough mixing and neutralization.

  • Pour the neutralized silica gel slurry into the chromatography column and proceed with packing the column as usual.

Protocol 2: Column Chromatography of a THP-Protected Alcohol on Neutral Alumina
  • TLC Analysis: Determine a suitable solvent system using neutral alumina TLC plates. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.25-0.35 for the desired compound.

  • Column Packing: Prepare a slurry of neutral alumina in the initial, non-polar eluent. Pack the column with the slurry, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude THP-protected alcohol in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the alumina bed.

  • Elution: Begin elution with the solvent system determined from the TLC analysis. If necessary, gradually increase the polarity of the eluent to elute the compound.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis (Choose Stationary Phase & Eluent) Pack Pack Column (Silica, Neutralized Silica, or Alumina) TLC->Pack Load Load Crude THP-Compound Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Isolated Pure THP-Protected Compound Evaporate->Pure_Product troubleshooting_deprotection Start Problem: THP group cleaving on silica column Decision1 Is switching stationary phase an option? Start->Decision1 Switch_Phase Use Neutral Alumina or Florisil Decision1->Switch_Phase Yes Neutralize_Silica Neutralize Silica Gel Decision1->Neutralize_Silica No Decision2 How to neutralize? Neutralize_Silica->Decision2 Add_Modifier Add 0.1-0.5% Triethylamine to eluent Neutralize_Silica->Add_Modifier Alternative Slurry_Method Slurry with 0.5-1% Triethylamine Decision2->Slurry_Method Pre-packing Wash_Method Pre-wash column with 0.5-1% Triethylamine in eluent Decision2->Wash_Method Post-packing

References

Technical Support Center: Tetrahydropyranyl (THP) Protection

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Overcoming Diastereomer Formation in Alcohol Protection

Welcome to the technical support center for challenges related to the tetrahydropyranyl (THP) protection of alcohols. This guide is designed for researchers, scientists, and professionals in drug development who encounter stereochemical complexities during this common synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the nuances of THP protection and minimize the formation of unwanted diastereomers.

Troubleshooting Guide: Diastereomer Formation

This section addresses specific issues you may encounter during the THP protection of chiral alcohols, focusing on practical solutions and the underlying chemical principles.

Q1: My THP protection is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

A1: A 1:1 diastereomeric ratio (d.r.) is a common outcome when using standard acidic catalysts like pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (p-TsOH) with chiral secondary alcohols. This lack of selectivity arises because the oxocarbenium ion intermediate is attacked from both faces with nearly equal facility. To improve diastereoselectivity, you need to introduce more steric or electronic control.

Key Strategies to Enhance Diastereoselectivity:

  • Employ Bulky Catalysts: Using a sterically demanding catalyst can favor the formation of one diastereomer. For instance, acids with bulky counterions can influence the direction of nucleophilic attack on the intermediate.

  • Utilize Chiral Catalysts: A chiral acid catalyst can create a chiral environment around the oxocarbenium ion, leading to a diastereoselective transformation.

  • Optimize Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. At lower temperatures, the energy difference between the two diastereomeric transition states becomes more significant, favoring the formation of the thermodynamically more stable product.

  • Solvent Effects: The choice of solvent can influence the reaction's stereochemical outcome. Non-polar solvents may enhance the steric interactions that lead to higher selectivity.

The diagram below illustrates the formation of the key oxocarbenium ion intermediate from dihydropyran (DHP) under acidic conditions.

Caption: Formation of the oxocarbenium ion from DHP.

Q2: What are the most effective modern catalysts for achieving high diastereoselectivity in THP protection?

A2: While traditional catalysts like PPTS and p-TsOH are widely used, several modern catalytic systems have been developed to provide significantly higher diastereoselectivity.

Catalyst SystemTypical Diastereomeric Ratio (d.r.)Key AdvantagesReference
Iodine (I2) Up to 95:5Mild, neutral conditions; simple workup.
Bismuth(III) Nitrate Pentahydrate Up to 98:2Highly efficient, low catalyst loading.
Scandium(III) Triflate (Sc(OTf)3) >90:10Effective for sterically hindered alcohols.
Montmorillonite K-10 Clay Variable, often >85:15Heterogeneous, easily recoverable catalyst.

These catalysts operate under milder conditions and can offer superior control over the stereochemical outcome of the reaction. For example, iodine has been shown to be a particularly effective and mild catalyst for this transformation.

Q3: I'm struggling with the purification of my THP-protected product from the starting alcohol. What can I do?

A3: Co-elution of the THP-protected product and the starting alcohol during column chromatography is a common issue due to their similar polarities.

Troubleshooting Steps:

  • Drive the Reaction to Completion: Ensure the reaction has gone to completion by using a slight excess of dihydropyran (DHP) and monitoring via Thin Layer Chromatography (TLC).

  • Optimize Chromatography Conditions:

    • Solvent System: Use a less polar solvent system. A common starting point is a mixture of hexane and ethyl acetate. Gradually decreasing the polarity (increasing the hexane proportion) can improve separation.

    • Column Size: Use a longer column with a smaller diameter to increase the number of theoretical plates and enhance separation.

    • Sample Loading: Avoid overloading the column, as this can lead to band broadening and poor separation.

  • Chemical Quenching: After the reaction is complete, quenching with a mild base (e.g., a saturated solution of sodium bicarbonate) can help remove the acidic catalyst, which might otherwise cause streaking on the TLC and column.

Frequently Asked Questions (FAQs)

Why does THP protection of a chiral alcohol create diastereomers?

The protection of a chiral alcohol with dihydropyran (DHP) introduces a new stereocenter at the anomeric carbon of the THP ring. When the original alcohol is chiral, the resulting molecule will have two stereocenters. The two possible configurations at the new stereocenter result in the formation of a pair of diastereomers.

Diastereomer_Formation cluster_reactants Reactants cluster_products Products (Diastereomers) Chiral_Alcohol Chiral Alcohol (S)-R-OH Diastereomer_1 Diastereomer 1 (S,R)-THP-OR Chiral_Alcohol->Diastereomer_1 Attack from one face Diastereomer_2 Diastereomer 2 (S,S)-THP-OR Chiral_Alcohol->Diastereomer_2 Attack from other face DHP Dihydropyran (DHP) O

Caption: Formation of diastereomers from a chiral alcohol.

Can the diastereomers be separated?

Yes, the resulting diastereomers can often be separated using chromatographic techniques such as flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC). However, this can be challenging and is often not a high-yielding process. Therefore, it is generally preferable to control the stereoselectivity of the reaction itself.

Are there alternative protecting groups that avoid the formation of diastereomers?

Yes, several other protecting groups for alcohols do not introduce a new stereocenter and thus avoid the issue of diastereomer formation.

Protecting GroupAbbreviationKey Features
tert-Butyldimethylsilyl TBDMS or TBSRobust, stable to a wide range of conditions.
Benzyl BnStable to both acidic and basic conditions.
Methoxyethoxymethyl MEMCleaved under specific acidic conditions.

The choice of an alternative protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Experimental Protocol: Diastereoselective THP Protection using Iodine

This protocol describes a mild and efficient method for the THP protection of a primary alcohol using iodine as a catalyst, which often provides good yields and can influence diastereoselectivity with chiral substrates.

Materials:

  • Alcohol (1.0 equiv)

  • Dihydropyran (DHP) (1.2 equiv)

  • Iodine (I₂) (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add dihydropyran (1.2 equiv).

  • Catalyst Addition: Add iodine (0.1 equiv) to the solution. The reaction mixture will typically turn a light brown/purple color.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume the excess iodine. The color of the solution should fade to colorless.

    • Add saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure THP-protected alcohol.

Technical Support Center: O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine. The information is designed to help optimize reaction yields and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving this compound, particularly in the synthesis of THP-protected oximes.

Low or No Product Yield

Question: I am not getting the expected yield for my THP-oxime synthesis. What are the possible causes and solutions?

Answer: Low or no yield in THP-oxime formation can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Optimize Reaction Conditions start->check_conditions check_workup 3. Evaluate Workup & Purification start->check_workup reagent_purity Is THP-hydroxylamine pure? Is carbonyl starting material pure? check_reagents->reagent_purity base_issue Is the base appropriate and sufficient? check_conditions->base_issue workup_hydrolysis Is the product being hydrolyzed during acidic/aqueous workup? check_workup->workup_hydrolysis stoichiometry Is THP-hydroxylamine in slight excess (1.1-1.5 eq)? reagent_purity->stoichiometry Yes purify_reagents Solution: Purify reagents (e.g., recrystallization, distillation). reagent_purity->purify_reagents No stoichiometry->check_conditions Yes adjust_stoichiometry Solution: Adjust stoichiometry. stoichiometry->adjust_stoichiometry No temp_time Are temperature and time optimized? base_issue->temp_time Yes change_base Solution: Use a non-nucleophilic base (e.g., pyridine, Na2CO3, Et3N). Ensure sufficient equivalents. base_issue->change_base No ph_issue Is the pH of the reaction optimal (near neutral)? temp_time->ph_issue Yes optimize_temp_time Solution: Screen temperatures (RT to reflux). Monitor reaction by TLC for completion. temp_time->optimize_temp_time No ph_issue->check_workup Yes adjust_ph Solution: Use a buffer or a base to maintain near-neutral pH. ph_issue->adjust_ph No modify_workup Solution: Use neutral or slightly basic workup conditions. Minimize exposure to water. workup_hydrolysis->modify_workup Yes experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask 1. To a flame-dried round-bottom flask, add the ketone (1.0 eq). add_solvent 2. Dissolve in an appropriate solvent (e.g., pyridine or ethanol). prep_flask->add_solvent add_reagent 3. Add this compound (1.2 eq). add_solvent->add_reagent add_base 4. If not using pyridine as solvent, add a base (e.g., Na2CO3, 1.5 eq). add_reagent->add_base heat_stir 5. Stir the mixture at the desired temperature (e.g., room temperature to reflux). add_base->heat_stir monitor 6. Monitor the reaction by TLC until the starting material is consumed. heat_stir->monitor quench 7. Cool to room temperature and concentrate under reduced pressure. monitor->quench extract 8. Partition between an organic solvent (e.g., ethyl acetate) and water. quench->extract wash 9. Wash the organic layer with brine, dry over Na2SO4, and filter. extract->wash purify 10. Concentrate and purify the crude product by column chromatography or recrystallization. wash->purify

Technical Support Center: Stability and Application of THP-Protected Hydroxylamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with tetrahydropyranyl (THP)-protected hydroxylamines. This guide is designed to provide in-depth, field-proven insights into the stability, synthesis, and deprotection of these valuable intermediates. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of robust scientific principles.

Introduction: Why Use a THP Protecting Group for Hydroxylamines?

The tetrahydropyranyl (THP) group is a widely used protecting group for hydroxyl functionalities, including hydroxylamines, in multi-step organic synthesis.[1][2] Its popularity stems from several key advantages: the low cost of the starting material (3,4-dihydro-2H-pyran, DHP), ease of introduction, and general stability across a wide range of non-acidic reaction conditions.[1][3] O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is an acetal, making it stable to bases, organometallics, and many reducing and oxidizing agents, yet easily removable under mild acidic conditions.[4][5] This orthogonality allows for selective manipulation of other functional groups within a complex molecule without disturbing the protected hydroxylamine.

However, its application is not without challenges. The introduction of a new stereocenter can complicate analysis, and its sensitivity to acid requires careful planning of subsequent synthetic steps.[4][6] This guide will address these nuances through a detailed FAQ and troubleshooting section.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses common questions and experimental issues.

Category 1: Stability in Acidic Conditions & Deprotection Strategies

Question 1: My THP-protected hydroxylamine is degrading during silica gel chromatography. What's happening and how can I prevent it?

Answer: This is a common issue caused by the inherent acidity of standard silica gel. The Lewis acidic sites on the silica surface can catalyze the hydrolysis (cleavage) of the THP group, leading to smeared TLC spots and low recovery of your desired product.[7]

  • Causality: The THP group is an acetal, which is highly sensitive to acid. The mechanism involves protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized carbocation, which is then trapped by a nucleophile (in this case, water present in the silica or solvent).[4][8]

  • Troubleshooting Protocol:

    • Neutralize the Silica: Before preparing your column, slurry the silica gel in your eluent containing 1% triethylamine (Et₃N).[7]

    • Solvent Removal: Remove the solvent via rotary evaporation until the silica is a free-flowing powder.

    • Column Packing: Pack your column using this deactivated silica.

    • Elution: Run your chromatography using an eluent that also contains a small amount of triethylamine (e.g., 0.1-0.5%) to maintain neutral conditions.

Question 2: What are the standard conditions for quantitatively removing the THP group?

Answer: The removal of the THP group, or deprotection, is typically achieved via acidic solvolysis.[4] The choice of acid and solvent is critical and depends on the other functional groups in your molecule.

  • Expert Insight: The key is to use a catalytic amount of a protic or Lewis acid in a solvent that can trap the resulting carbocation intermediate.

Reagent/SystemTypical ConditionsNotes & Considerations
p-Toluenesulfonic acid (TsOH) or Pyridinium p-toluenesulfonate (PPTS) Catalytic amount (0.1 eq) in an alcohol solvent (MeOH or EtOH) at room temperature.[1][4]Highly effective and common. Reaction is usually complete in 1-2 hours. Caution: If your molecule contains an ester, this can lead to transesterification.[9]
Acetic Acid (AcOH) A mixture of AcOH/THF/H₂O (e.g., 4:2:1) at room temperature or slightly warmed (e.g., 45°C).[1]A milder option that is less likely to affect other acid-sensitive groups. The water acts as the nucleophile. Good for avoiding transesterification.[9]
Trifluoroacetic Acid (TFA) Low concentrations (e.g., 1-2% TFA) in dichloromethane (DCM) at room temperature.[1]A stronger acid, useful for more stubborn THP ethers or when rapid deprotection is needed. Scavengers may be needed for complex substrates.[1]
Hydrochloric Acid (HCl) Dilute HCl in a non-alcoholic solvent like DCM or THF.[9]A clean and effective method that avoids transesterification. The reaction can be monitored by TLC and quenched upon completion.
Acidic Ion-Exchange Resin (e.g., Amberlyst-15) Stirring the substrate with the resin in a solvent like methanol at room temperature.[9]Offers the advantage of simple work-up; the acidic catalyst is removed by filtration.

Question 3: My deprotection reaction is sluggish or incomplete. What should I do?

Answer: If deprotection is not proceeding as expected, consider the following:

  • Acid Strength: The acidity of your system may be too low. PPTS, for example, is significantly less acidic than TsOH.[4] You might switch to a stronger acid like TsOH or a small amount of TFA.

  • Solvent Choice: The polarity and nucleophilicity of the solvent play a role. Protic solvents like methanol actively participate in the reaction mechanism and are often more effective than aprotic solvents like DCM alone.

  • Temperature: Gently warming the reaction to 40-50°C can often drive the reaction to completion, but must be done cautiously to avoid side reactions.[1]

  • Water Content: Ensure a stoichiometric amount of water is present if you are using an aprotic solvent system, as it is required for the hydrolysis.

Category 2: Stability in Non-Acidic Environments

Question 4: Can I perform a Grignard reaction or use an organolithium reagent on a substrate containing a THP-protected hydroxylamine?

Answer: Yes. THP ethers are generally stable to organometallic reagents like Grignard (RMgX) and organolithium (RLi) compounds, especially at low temperatures (e.g., below 0°C).[5][6] They are also stable to organocuprates.[6]

  • Causality: The ether linkage of the acetal is not susceptible to nucleophilic attack by these strong bases/nucleophiles. The molecule lacks an acidic proton that would quench the organometallic reagent.

  • Best Practice: Always perform such reactions at low temperatures (-78°C to 0°C) to minimize the risk of any potential side reactions.

Question 5: Is the THP-protected hydroxylamine stable to strong bases like LDA, NaH, or KOH?

Answer: Absolutely. The THP group is robust under strongly basic conditions.[5][6][10] This allows for reactions such as deprotonation at other sites, ester hydrolysis (saponification), and other base-mediated transformations without affecting the protected hydroxylamine.[6]

Question 6: What about stability towards common reducing and oxidizing agents?

Answer: THP-protected hydroxylamines exhibit broad stability towards many common redox reagents.

  • Reductive Conditions: They are stable to hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), as well as catalytic hydrogenation (e.g., H₂/Pd).[5][11] This allows for the reduction of esters, amides, or nitro groups in the presence of the protected hydroxylamine.

  • Oxidative Conditions: The THP ether is generally stable to many common oxidants used in organic synthesis, including those based on chromium (e.g., CrO₃/Py), manganese (e.g., KMnO₄), and peroxy acids (e.g., m-CPBA).[2][5][12]

Summary of Stability Data

For quick reference, the table below summarizes the stability of the THP ether linkage under various conditions.

Condition CategoryReagent/ConditionStability of THP Group
Acidic Strong Acids (HCl, H₂SO₄, TFA)Labile [4]
Mild Acids (AcOH, TsOH, PPTS)Labile [1][4]
Lewis Acids (e.g., MgBr₂)Labile
Acidic Silica GelLabile [7]
Basic Strong Bases (NaOH, KOH, t-BuOK)Stable [5]
Very Strong Bases (LDA, NaH)Stable [5]
Amines (NEt₃, Piperidine)Stable [5]
Nucleophilic Organometallics (Grignard, Organolithiums)Stable (especially at low temp)[5][6]
Hydrides (LiAlH₄, NaBH₄)Stable [5][11]
Enolates, Cyanide, AzideStable [5]
Electrophilic Acylating/Alkylating Agents (Ac₂O, MeI)Stable [5]
Oxidative CrO₃, KMnO₄, OsO₄, m-CPBAStable [5][12]
Reductive Catalytic Hydrogenation (H₂/Pd, PtO₂)Stable [5]

Key Experimental Protocols

Protocol 1: Synthesis of this compound

This two-step protocol is a reliable method for preparing the key hydroxylamine reagent.[13][14]

Step A: Protection of N-Hydroxyphthalimide

  • Setup: To a 250 mL round-bottom flask, add N-hydroxyphthalimide (10 g, 0.061 mol) and 3,4-dihydro-2H-pyran (6.1 g, 0.073 mol).

  • Dissolution: Add 100 mL of tetrahydrofuran (THF) and stir until all solids are dissolved.

  • Catalysis: Add p-toluenesulfonic acid monohydrate (1.1 g, 6.1 mmol) to the solution.

  • Reaction: Stir the reaction at room temperature for 2 hours. Monitor by TLC until the N-hydroxyphthalimide is consumed.

  • Work-up: Remove the THF by rotary evaporation. Add water (200 mL) to the residue and extract with dichloromethane (3 x 200 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (3 x 200 mL) and brine (200 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to yield the THP-protected intermediate.[13]

Step B: Hydrazinolysis to Release the Hydroxylamine

  • Setup: Transfer the solid from Step A to a 1000 mL flask. Add 450 mL of ethanol and stir to dissolve.

  • Reagent Addition: Slowly add 80% hydrazine hydrate (10.4 mL, 0.17 mol) dropwise to the solution. A white precipitate will form.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Isolation: Filter the reaction mixture to remove the phthalhydrazide precipitate. Concentrate the filtrate by rotary evaporation to obtain the crude product.

  • Purification: Dissolve the crude product in ethyl acetate (500 mL), wash with water (3 x 100 mL) and brine (200 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield this compound as a low-melting solid.[13] The expected yield is approximately 75%.[13]

Protocol 2: Mild Deprotection of a THP-Protected Hydroxylamine

This protocol uses mild acidic conditions suitable for substrates with other sensitive functional groups, such as esters.[1][9]

  • Setup: Dissolve the THP-protected hydroxylamine substrate (1.0 eq) in a 3:1 mixture of THF and water.

  • Acidification: Add acetic acid to create a final solvent ratio of approximately 4:2:1 (THF/H₂O/AcOH).

  • Reaction: Stir the mixture at 45°C. Monitor the reaction progress by TLC (staining with p-anisaldehyde can help visualize the THP-containing compounds). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully neutralize the acetic acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography (using neutralized silica if the product is sensitive) or crystallization.

Mechanistic Diagrams & Workflows

To further clarify the chemical principles, the following diagrams illustrate the key mechanisms and workflows.

THP_Protection_Mechanism cluster_0 cluster_1 cluster_2 DHP 3,4-Dihydro-2H-pyran (DHP) Carbocation Resonance-Stabilized Carbocation DHP->Carbocation + H⁺ H_plus H⁺ (cat.) Protonated_Ether Protonated Adduct Hydroxylamine R-ONH₂ Hydroxylamine->Protonated_Ether Nucleophilic Attack THP_Product THP-Protected Hydroxylamine Protonated_Ether->THP_Product - H⁺ H_plus_regen H⁺

Caption: Mechanism of Acid-Catalyzed THP Protection.

THP_Deprotection_Mechanism cluster_0 cluster_1 THP_Product THP-Protected Hydroxylamine Protonated_Acetal Protonated Acetal THP_Product->Protonated_Acetal + H⁺ H_plus H⁺ Carbocation Resonance-Stabilized Carbocation Protonated_Acetal->Carbocation Cleavage Hydroxylamine R-ONH₂ Byproduct Hemiacetal or Acetal Carbocation->Byproduct + Solvent - H⁺ Solvent H₂O or ROH

Caption: Mechanism of Acid-Catalyzed THP Deprotection.

Workflow start Start with THP-ONH₂ Substrate reaction Perform Reaction (e.g., Grignard, Reduction) start->reaction workup Aqueous Work-up (Neutral or Basic) reaction->workup extraction Organic Extraction workup->extraction check Is Deprotection Required Next? extraction->check purification1 Chromatography (Neutralized Silica) deprotection Acidic Deprotection (e.g., TsOH/MeOH) purification1->deprotection workup2 Neutralizing Work-up deprotection->workup2 purification2 Final Purification workup2->purification2 product Final Product purification2->product check->purification1 No check->deprotection Yes

Caption: General Experimental Workflow.

References

Technical Support Center: O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in scaling up chemical reactions involving O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine. The information provided aims to help manage common issues encountered during the synthesis of oximes and their subsequent deprotection, ensuring operational safety and experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound (THP-ONH2) over hydroxylamine hydrochloride?

A1: this compound offers several advantages, particularly in the context of sensitive substrates or multi-step syntheses. The THP protecting group renders the hydroxylamine less reactive and more stable under certain conditions, which can prevent undesired side reactions. It is an uncharged reagent, which can improve solubility in organic solvents and simplify reaction work-ups by avoiding the need to neutralize liberated acid.

Q2: What are the most critical parameters to control during the scale-up of oximation reactions with THP-ONH2?

A2: When scaling up oximation reactions, the most critical parameters to control are temperature, pH, and the rate of addition of reactants.[1] Oximation reactions are often exothermic, and improper heat management can lead to runaway reactions or the formation of byproducts.[2] The pH of the reaction is also crucial, as the rate of oxime formation is highly pH-dependent.[1] Slow, controlled addition of the limiting reagent is recommended to manage the exotherm and maintain a consistent reaction profile.[2]

Q3: What are the common side reactions observed when scaling up oximation reactions with THP-ONH2?

A3: On a larger scale, incomplete reactions leading to residual starting material are common.[1] Additionally, the formation of isomeric oximes (E/Z isomers) can be more pronounced and may require specific conditions to control.[3] Side reactions of the carbonyl compound, such as self-condensation or polymerization, can also occur, especially with aldehydes under non-optimal pH conditions.[4]

Q4: How does the work-up and purification of THP-protected oximes differ at a larger scale?

A4: At a larger scale, direct extraction and crystallization are preferred over chromatographic purification to handle larger volumes efficiently. The work-up must be carefully designed to remove unreacted THP-ONH2 and any byproducts. Since the THP group is sensitive to acid, acidic washes should be avoided or performed under controlled conditions to prevent premature deprotection.[5]

Q5: What are the key challenges in the deprotection of THP-protected oximes at scale?

A5: The primary challenge in scaling up the deprotection of THP-oximes is ensuring complete and clean removal of the THP group without affecting other sensitive functionalities in the molecule. The acidic conditions required for deprotection can sometimes lead to the degradation of the desired oxime or promote side reactions.[5] Careful selection of the acid catalyst and reaction conditions is crucial.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up of reactions using this compound.

Issue 1: Low Yield of THP-Protected Oxime

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor Reaction Progress: Use in-process controls (e.g., TLC, HPLC, GC) to track the consumption of the starting material.[6] - Increase Reaction Time: Larger scale reactions may require longer reaction times to reach completion. - Optimize Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions. A careful temperature optimization study is recommended.[1]
Suboptimal pH - pH Adjustment: The optimal pH for oxime formation is typically between 4 and 7.[4] While THP-ONH2 reactions do not produce acid like hydroxylamine hydrochloride, the pH of the reaction mixture should still be monitored and adjusted if necessary, as some carbonyl compounds can be pH-sensitive.
Poor Mixing - Improve Agitation: Inadequate mixing can lead to localized concentration gradients and "hot spots," resulting in lower yields and increased byproduct formation.[2] Ensure the reactor is equipped with an appropriate stirrer for the scale and viscosity of the reaction mixture.
Reagent Quality - Use High-Purity Reagents: Ensure the this compound and the carbonyl compound are of high purity. Impurities can inhibit the reaction or lead to side products.
Issue 2: Incomplete Deprotection or Product Degradation

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Acid Catalyst - Optimize Catalyst Loading: The amount of acid catalyst required for deprotection may need to be optimized for larger scale reactions.
Acid-Sensitive Product - Use Milder Acids: If the product is sensitive to strong acids, consider using milder acidic conditions, such as pyridinium p-toluenesulfonate (PPTS) or acetic acid.[5] - Control Temperature: Perform the deprotection at a lower temperature to minimize degradation.
Formation of Emulsions during Work-up - Optimize Solvent System: The choice of solvents for extraction can influence the formation of emulsions. Consider using a different solvent system or adding brine to break up emulsions.

Data Presentation

Table 1: Comparison of Reaction Parameters for Oximation at Different Scales
ParameterLab Scale (1 g)Pilot Scale (1 kg)Production Scale (10 kg)
Reactant A (Carbonyl) 1.0 eq1.0 eq1.0 eq
THP-ONH2 1.1 eq1.05 eq1.02 eq
Solvent Volume 10 mL8 L75 L
Temperature 25 °C30-35 °C (controlled)30-35 °C (controlled)
Reaction Time 2 hours4-6 hours6-8 hours
Typical Yield 95%90-92%88-90%
Table 2: Comparison of Deprotection Conditions and Outcomes
ParameterLab Scale (1 g)Pilot Scale (1 kg)
THP-Oxime 1.0 eq1.0 eq
Acid Catalyst (p-TsOH) 0.1 eq0.12 eq
Solvent (Methanol) 20 mL15 L
Temperature 40 °C40-45 °C
Reaction Time 1 hour2-3 hours
Typical Yield 98%94-96%

Experimental Protocols

Protocol 1: Scale-Up Synthesis of a THP-Protected Oxime
  • Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, temperature probe, and addition funnel with the carbonyl compound and the chosen solvent (e.g., ethanol).

  • Reagent Preparation: In a separate vessel, dissolve this compound in the reaction solvent.

  • Controlled Addition: Slowly add the solution of this compound to the reactor via the addition funnel over a period of 1-2 hours, while maintaining the internal temperature between 25-30 °C.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. Add an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude THP-protected oxime.

  • Purification: Purify the crude product by crystallization or distillation.

Protocol 2: Large-Scale Deprotection of a THP-Protected Oxime
  • Reactor Setup: Charge the reactor with the THP-protected oxime and a suitable solvent (e.g., methanol).

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid monohydrate) to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 40-50 °C) and monitor the reaction progress.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a mild base (e.g., saturated sodium bicarbonate solution) until the pH is neutral.

  • Isolation: Concentrate the mixture to remove the organic solvent. The product may precipitate or can be extracted with an organic solvent.

  • Purification: The crude oxime can be purified by crystallization.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Oximation start Low Yield Observed check_reaction Incomplete Reaction? start->check_reaction check_purity Impure Reactants? check_reaction->check_purity No solution_time Increase Reaction Time / Monitor Kinetics check_reaction->solution_time Yes check_conditions Suboptimal Conditions? check_purity->check_conditions No solution_purity Use Purified Starting Materials check_purity->solution_purity Yes optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_mixing Improve Agitation check_conditions->optimize_mixing final_yield Improved Yield solution_time->final_yield solution_purity->final_yield optimize_temp->final_yield optimize_mixing->final_yield Oximation_Pathway General Oximation Reaction Pathway carbonyl Aldehyde or Ketone (R-C(=O)-R') intermediate Hemiaminal Intermediate carbonyl->intermediate + THP-ONH2 thp_onh2 This compound (THP-ONH2) thp_onh2->intermediate thp_oxime THP-Protected Oxime (R-C(=N-OTHP)-R') intermediate->thp_oxime - H2O water Water (H2O) intermediate->water

References

Technical Support Center: Synthesis of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine. The information is tailored for researchers, scientists, and professionals in drug development to help navigate challenges in the synthesis and purification of this important reagent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely used method involves a two-step process. The first step is the acid-catalyzed addition of N-hydroxyphthalimide to 3,4-dihydropyran (DHP) to form N-(tetrahydropyran-2-yloxy)phthalimide. This intermediate is then subjected to hydrazinolysis to cleave the phthalimide group, yielding the desired product and phthalhydrazide as a byproduct.[1]

Q2: Why is p-toluenesulfonic acid (TsOH) used in the first step?

A2: p-Toluenesulfonic acid acts as a catalyst to activate the 3,4-dihydropyran. It protonates the double bond of DHP, generating a resonance-stabilized carbocation that is readily attacked by the hydroxyl group of N-hydroxyphthalimide to form the tetrahydropyranyl (THP) ether.[2]

Q3: What is the purpose of the hydrazine hydrate in the second step?

A3: Hydrazine hydrate is used to remove the phthalimide protecting group from the intermediate, N-(tetrahydropyran-2-yloxy)phthalimide. The hydrazine attacks the carbonyl groups of the phthalimide, leading to the formation of a stable, insoluble phthalhydrazide precipitate, which can be easily removed by filtration.[1]

Q4: Is the product, this compound, a single compound?

A4: No, the reaction of an alcohol (in this case, N-hydroxyphthalimide) with 3,4-dihydropyran creates a new stereocenter at the C2 position of the pyran ring. If the starting alcohol is achiral, the product will be a racemic mixture of two enantiomers. If the starting alcohol is chiral, a mixture of diastereomers will be formed, which can complicate purification and characterization.[3][4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation in Step 1 1. Inactive catalyst (p-TsOH).2. Wet reagents or solvent.3. Incomplete reaction.1. Use fresh, dry p-TsOH.2. Ensure all glassware, reagents (especially THF), and 3,4-dihydropyran are anhydrous.3. Monitor the reaction by TLC. If starting material persists, consider adding a small amount of additional catalyst or extending the reaction time.
Formation of a viscous, polymeric substance Acid-catalyzed polymerization of 3,4-dihydropyran.1. Add the acid catalyst slowly and maintain the recommended reaction temperature (room temperature).2. Use the stoichiometric amount of catalyst; excess acid can promote polymerization.
Low Yield After Hydrazinolysis (Step 2) 1. Incomplete hydrazinolysis.2. Product loss during workup.3. Hydrolysis of the THP ether.1. Ensure sufficient hydrazine hydrate is used and allow for adequate reaction time (typically 1 hour at room temperature).2. Phthalhydrazide can sometimes trap the product. Wash the precipitate thoroughly with the reaction solvent (e.g., ethanol or ethyl acetate).3. Avoid exposure to acidic conditions during the aqueous workup, as this can cleave the THP group.
Product is an oil instead of a solid Presence of impurities, such as residual solvent or byproducts.1. Ensure all solvent is removed under reduced pressure.2. Purify the crude product by vacuum distillation or column chromatography. The product has a reported boiling point of 81 °C at 20 mmHg.[5]
Final product is contaminated with phthalhydrazide Inefficient filtration after hydrazinolysis.1. Ensure complete precipitation of phthalhydrazide before filtration.2. Wash the filter cake with a suitable solvent (e.g., ethyl acetate) to recover any occluded product.3. If necessary, redissolve the crude product in a solvent in which phthalhydrazide has low solubility (like ethyl acetate) and re-filter.[1]
Presence of acidic impurities in the final product Incomplete removal of the p-TsOH catalyst.Thoroughly wash the organic extract with a saturated sodium bicarbonate solution during the workup of the first step.[1]

Quantitative Data Summary

The following table summarizes typical reaction outcomes and physical properties for this compound.

Parameter Value Reference
Typical Yield 75.3%[1]
Melting Point 34-37 °C[1][5]
Boiling Point 81 °C / 20 mmHg[5]
Molecular Weight 117.15 g/mol [6]
Appearance Light yellow oil or yellow solid[1]

Key Experimental Protocol

This protocol is a summarized methodology for the synthesis of this compound.[1]

Step 1: Synthesis of N-(tetrahydro-2H-pyran-2-yloxy)phthalimide

  • To a solution of N-hydroxyphthalimide (10 g, 0.061 mol) and 3,4-dihydro-2H-pyran (6.1 g, 0.073 mol) in tetrahydrofuran (100 mL), add p-toluenesulfonic acid (1.1 g, 6.1 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the tetrahydrofuran by distillation under reduced pressure.

  • Dissolve the residue in dichloromethane (200 mL) and wash sequentially with saturated aqueous NaHCO3 solution (3 x 200 mL) and saturated aqueous NaCl solution (200 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to dryness to yield the intermediate product.

Step 2: Synthesis of this compound

  • Dissolve the solid obtained from Step 1 in ethanol (450 mL).

  • Slowly add 80% hydrazine hydrate (10.4 mL, 0.17 mol) dropwise to the solution.

  • Stir the reaction for 1 hour at room temperature, during which a precipitate of phthalhydrazide will form.

  • Filter the reaction mixture to remove the phthalhydrazide precipitate.

  • Evaporate the filtrate to obtain the crude product.

  • For purification, dissolve the crude product in ethyl acetate (500 mL), filter any remaining insoluble matter, and wash the filtrate with water (3 x 100 mL) and saturated brine solution (200 mL).

  • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the final product.

Visualized Workflows and Pathways

Synthesis_Pathway cluster_step1 Step 1: THP Protection cluster_step2 Step 2: Hydrazinolysis NHP N-Hydroxyphthalimide Intermediate N-(tetrahydropyran-2-yloxy)phthalimide NHP->Intermediate DHP 3,4-Dihydropyran DHP->Intermediate Product This compound Intermediate->Product Byproduct1 Phthalhydrazide Intermediate->Byproduct1 + Hydrazine Hydrazine Hydrazine Hydrate Hydrazine->Product Catalyst p-TsOH (catalyst) Catalyst->Intermediate

Caption: Reaction pathway for the synthesis of this compound.

Byproduct_Formation DHP 3,4-Dihydropyran Polymer Poly(dihydropyran) DHP->Polymer Polymerization Acid Acid Catalyst (e.g., p-TsOH) Acid->Polymer Hydrolysis_product 5-Hydroxypentanal Acid->Hydrolysis_product THP_ether THP-protected alcohol THP_ether->Hydrolysis_product Hydrolysis Water Water (H2O) Water->Hydrolysis_product

Caption: Potential side reactions leading to byproduct formation.

Purification_Workflow Start Crude Reaction Mixture (Post-Hydrazinolysis) Filtration1 Filtration Start->Filtration1 Filtrate Filtrate (Contains Product) Filtration1->Filtrate Precipitate Solid Precipitate (Phthalhydrazide) Filtration1->Precipitate remove Evaporation1 Solvent Evaporation Filtrate->Evaporation1 Crude_Product Crude Oily Product Evaporation1->Crude_Product Extraction Dissolve in Ethyl Acetate & Aqueous Wash Crude_Product->Extraction Organic_Layer Organic Layer Extraction->Organic_Layer Aqueous_Layer Aqueous Layer (Impurities) Extraction->Aqueous_Layer discard Drying Drying over Na2SO4 Organic_Layer->Drying Filtration2 Filtration Drying->Filtration2 Evaporation2 Final Solvent Evaporation Filtration2->Evaporation2 Final_Product Pure Product Evaporation2->Final_Product

Caption: General workflow for the purification of the final product.

References

Technical Support Center: Tetrahydropyranyl (THP) Protection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of tetrahydropyranyl (THP) as a protecting group for hydroxyl functionalities. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Troubleshooting Guide: Incomplete THP Protection

Dealing with incomplete reactions or low yields during the protection of alcohols as THP ethers is a common challenge. This section addresses specific issues in a question-and-answer format.

Question 1: My THP protection reaction is giving a low yield or is incomplete. What are the common causes and how can I fix this?

Answer: Low yields or incomplete reactions in THP protection can arise from several factors. Below is a systematic guide to troubleshooting this issue.[1][2]

  • Insufficient Catalyst Activity: The reaction is acid-catalyzed, and an inactive catalyst is a primary suspect for a sluggish reaction.

    • Solution: Use a freshly opened bottle of the acid catalyst or verify its activity. Consider switching to a more potent catalyst if the substrate is sterically hindered or less reactive.[1][3]

  • Inappropriate Solvent: The choice of solvent can significantly affect reaction rates and yields.

    • Solution: Dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) are standard and effective solvents. For substrates with poor solubility, 2-methyltetrahydrofuran (2-MeTHF) can be a good alternative. High yields have also been achieved under solvent-free conditions.[1]

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of the alcohol to 3,4-dihydro-2H-pyran (DHP) can result in an incomplete reaction.

    • Solution: To drive the reaction to completion, a slight excess of DHP, typically between 1.1 and 1.5 equivalents, is recommended.[1]

  • Low Reaction Temperature: While many THP protections proceed efficiently at room temperature, less reactive or sterically hindered alcohols may require more energy.

    • Solution: If the reaction is slow, consider gently heating the mixture to a temperature between 40-60°C.[1]

  • Presence of Water: Moisture can compete with the alcohol for the acid catalyst and can also hydrolyze the activated intermediate, leading to reduced yields.

    • Solution: Ensure all glassware is oven-dried before use and employ anhydrous solvents. The addition of molecular sieves can also help to scavenge any trace amounts of water.[1]

Question 2: I'm observing significant side product formation. What are these byproducts and how can I minimize them?

Answer: The most common side reaction is the acid-catalyzed polymerization of dihydropyran (DHP).[1]

  • Slow Catalyst Addition: Adding the acid catalyst slowly to the solution of the alcohol and DHP can help control the reaction rate and minimize polymerization.[1]

  • Use a Milder Catalyst: Strong acids are more likely to promote DHP polymerization. Using a milder catalyst, such as pyridinium p-toluenesulfonate (PPTS), is often effective.[1][2]

  • Control the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can disfavor the polymerization pathway.[1]

Question 3: My THP ether seems to be cleaving during work-up or purification. How can I prevent this?

Answer: THP ethers are acetals and are inherently sensitive to acidic conditions.[4][5] Unintentional deprotection often occurs due to residual acid.

  • During Work-up: Avoid acidic aqueous washes.

    • Solution: Use a neutral or slightly basic wash, such as a saturated sodium bicarbonate solution, to quench any remaining acid before extraction.[5]

  • During Purification: Standard silica gel can be slightly acidic, leading to the cleavage of the THP group during column chromatography.[5]

    • Solution 1: Neutralize the silica gel by preparing the slurry with an eluent containing a small amount of a tertiary amine, like triethylamine (~1% v/v).[5]

    • Solution 2: Use a different stationary phase that is not acidic, such as neutral alumina or Florisil.[5]

Question 4: My deprotection reaction is incomplete. What should I do?

Answer: If the THP group is not fully cleaved, the deprotection conditions may be too mild or the reaction time insufficient.[5]

  • Increase Catalyst Loading or Strength: If using a mild catalyst like PPTS, consider increasing its amount or switching to a stronger acid such as p-toluenesulfonic acid (TsOH) or acetic acid.[5]

  • Increase Reaction Temperature: Gently heating the reaction can often accelerate the deprotection and drive it to completion.[5]

  • Extend Reaction Time: Monitor the reaction's progress using thin-layer chromatography (TLC) to ensure it runs until all the starting material is consumed.[5]

  • Change the Solvent: Protic solvents like methanol or ethanol are commonly used and are effective for deprotection.[5][6]

Frequently Asked Questions (FAQs)

What is a THP protecting group? The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols in organic synthesis.[7][8] It forms a THP ether, which is a type of acetal.[4] This protects the hydroxyl group from reacting under various conditions, including with organometallic reagents, hydrides, and bases.[3][4] The THP group can be readily removed under mild acidic conditions.[4][9]

Why does THP protection create a new stereocenter? The reaction of an alcohol with dihydropyran creates a new chiral center at the C-2 position of the tetrahydropyran ring.[3] If the original alcohol substrate is already chiral, this results in the formation of a mixture of diastereomers.[3][4] This can complicate product analysis, particularly NMR spectroscopy, and may require separation of the diastereomers.[4][8]

What are the typical conditions for THP protection? The most common method involves reacting an alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst.[4] Common catalysts include p-toluenesulfonic acid (TsOH) or the milder pyridinium p-toluenesulfonate (PPTS) in a solvent like dichloromethane (DCM).[4]

How can I monitor the progress of a THP protection or deprotection reaction? The progress of these reactions can be effectively monitored by thin-layer chromatography (TLC).[2] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. High-performance liquid chromatography (HPLC) can also be used for more quantitative real-time monitoring.[10]

Data Presentation: Reaction Conditions

The following tables summarize typical quantitative data for THP protection and deprotection reactions.

Table 1: Summary of Common THP Protection Conditions

CatalystEquivalents of CatalystSolventDHP (Equivalents)TemperatureTypical TimeYield (%)
p-Toluenesulfonic acid (p-TsOH)CatalyticDichloromethane (DCM)1.1 - 1.5Room Temp.30 min - 2 h>90
Pyridinium p-toluenesulfonate (PPTS)0.1Dichloromethane (DCM)1.5Room Temp.30 min - 2 h>95[4]
Trifluoroacetic acid (TFA)0.2Dichloromethane (DCM)1.0Room Temp.~45 minHigh[2]
Bismuth Triflate (Bi(OTf)₃)CatalyticSolvent-free1.2Room Temp.5 - 30 min>90[3]
Zeolite H-betaCatalyticDichloromethane (DCM)1.5Room Temp.15 - 60 min>95[3]

Table 2: Summary of Common THP Deprotection Conditions

Reagent/CatalystSolventTemperatureTypical Time
p-Toluenesulfonic acid (p-TsOH)Methanol (MeOH)0 °C to Room Temp.1 - 17 h[4]
Acetic Acid (AcOH)THF / WaterRoom Temp. to 45 °C1 - 6 h[11]
Pyridinium p-toluenesulfonate (PPTS)Ethanol (EtOH)Room Temp.2 - 8 h
Trifluoroacetic acid (TFA)Methanol (MeOH)Room Temp.15 - 30 min[2]
Hydrochloric Acid (HCl)THF or MethanolRoom Temp.1 - 4 h

Experimental Protocols & Visualizations

Protocol 1: General Procedure for THP Protection of a Primary Alcohol
  • Dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Add 3,4-dihydropyran (DHP) (1.5 equivalents) to the solution.[5]

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents).[5]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3x). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]

  • If necessary, purify the crude product by column chromatography on silica gel (neutralized with ~1% triethylamine if the product is sensitive).[2][5]

Diagrams

THP_Protection_Workflow sub Substrate (Alcohol) reagents Add DHP (1.5 eq) & PPTS (0.1 eq) in Anhydrous DCM sub->reagents Step 1 reaction Stir at Room Temp. Monitor by TLC reagents->reaction Step 2 workup Quench (Sat. NaHCO₃) Aqueous Work-up reaction->workup Step 3 purify Dry & Concentrate Purify (Column) workup->purify Step 4 product THP-Protected Product purify->product Step 5

General workflow for THP protection of an alcohol.

THP_Protection_Mechanism DHP Dihydropyran (DHP) Activated_DHP Activated DHP (Resonance Stabilized Cation) DHP->Activated_DHP + H⁺ H_plus H⁺ (Catalyst) Intermediate Oxonium Intermediate Activated_DHP->Intermediate + R-OH (Nucleophilic Attack) Alcohol R-OH Product THP Ether (R-OTHP) Intermediate->Product - H⁺ Catalyst_Regen H⁺ (Regenerated)

Acid-catalyzed mechanism for THP protection of an alcohol.
Protocol 2: General Procedure for THP Deprotection

  • Dissolve the THP-protected alcohol (1.0 equivalent) in methanol (MeOH).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (e.g., 0.1-0.2 equivalents).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC until completion.

  • Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography if necessary.

THP_Deprotection_Mechanism THP_Ether THP Ether (R-OTHP) Protonated_Ether Protonated Ether THP_Ether->Protonated_Ether + H⁺ H_plus H⁺ (Catalyst) Carbocation Stabilized Carbocation + R-OH Protonated_Ether->Carbocation Cleavage Byproduct Solvent-Adduct Carbocation->Byproduct + Solvent Alcohol Deprotected Alcohol (R-OH) Solvent Solvent (e.g., MeOH)

Acid-catalyzed cleavage mechanism of a THP ether.

Troubleshooting_Tree Start Problem: Incomplete THP Reaction Cause1 Low Yield / Slow Rate? Start->Cause1 Cause2 Side Products Observed? Start->Cause2 Cause3 Cleavage During Workup? Start->Cause3 Sol1a Check Catalyst Activity Cause1->Sol1a Yes Sol1b Use Excess DHP (1.2-1.5 eq) Cause1->Sol1b Yes Sol1c Ensure Anhydrous Conditions Cause1->Sol1c Yes Sol1d Gently Heat (40-60 °C) Cause1->Sol1d Yes Sol2a Use Milder Catalyst (PPTS) Cause2->Sol2a Yes Sol2b Run at Lower Temp (0 °C) Cause2->Sol2b Yes Sol2c Add Catalyst Slowly Cause2->Sol2c Yes Sol3a Use Basic Wash (NaHCO₃) Cause3->Sol3a Yes Sol3b Neutralize Silica (add Et₃N) Cause3->Sol3b Yes Sol3c Use Alumina for Column Cause3->Sol3c Yes

Logic diagram for troubleshooting THP protection issues.

References

Technical Support Center: Purification of Polar THP-Protected Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar tetrahydropyranyl (THP)-protected amines.

Frequently Asked Questions (FAQs)

Q1: Why is my polar THP-protected amine streaking or showing poor separation during silica gel column chromatography?

A1: The basic nature of the amine functionality can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing streaking and poor resolution.[1][2][3] Additionally, the high polarity of your compound may require a highly polar eluent, which can reduce the selectivity of the separation on a normal-phase column.[2]

Q2: I'm observing unintended deprotection of the THP group during purification. What could be the cause?

A2: The THP group is an acetal, which is highly sensitive to acidic conditions and can be cleaved.[4][5] Potential sources of acid during purification include:

  • Acidic Silica Gel: Standard silica gel is slightly acidic and can catalyze the removal of the THP group.[4]

  • Acidic Solvents or Additives: Traces of acid in solvents or the use of acidic additives can lead to deprotection.

  • Acidic Aqueous Work-up: Washing with acidic solutions during the work-up procedure prior to purification can cleave the THP group.[4]

Q3: The NMR spectrum of my purified compound is more complex than expected. Why is that?

A3: The introduction of a THP group creates a new stereocenter at the anomeric carbon of the tetrahydropyran ring. If your starting amine is chiral, this results in the formation of a mixture of diastereomers, which can lead to a more complex NMR spectrum.[5][6] These diastereomers may also be difficult to separate by chromatography.

Q4: Can I use reverse-phase chromatography to purify my polar THP-protected amine?

A4: Yes, reverse-phase chromatography is often a suitable alternative for the purification of polar compounds.[7][8] In reverse-phase chromatography, the stationary phase is nonpolar (e.g., C18-silica), and a polar mobile phase is used. This can be particularly effective for highly polar amines that are difficult to purify using normal-phase chromatography.

Troubleshooting Guides

Problem 1: Product Streaking and/or Poor Separation on Silica Gel Column

This is a common issue when purifying basic compounds like amines on acidic silica gel.

Troubleshooting Workflow

G start Streaking/Poor Separation on Silica Gel option1 Add a Basic Modifier to the Eluent start->option1 Option 1 option2 Switch to an Alternative Stationary Phase start->option2 Option 2 option3 Temporarily Protect the Amine start->option3 Option 3 option4 Consider Reverse-Phase Chromatography start->option4 Option 4 details1 e.g., Triethylamine (~1% v/v) or Ammonia in Methanol option1->details1 details2 e.g., Neutral/Basic Alumina or Florisil option2->details2 details3 e.g., Boc protection option3->details3

Caption: Troubleshooting decision tree for poor separation.

Detailed Methodologies

  • Method 1.1: Neutralization of Silica Gel

    • Prepare your slurry of silica gel in the initial, non-polar eluent.

    • Add a small amount of a basic modifier, such as triethylamine (Et3N) to a concentration of 0.5-1% (v/v) to the eluent system.[4]

    • Equilibrate the column with this modified eluent before loading your sample.

    • Run the chromatography using the eluent containing the basic modifier.

  • Method 1.2: Using Alternative Stationary Phases

    • Alumina: Alumina is available in neutral or basic grades and can be an excellent alternative to silica gel for the purification of amines.[4][8]

    • Florisil: This is a neutral magnesium silicate that can also be used.[4]

    • Experimental Note: The elution profile of your compound will likely be different on these stationary phases compared to silica gel. It is important to first screen for appropriate solvent systems using Thin Layer Chromatography (TLC) with the chosen stationary phase.

Problem 2: Unintended Deprotection of the THP Group

The acid lability of the THP group is a primary cause of yield loss during purification.[4][5]

General Purification Workflow to Avoid Deprotection

G start Crude THP-Protected Amine workup Aqueous Work-up (Neutral or Mildly Basic) start->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentration in vacuo drying->concentration purification Purification concentration->purification final_product Pure THP-Protected Amine purification->final_product purification_options Column Chromatography (Neutralized Silica or Alumina) OR Recrystallization OR Reverse-Phase Chromatography purification->purification_options

Caption: Workflow for purifying THP-protected amines.

Detailed Methodologies

  • Method 2.1: Neutral Aqueous Work-up

    • After your reaction is complete, quench with a neutral or mildly basic aqueous solution, such as saturated sodium bicarbonate (NaHCO3) solution or a phosphate buffer (pH ~7-8).[4]

    • Proceed with the extraction of your product into an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over an anhydrous salt like sodium sulfate, and concentrate under reduced pressure.

  • Method 2.2: Recrystallization If your THP-protected amine is a solid, recrystallization can be a highly effective purification method that avoids contact with acidic stationary phases.

    • Solvent Selection: Choose a solvent or solvent system in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[9] Common solvent pairs for polar compounds include ethanol/water or acetone/hexane.[10]

    • Procedure: a. Dissolve the crude product in the minimum amount of the hot solvent. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. d. Further cool the flask in an ice bath to maximize product precipitation.[9] e. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

Data Summary Tables

Table 1: Recommended Column Chromatography Conditions for Polar THP-Protected Amines

Stationary PhaseMobile Phase ModifiersTypical Eluent SystemsAdvantagesDisadvantages
Silica Gel 0.5-2% Triethylamine (Et3N) or Ammonium Hydroxide (NH4OH)Dichloromethane/Methanol, Ethyl Acetate/HexanesReadily available and familiar.Can still lead to some deprotection if not adequately neutralized.
Neutral Alumina None typically requiredDichloromethane/Methanol, Ethyl Acetate/HexanesGood for basic compounds, avoids acidic conditions.Can have different selectivity than silica; may require different solvent systems.
Basic Alumina None typically requiredDichloromethane/Methanol, Ethyl Acetate/HexanesIdeal for strongly basic amines.Can sometimes lead to decomposition of sensitive compounds.
C18 Reverse-Phase Silica 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) in mobile phase (if compatible with THP group) or neutral bufferAcetonitrile/Water, Methanol/WaterExcellent for very polar compounds.Requires removal of aqueous solvents; potential for deprotection with acidic modifiers.

Table 2: Troubleshooting Summary

IssuePossible Cause(s)Recommended Solution(s)
Low Recovery of Product Unintended deprotection on silica gel.Neutralize the silica gel with Et3N, or switch to alumina or reverse-phase chromatography.
Product is too polar to elute.Increase the polarity of the eluent system; consider using a stronger solvent like methanol.
Compound streaking and co-eluting with impurities.Add a basic modifier to the eluent; consider temporary Boc protection of the amine.
Product is Contaminated with Deprotected Amine Acidic work-up or purification conditions.Use a neutral or basic aqueous wash; use neutralized silica gel or an alternative stationary phase.
Multiple Spots on TLC/Multiple Peaks in LC-MS Formation of diastereomers.This is inherent to the THP group; chromatographic separation may be difficult. Consider if the mixture can be used in the next step.
Incomplete reaction.Optimize reaction conditions for full conversion before attempting purification.

References

Technical Support Center: THP Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for issues related to the tetrahydropyranyl (THP) protecting group. This guide provides troubleshooting advice and frequently asked questions to help you prevent unwanted cleavage of THP ethers during reaction workup.

Frequently Asked Questions (FAQs)

Q1: Why is my THP group being cleaved during aqueous workup?

The tetrahydropyranyl (THP) group is an acetal, which makes it highly sensitive to acidic conditions.[1][2] Unintentional cleavage during workup is almost always due to the presence of acid, which catalyzes the hydrolysis of the THP ether back to the alcohol.[1][3][4]

Common Sources of Acidity in Workup:

  • Residual Acid Catalysts: Incomplete neutralization of acid catalysts (e.g., TsOH, PPTS, H₂SO₄) used in the preceding reaction.

  • Acidic Quenching Agents: Using acidic solutions like ammonium chloride (NH₄Cl) to quench organometallic reagents can lower the pH of the aqueous layer.

  • In Situ Acid Generation: Quenching reactive reagents like acid chlorides or certain organometallics with water can generate HCl or other acidic byproducts.[5]

  • Acidic Impurities: Some solvents, like older samples of chloroform (CHCl₃) or deuterated chloroform (CDCl₃), can contain trace amounts of HCl.[6]

The stability of the THP group is highly dependent on pH. Even mildly acidic conditions can be sufficient to cause significant deprotection, especially at room temperature.[7][8]

Q2: How can I safely neutralize my reaction mixture before workup?

The key is to use a mild base to neutralize any acid present before exposing the THP-protected compound to an aqueous environment. A vigorous acid-base reaction can create localized areas of high acidity, so the process should be gentle.

Recommended Neutralization Strategies:

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution: This is the most common and recommended method.[9] Add the bicarbonate solution slowly to the reaction mixture with good stirring until gas evolution (CO₂) ceases. This indicates that the acid has been neutralized.

  • Saturated Sodium Carbonate (Na₂CO₃) Solution: A slightly stronger base than bicarbonate, which can also be used.[10]

  • Solid Bicarbonate/Carbonate: For non-aqueous reactions, adding solid NaHCO₃ or K₂CO₃ and stirring for a period before filtration can neutralize acids without introducing water.

Avoid using strong bases like NaOH or KOH unless your molecule is stable to them, as they can cause other unwanted side reactions.

Q3: What are the best practices for an aqueous workup involving a THP-protected compound?

Assuming the reaction mixture has been carefully neutralized, the following steps will minimize the risk of cleavage.

Best Practices:

  • Use Mild Washes: Wash the organic layer with saturated aqueous NaHCO₃ followed by brine (saturated NaCl solution).[6] The brine wash helps to remove residual water and break up emulsions.

  • Avoid Acidic Washes: Do not wash with dilute acid (e.g., 1M HCl) or ammonium chloride solution.[11]

  • Minimize Contact Time: Perform the aqueous extraction and washes as quickly as is reasonably possible.

  • Work at Lower Temperatures: If your compound is particularly sensitive, performing the workup in a cold water or ice bath can slow the rate of acid-catalyzed hydrolysis.

Troubleshooting Guide

Problem: Significant THP deprotection is observed after workup and extraction.

This troubleshooting workflow will help you identify the source of the acid and select an appropriate workup protocol.

G cluster_solutions Recommended Solutions start THP Cleavage Observed During Workup? cause1 Was an acidic reagent used in the reaction? start->cause1 Yes cause2 Was an acidic quench (e.g., NH4Cl) used? start->cause2 Yes cause3 Was an acid chloride or reactive species quenched with H2O? start->cause3 Yes cause4 Are solvents (e.g., CHCl3) potentially acidic? start->cause4 Possibly solution1 Neutralize with sat. NaHCO3 before aqueous workup. cause1->solution1 solution2 Use a buffered wash (e.g., phosphate buffer pH 7-8). cause1->solution2 cause2->solution2 quench_alt Quench with sat. NaHCO3 instead of NH4Cl. cause2->quench_alt cause3->solution1 cause3->solution2 solution4 Use fresh, neutral solvents or pass them through basic alumina. cause4->solution4 solution3 Consider a non-aqueous workup (e.g., filtration through Celite/silica).

Caption: Troubleshooting flowchart for THP cleavage during workup.

Quantitative Data

The stability of THP ethers is critically dependent on pH. While precise kinetic data can vary by substrate, the general trend is clear: stability decreases dramatically as pH drops below neutral.

pH ConditionStability of THP EtherTypical Reagents / Conditions
< 4 Labile / Unstable [7]Acetic acid, TsOH, HCl, H₂SO₄, acidic resins[8]
4 - 6 Moderately Stable / Might React [7]Mildly acidic buffers, silica gel chromatography[6]
7 Stable Water, Brine, Phosphate Buffer
> 8 Stable [7]NaHCO₃, K₂CO₃, Amines, Organometallics, Hydrides[12][13]

Experimental Protocols

Protocol 1: Standard Mild Bicarbonate Workup

This protocol is suitable for most reactions where a THP-protected alcohol needs to be isolated from a neutralized reaction mixture.

  • Neutralization: Cool the reaction mixture to room temperature (or 0 °C if the neutralization is exothermic). Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution with vigorous stirring. Continue adding until gas evolution ceases.

  • Extraction: Transfer the entire mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent like ethyl acetate or diethyl ether.[14] Add additional water if needed to fully dissolve any salts.

  • Separation: Shake the separatory funnel, venting frequently.[9] Allow the layers to separate and drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Water (1 x Volume of organic layer)

    • Saturated aqueous NaCl (Brine) (1 x Volume of organic layer)

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter or decant the drying agent and concentrate the solvent using a rotary evaporator.

Protocol 2: Non-Aqueous Workup for Highly Sensitive Substrates

Use this protocol when even a mild aqueous workup causes deprotection. This is common when residual Lewis acids are present.

  • Neutralization (Optional): If the reaction contains a Brønsted acid, add a solid base like powdered K₂CO₃ or NaHCO₃ and stir for 15-30 minutes.

  • Dilution: Dilute the reaction mixture with a non-polar solvent like hexanes or a 1:1 mixture of ethyl acetate/hexanes. This will often cause inorganic salts and polar byproducts to precipitate.

  • Filtration: Prepare a short plug of silica gel or Celite in a fritted funnel or pipette. Pass the diluted reaction mixture through the plug.

  • Rinsing: Rinse the plug with additional solvent to ensure all of the desired product is collected.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure.

Visualized Mechanisms and Workflows

Acid-Catalyzed Cleavage of a THP Ether

The mechanism begins with the protonation of the ether oxygen, making the alcohol a good leaving group.[1][4][15] The resulting oxocarbenium ion is stabilized by resonance and is then attacked by a nucleophile (typically water from the workup).

Caption: Acid-catalyzed cleavage mechanism of a THP ether.

Recommended Mild Workup Workflow

This diagram illustrates the decision-making process for selecting the appropriate workup procedure.

G start Reaction Complete check_acid Is acid present (reagent, catalyst, or byproduct)? start->check_acid neutralize Slowly add sat. NaHCO3 until gas evolution stops check_acid->neutralize Yes extract Extract with organic solvent (e.g., EtOAc, Et2O) check_acid->extract No neutralize->extract wash_bicarb Wash organic layer with sat. NaHCO3 extract->wash_bicarb wash_brine Wash organic layer with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Filter and Concentrate dry->concentrate end Purified Product concentrate->end

Caption: Decision workflow for a mild aqueous workup.

References

Validation & Comparative

alternatives to O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine for oxime formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Alternatives for O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine in Oxime Formation

For researchers engaged in synthetic chemistry, bioconjugation, and drug development, the formation of a stable oxime linkage is a critical and versatile tool. This compound (THP-ONH2) is a widely used reagent for this purpose, valued for the protective nature of the tetrahydropyranyl (THP) group which masks the reactive hydroxylamine. However, the choice of reagent is not a one-size-fits-all decision. Factors such as reaction kinetics, stability of the final oxime, steric accessibility of the carbonyl substrate, and the need for subsequent deprotection steps demand a careful consideration of alternatives.

This guide provides a comprehensive comparison of THP-ONH2 with other hydroxylamine derivatives for oxime formation, grounded in mechanistic principles and supported by experimental considerations.

The Core Chemistry: Understanding Oxime Ligation

Oxime ligation is a robust and highly chemoselective reaction between a hydroxylamine derivative and a carbonyl compound (an aldehyde or ketone) to form a stable oxime bond.[1] This reaction is a cornerstone of "click chemistry" due to its efficiency and bioorthogonality, meaning it proceeds under mild conditions without interfering with other functional groups present in complex biological systems.[1][2]

The reaction mechanism proceeds in two main steps:

  • Nucleophilic Attack: The lone pair of electrons on the hydroxylamine's nitrogen atom attacks the electrophilic carbonyl carbon.[3] This forms a tetrahedral carbinolamine intermediate.

  • Dehydration: This intermediate then eliminates a molecule of water to form the final C=N oxime double bond. This step is typically the rate-limiting step and is catalyzed by mild acid (optimally pH 4-5).[1][4]

Oxime Formation Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_hemiaminal Carbinolamine cluster_product Oxime Product R1 R2 C C C->R1 C->R2 O1 O C->O1 N H₂N-OR³ N->C Nucleophilic Attack C_int C R1_int C_int->R1_int R2_int C_int->R2_int O_int O⁻ C_int->O_int N_int N⁺H₂-OR³ C_int->N_int C_hemi C C_int->C_hemi Proton Transfer R1_hemi C_hemi->R1_hemi R2_hemi C_hemi->R2_hemi OH_hemi OH C_hemi->OH_hemi NH_hemi NH-OR³ C_hemi->NH_hemi C_prod C C_hemi->C_prod Dehydration (-H₂O) R1_prod C_prod->R1_prod R2_prod C_prod->R2_prod N_prod N-OR³ C_prod->N_prod H2O + H₂O

Caption: General reaction pathway for oxime formation.

This compound: The Protected Standard

THP-ONH2 features a hydroxylamine where the oxygen is protected by a THP group. This acetal protecting group is stable under basic conditions but is readily cleaved under mild acidic conditions.[5][6]

Advantages:

  • Stability: The THP group enhances the shelf-life and stability of the reagent compared to unprotected hydroxylamine.

  • Controlled Release: In some applications, the THP group can be removed in situ under the acidic conditions required for oxime formation, providing a slow release of the active hydroxylamine.

Disadvantages:

  • Additional Stereocenter: The THP group introduces a new chiral center, which can lead to the formation of diastereomeric mixtures when reacting with chiral molecules, complicating purification and analysis.[6]

  • Deprotection Required: The cleavage of the THP group is a separate reaction step that must be factored into the synthetic design.[5] While often mild, these conditions may not be compatible with all substrates.

  • Potentially Slower Kinetics: The bulky THP group can sterically hinder the approach of the nucleophilic nitrogen to the carbonyl carbon, potentially leading to slower reaction rates compared to less hindered alternatives.

A Comparative Guide to Key Alternatives

The choice of an alternative reagent is dictated by the specific requirements of the synthesis, including desired reactivity, stability of the resulting oxime, and compatibility with other functional groups.

Reagent NameStructureRelative ReactivityKey Characteristics & Applications
Hydroxylamine Hydrochloride NH₂OH·HClHighThe most fundamental reagent. Used for general-purpose oxime synthesis where high reactivity is desired and reagent stability is less of a concern.[7][8]
O-Methylhydroxylamine CH₃ONH₂ModerateA common alternative that balances good reactivity with the formation of a stable O-methyl oxime. Widely used in bioconjugation.[7][9]
O-Benzylhydroxylamine C₆H₅CH₂ONH₂LowThe bulky benzyl group significantly reduces reactivity, which can be useful for controlled ligations or for reactions with highly reactive carbonyls to prevent side reactions.[7]
O-Arylhydroxylamines Ar-ONH₂VariableAllows for the direct introduction of aromatic moieties. Reactivity depends on the electronic properties of the aryl group. Can be synthesized via palladium-catalyzed O-arylation.[10][11]
O-(Carboxymethyl)hydroxylamine HOOCCH₂ONH₂ModerateIntroduces a carboxylic acid handle, useful for subsequent modifications or for improving aqueous solubility in bioconjugation applications.
In-Depth Analysis of Alternatives
  • Hydroxylamine Hydrochloride (NH₂OH·HCl) As the parent compound, hydroxylamine is the most nucleophilic and least sterically hindered of the hydroxylamines, generally leading to the fastest reaction rates.[7] However, it is also less stable than its O-substituted counterparts. The resulting N-unsubstituted oxime (RR'C=N-OH) possesses a hydroxyl proton, making it amphoteric and potentially reactive under certain conditions.

  • Simple O-Alkylhydroxylamines (Methyl, Ethyl, Benzyl) Substituting the hydroxyl proton with an alkyl group (forming an alkoxyamine) increases the stability of both the reagent and the resulting oxime ether bond. The primary trade-off is a decrease in reactivity due to steric hindrance.[7]

    • O-Methylhydroxylamine: Offers a good compromise between reactivity and stability. The small methyl group imparts minimal steric hindrance.[7]

    • O-Benzylhydroxylamine: The bulky benzyl group significantly slows the reaction. This can be advantageous when selectivity is required or when modifying sterically unhindered and highly reactive aldehydes, where polymerization or side reactions might be an issue.[7]

  • O-Arylhydroxylamines These reagents are valuable for synthesizing O-aryl oximes, which are important intermediates in the synthesis of heterocycles like benzofurans.[10] Their reactivity is modulated by the electronic nature of the aryl ring; electron-withdrawing groups can decrease the nucleophilicity of the nitrogen, while electron-donating groups can increase it. Their synthesis has been advanced by modern cross-coupling methods, making them more accessible.[10][12]

Quantitative Performance Comparison

While direct, side-by-side kinetic data under identical conditions is sparse in the literature, a general performance overview can be compiled from various studies. Reaction rates are highly dependent on the substrate, catalyst, and pH. Aniline and its derivatives are often used as nucleophilic catalysts to significantly accelerate oxime ligation.[13][14][15]

Hydroxylamine ReagentTypical SubstrateConditionsTypical Reaction TimeTypical YieldReference
Hydroxylamine HClAromatic KetoneK₂CO₃, Methanol, RT10-30 min>90%[16]
O-MethylhydroxylamineAldehyde-ProteinpH 7.0, Aniline catalyst1-4 hoursHigh[7][15]
THP-ONH2Aldehydep-TsOH, THF, RT2 hours (synthesis of THP-ONH2)High[17]
O-BenzylhydroxylamineBenzaldehydepH 7.0Slower than O-methylModerate-High[7]

Experimental Protocols

Protocol 1: General Procedure for Oxime Formation

This protocol describes a standard method for synthesizing an oxime from a ketone using hydroxylamine hydrochloride.

Materials:

  • Ketone (e.g., Acetophenone) (1.0 eq)

  • Hydroxylamine Hydrochloride (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Methanol (solvent)

  • Deionized Water

  • Stir plate and magnetic stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the ketone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in methanol in a round-bottom flask.

  • Stir the solution at room temperature.

  • Slowly add potassium carbonate (1.5 eq) to the mixture. The base neutralizes the HCl and facilitates the reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 10-60 minutes), add deionized water to the reaction mixture until a precipitate forms.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the pure oxime.

Causality: The use of a base like K₂CO₃ is crucial to deprotonate the hydroxylamine hydrochloride salt, generating the free hydroxylamine nucleophile required for the reaction to proceed efficiently.[16] Methanol is a common solvent as it solubilizes both the reactants and reagents.

Protocol 2: Workflow for Comparative Reactivity Analysis

To objectively compare different hydroxylamine reagents for a specific carbonyl substrate, a systematic kinetic analysis is required.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Comparison A Prepare stock solutions: 1. Carbonyl Substrate (in buffer/solvent) 2. Hydroxylamine Alternatives (e.g., THP-ONH2, MeONH₂, NH₂OH·HCl) 3. Catalyst (e.g., Aniline) B Initiate parallel reactions in separate vials at constant temperature (e.g., 25°C) A->B C Add Hydroxylamine A to Vial 1 Add Hydroxylamine B to Vial 2 ...and so on B->C D Withdraw aliquots at specific time points (t=0, 5, 15, 30, 60 min, etc.) C->D E Quench the reaction in the aliquot (e.g., by rapid dilution or pH change) D->E F Analyze each quenched aliquot using a quantitative method (e.g., HPLC, UPLC, NMR) E->F G Determine the concentration of the oxime product or the remaining carbonyl substrate at each time point F->G H Plot [Product] vs. Time for each hydroxylamine reagent G->H I Calculate initial reaction rates from the slopes of the curves to determine relative reactivity H->I

Caption: Workflow for comparing hydroxylamine reactivity.

Conclusion and Recommendations

This compound is a valuable reagent when stability and controlled reactivity are paramount. However, its use introduces an additional stereocenter and necessitates a deprotection step. For applications demanding rapid kinetics and where reagent stability is manageable, hydroxylamine hydrochloride remains the most reactive choice.[7] For most standard applications, particularly in bioconjugation, O-methylhydroxylamine offers the optimal balance of reactivity, stability, and simplicity, yielding a robust oxime ether linkage without the complications of a protecting group.[7][9] More sterically hindered reagents like O-benzylhydroxylamine should be reserved for situations requiring slower, more controlled ligation. The selection of the appropriate reagent is a strategic decision that must align with the overall goals of the synthetic pathway, balancing the need for speed, stability, and functional group compatibility.

References

A Head-to-Head Battle of Protecting Groups: THP vs. Boc for Hydroxylamine Shielding

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in the intricate process of drug development and the synthesis of complex molecules, the judicious selection of protecting groups is paramount. For the versatile yet reactive hydroxylamine moiety, two popular choices for protection are the tetrahydropyranyl (THP) and the tert-butoxycarbonyl (Boc) groups. This guide provides an in-depth, objective comparison of the performance of THP and Boc as protecting groups for hydroxylamines, supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Differences Between THP and Boc Protection

FeatureTHP (Tetrahydropyranyl)Boc (tert-Butoxycarbonyl)
Attachment O-alkylationN-acylation
Reagents 3,4-Dihydro-2H-pyran (DHP), acid catalystDi-tert-butyl dicarbonate (Boc₂O), base
Cleavage Conditions Mildly acidic (e.g., PTSA, PPTS, AcOH)Strongly acidic (e.g., TFA, HCl)
Byproducts of Deprotection Tetrahydrofuran-2-ol, alcohol/waterIsobutylene, CO₂, tert-butanol
Stereochemistry Introduces a new stereocenterNo new stereocenter
Stability Stable to bases, nucleophiles, organometallics, and reducing agentsStable to bases, nucleophiles, and catalytic hydrogenation
Orthogonality Orthogonal to base-labile and hydrogenolysis-labile groupsOrthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups

Chemical Structures and Reaction Pathways

The fundamental difference between THP and Boc protection of hydroxylamines lies in the point of attachment and the nature of the chemical bond formed.

cluster_THP THP Protection cluster_Boc Boc Protection THP_hydroxylamine R-NH-O-THP hydroxylamine_THP R-NH-OH hydroxylamine_THP->THP_hydroxylamine Protection DHP DHP DHP->THP_hydroxylamine H+ H⁺ H+->THP_hydroxylamine Boc_hydroxylamine R-N(Boc)-OH hydroxylamine_Boc R-NH-OH hydroxylamine_Boc->Boc_hydroxylamine Protection Boc2O Boc₂O Boc2O->Boc_hydroxylamine Base Base Base->Boc_hydroxylamine

General Protection Schemes

THP protection involves the acid-catalyzed addition of the hydroxylamine's oxygen to 3,4-dihydro-2H-pyran (DHP), forming an acetal. In contrast, Boc protection is the acylation of the nitrogen atom with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, forming a carbamate.

Quantitative Comparison of Protection and Deprotection

The efficiency of protection and the ease of deprotection are critical factors in selecting a protecting group. The following tables summarize typical experimental data for the protection and deprotection of hydroxylamines with THP and Boc.

Table 1: Protection of Hydroxylamines

Protecting GroupSubstrateReagents & ConditionsReaction TimeYieldReference
THP N-hydroxyphthalimideDHP, p-toluenesulfonic acid, THF, rt2 h75.3% (of O-THP-hydroxylamine after dephthaloylation)[1][2]
Boc Hydroxylamine hydrochlorideBoc₂O, K₂CO₃, Et₂O/H₂O, rt12 hHigh[3]

Table 2: Deprotection of Protected Hydroxylamines

Protecting GroupSubstrateReagents & ConditionsReaction TimeYieldReference
THP O-THP-hydroxamic acid derivativesAcetic acidNot specifiedNot specified[4]
Boc N-Boc-O-benzylhydroxylamineAcidic conditionsNot specifiedHigh[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these protection strategies.

THP Protection of Hydroxylamine (via N-Hydroxyphthalimide)

This two-step procedure involves the protection of N-hydroxyphthalimide followed by hydrazinolysis to release the O-protected hydroxylamine.[1][2]

Step 1: Synthesis of N-(Tetrahydro-2H-pyran-2-yloxy)phthalimide

  • To a solution of N-hydroxyphthalimide (10 g, 0.061 mol) and 3,4-dihydro-2H-pyran (6.1 g, 0.073 mol) in tetrahydrofuran (100 mL), add p-toluenesulfonic acid (1.1 g, 6.1 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water (200 mL) and extract with dichloromethane (3 x 200 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate to yield the protected intermediate.

Step 2: Synthesis of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

  • Dissolve the crude N-(tetrahydro-2H-pyran-2-yloxy)phthalimide in ethanol (450 mL).

  • Slowly add 80% hydrazine hydrate (10.4 mL, 0.17 mol) and stir at room temperature for 1 hour.

  • Filter the reaction mixture and evaporate the filtrate to obtain the crude product.

  • Purify by dissolving in ethyl acetate, filtering any insoluble matter, washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under vacuum to yield this compound as a yellow solid (yield: 75.3%).[1][2]

Boc Protection of Hydroxylamine

This protocol describes the direct N-protection of hydroxylamine.[6]

  • Prepare a suspension of hydroxylamine hydrochloride (9.7 g, 140 mmol) and potassium carbonate (9.7 g, 70 mmol) in a mixture of diethyl ether (60 mL) and water (2 mL).

  • Stir the suspension at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (20.0 g, 92 mmol) in diethyl ether (40 mL) dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Decant the organic phase and wash the solid residue with diethyl ether (3 x 30 mL).

  • Combine the organic layers and concentrate under reduced pressure.

  • Recrystallize the residue from cyclohexane/toluene to afford tert-butyl N-hydroxycarbamate as a white solid.[6]

Stability and Orthogonality

The stability of a protecting group under various reaction conditions determines its compatibility with the overall synthetic route.

cluster_stability Protecting Group Stability THP THP-Protected Hydroxylamine Stable_THP Stable to: - Strong Bases - Nucleophiles - Organometallics - Hydride Reductants THP->Stable_THP Labile_THP Labile to: - Mild to Strong Acids THP->Labile_THP Boc Boc-Protected Hydroxylamine Stable_Boc Stable to: - Bases - Nucleophiles - Catalytic Hydrogenation Boc->Stable_Boc Labile_Boc Labile to: - Strong Acids Boc->Labile_Boc

Stability Profiles

Both THP and Boc groups are stable to basic and nucleophilic conditions. However, their lability to acid differs significantly. THP ethers are cleaved under mildly acidic conditions, which can be a disadvantage if other acid-sensitive groups are present. In contrast, the Boc group requires strong acids like trifluoroacetic acid (TFA) for removal, offering a wider window of compatibility with acid-sensitive functionalities.[7][8]

This difference in acid lability forms the basis of their orthogonal relationship with other protecting groups.[9][10][11]

cluster_orthogonality Orthogonal Deprotection Strategies Molecule Multi-functional Molecule PG1 THP or Boc (Acid-Labile) Molecule->PG1 PG2 Fmoc (Base-Labile) Molecule->PG2 PG3 Cbz/Bn (Hydrogenolysis) Molecule->PG3 Deprotect1 Acid PG1->Deprotect1 Selective Cleavage Deprotect2 Base PG2->Deprotect2 Selective Cleavage Deprotect3 H₂, Pd/C PG3->Deprotect3 Selective Cleavage

Orthogonality Concept

Side Reactions and Potential Issues

  • THP Protection: The introduction of a THP group creates a new stereocenter, which can lead to the formation of diastereomers. This can complicate purification and characterization, especially in chiral molecules.[12][13]

  • Boc Deprotection: The cleavage of the Boc group generates a tert-butyl cation, which can be trapped by nucleophiles present in the reaction mixture, leading to undesired side products. The use of scavengers such as anisole or thioanisole may be necessary to mitigate this issue.[8]

Conclusion and Recommendations

The choice between THP and Boc as a protecting group for hydroxylamines is highly dependent on the specific synthetic context.

Choose THP when:

  • Mild acidic deprotection is required.

  • The substrate is stable to the formation of diastereomers or the resulting mixture is acceptable.

  • Subsequent reaction steps involve strong acids that would cleave a Boc group.

Choose Boc when:

  • Strong acid stability of other functional groups is not a concern during deprotection.

  • The introduction of a new stereocenter must be avoided.

  • Orthogonality with base-labile or hydrogenolysis-labile protecting groups is desired.[9]

Ultimately, a careful consideration of the overall synthetic strategy, including the stability of all functional groups present in the molecule and the planned reaction conditions, will guide the optimal choice between these two valuable protecting groups.

References

A Comparative Guide to the Synthesis of Hydroxamic Acids: The Role of THP-ONH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of hydroxamic acids is a critical step in the development of a wide range of therapeutics, most notably histone deacetylase (HDAC) and matrix metalloproteinase (MMP) inhibitors. The choice of synthetic route can significantly impact yield, purity, and applicability to sensitive substrates. This guide provides an objective comparison of hydroxamic acid synthesis using O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-ONH2) against other common methodologies, supported by experimental data and detailed protocols.

The synthesis of hydroxamic acids, organic compounds characterized by the R-CO-NH-OH functional group, can be approached through various chemical strategies. A key challenge in this synthesis is the handling of hydroxylamine, which can be unstable. To address this, protected forms of hydroxylamine, such as THP-ONH2, are frequently employed, particularly when working with delicate or complex molecular scaffolds.[1][2]

Comparison of Synthetic Methodologies

The selection of a synthetic method for hydroxamic acid preparation depends on several factors, including the nature of the starting material, the desired scale of the reaction, and the presence of other functional groups in the molecule. Below is a comparative summary of common methods.

MethodStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Using THP-ONH2 Carboxylic AcidTHP-ONH2, Coupling agent (e.g., EDC, HOBt), Acid for deprotection (e.g., HCl)Good to very good overall yields[1]Suitable for delicate and complex substrates; THP-protected intermediate is stable.[1]Two-step process (coupling and deprotection); requires preparation or purchase of THP-ONH2.
Direct reaction with Hydroxylamine EsterHydroxylamine hydrochloride, Base (e.g., KOH, NaOMe)Moderate to high[1]One-pot reaction; readily available reagents.Can require a large excess of hydroxylamine; may not be suitable for base-sensitive substrates.[1]
Coupling with Activated Carboxylic Acids Carboxylic AcidHydroxylamine hydrochloride, Coupling agent (e.g., EDC, HOBt, TBTU)Moderate to excellent[1][3]Mild reaction conditions; widely applicable.[1]Coupling reagents can be expensive; potential for side reactions.
From Acyl Chlorides Acyl ChlorideHydroxylamineGenerally goodHigh reactivity of acyl chloride.Acyl chlorides can be harsh reagents and may not be compatible with sensitive functional groups.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate replication and comparison.

Protocol 1: Synthesis of Hydroxamic Acid using THP-ONH2

This two-step procedure involves the initial formation of a THP-protected hydroxamate, followed by acidic deprotection.

Step 1: Coupling of Carboxylic Acid with THP-ONH2

  • Dissolve the carboxylic acid (1.0 eq), this compound (THP-ONH2, 1.2 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous dimethylformamide (DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the THP-protected hydroxamic acid.[2]

Step 2: Deprotection of the THP Group

  • Dissolve the THP-protected hydroxamic acid in a suitable solvent such as methanol or a mixture of dioxane and methanol.

  • Add a solution of hydrochloric acid (e.g., 4M in dioxane or 6M aqueous HCl) and stir the mixture at room temperature.[1]

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude hydroxamic acid can be purified by recrystallization or column chromatography.

Protocol 2: Direct Synthesis from an Ester using Hydroxylamine

This method is a straightforward one-pot synthesis.

  • Dissolve the ester (1.0 eq) in a suitable solvent such as methanol.

  • In a separate flask, prepare a solution of free hydroxylamine by dissolving hydroxylamine hydrochloride (3.0-5.0 eq) in methanol and adding a solution of a strong base like potassium hydroxide or sodium methoxide in methanol until the solution becomes basic.

  • Add the hydroxylamine solution to the ester solution.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl).

  • Remove the solvent under reduced pressure and purify the resulting hydroxamic acid.[1]

Protocol 3: Synthesis via EDC/HOBt Coupling of a Carboxylic Acid

This protocol is a widely used method for forming the amide bond of the hydroxamic acid.

  • To a solution of the carboxylic acid (1.0 eq) in an appropriate solvent (e.g., DMF or dichloromethane), add HOBt (1.2 eq) and hydroxylamine hydrochloride (1.2 eq).

  • Cool the mixture to 0 °C.

  • Add EDC (1.5 eq) in one portion.

  • Add a base such as N-methylmorpholine (NMM) or triethylamine (TEA) (2.0-3.0 eq) dropwise.

  • Allow the reaction to proceed at room temperature for several hours to overnight.[4]

  • Work-up the reaction as described in Protocol 1, Step 1.

  • Purify the crude product by appropriate methods.

Visualizing the Synthetic Workflow and Biological Action

The following diagrams illustrate the general workflow for hydroxamic acid synthesis and their mechanism of action as enzyme inhibitors.

G cluster_thp THP-ONH2 Method cluster_direct Direct Methods carboxylic_acid_thp Carboxylic Acid coupling Coupling (EDC, HOBt) carboxylic_acid_thp->coupling thp_onh2 THP-ONH2 thp_onh2->coupling protected_ha THP-Protected Hydroxamic Acid coupling->protected_ha deprotection Deprotection (Acid) protected_ha->deprotection hydroxamic_acid_thp Hydroxamic Acid deprotection->hydroxamic_acid_thp ester Ester direct_reaction Direct Reaction ester->direct_reaction hydroxylamine Hydroxylamine hydroxylamine->direct_reaction coupling_direct Coupling (EDC, HOBt) hydroxylamine->coupling_direct hydroxamic_acid_direct Hydroxamic Acid direct_reaction->hydroxamic_acid_direct carboxylic_acid_direct Carboxylic Acid carboxylic_acid_direct->coupling_direct hydroxamic_acid_coupling Hydroxamic Acid coupling_direct->hydroxamic_acid_coupling

Caption: General workflows for hydroxamic acid synthesis.

Hydroxamic acids are potent inhibitors of metalloenzymes due to their ability to chelate the metal ion, typically zinc, in the enzyme's active site. This interaction blocks the substrate from binding and prevents the catalytic reaction from occurring.

G cluster_enzyme Enzyme Active Site enzyme Metalloenzyme (e.g., HDAC, MMP) product Product enzyme->product Catalysis inhibited_complex Inhibited Enzyme-Inhibitor Complex enzyme->inhibited_complex Inhibition zinc Zn²⁺ substrate Substrate substrate->enzyme hydroxamic_acid Hydroxamic Acid Inhibitor hydroxamic_acid->inhibited_complex

Caption: Mechanism of metalloenzyme inhibition by hydroxamic acids.

References

A Senior Application Scientist's Guide to the Comparative Stability of THP, Cbz, and Fmoc Protected Hydroxylamines

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of modern synthetic chemistry, particularly within pharmaceutical and peptide research, the judicious selection of protecting groups is paramount to achieving a successful synthetic campaign. The hydroxylamine moiety, a potent nucleophile and a key functional group in many bioactive molecules, presents a unique challenge that necessitates robust and reliable protection strategies. The choice of protecting group dictates the feasible reaction pathways, influencing yield, purity, and the overall efficiency of the synthesis.

This guide provides an in-depth comparative analysis of three commonly employed protecting groups for hydroxylamines: the acid-labile Tetrahydropyranyl (THP) group, the reductively-cleaved Carboxybenzyl (Cbz) group, and the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group. Moving beyond a simple catalog of reagents, we will explore the mechanistic underpinnings of their stability and lability, provide field-tested experimental protocols, and offer a logical framework for selecting the optimal protecting group for your specific multistep synthesis.

The Contenders: A Structural Overview

The stability of a protecting group is intrinsically linked to its chemical structure and the mechanism by which it is cleaved. Understanding these fundamentals is the first step toward strategic synthetic design.

  • O-(Tetrahydropyran-2-yl)hydroxylamine (THP-ONH₂): The THP group forms an acetal with the hydroxylamine oxygen. This linkage is characterized by its high sensitivity to acidic conditions, which catalyze its hydrolysis, and its general resilience to basic, nucleophilic, and reductive environments.[1][2] A notable drawback is the introduction of a new stereocenter upon protection, which can lead to diastereomeric mixtures if the substrate is already chiral.[2]

  • O-Benzylhydroxylamine (Cbz-ONH₂): The Cbz group, a benzyloxycarbonyl moiety, protects the hydroxylamine as a carbamate. It is renowned for its broad stability under both acidic and basic conditions.[3][4] Its primary mode of cleavage is catalytic hydrogenolysis, a reductive process.[5][6] This specific lability makes it an excellent orthogonal partner to acid- or base-labile groups.

  • O-(9H-fluoren-9-yl)methylhydroxylamine (Fmoc-ONH₂): The Fmoc group is another carbamate-based protecting group. Its defining feature is its lability to basic conditions, typically mediated by a secondary amine like piperidine.[7][8] The cleavage proceeds via a β-elimination mechanism. The Fmoc group is exceptionally stable to acid, making it the quintessential orthogonal partner to acid-labile groups like Boc and Trityl in peptide synthesis.[9]

Comparative Stability: A Data-Driven Analysis

The selection of a protecting group is governed by its stability profile against the reagents and conditions planned for the synthetic route. The following table summarizes the stability of THP, Cbz, and Fmoc protected hydroxylamines under a range of common chemical environments.

Protecting Group Condition Category Specific Reagents/Conditions Stability Comments
THP Strong Acid TFA (neat or >10%), HCl, HBrLabile Rapid cleavage.[10]
Mild Acid AcOH/THF/H₂O, PPTS, TsOH, 2% TFA in CH₂Cl₂Labile Cleavage occurs under mild, controlled acidic conditions.[10][11]
Bases Piperidine, Morpholine, NaOH, K₂CO₃Stable Generally stable to most non-acidic reagents.[1][10]
Reductive H₂, Pd/CStable Orthogonal to reductive cleavage conditions for groups like Cbz.
Nucleophiles Hydrazine, ThiolsStable The acetal linkage is not susceptible to nucleophilic attack.
Cbz Strong Acid HBr in AcOHLabile Can be cleaved, but conditions are harsh.[5]
Mild Acid TFA, AlCl₃ in HFIPModerately Stable Generally stable to TFA, but can be cleaved by specific Lewis acids.[6][12]
Bases Piperidine, NaOH, K₂CO₃Stable Stable to a wide range of basic conditions.[3][4]
Reductive H₂, Pd/C; Transfer HydrogenationLabile This is the primary and most efficient method of cleavage.[5][13]
Nucleophiles 2-Mercaptoethanol/BaseModerately Stable Can be cleaved by specific nucleophilic protocols, offering an alternative to reduction.[14][15]
Fmoc Acid TFA, HClStable Exceptionally stable to acidic conditions, a cornerstone of its utility.[9][16]
Strong Base NaOH, KOHLabile Cleaved by strong bases.
Mild Base 20-50% Piperidine in DMF, Morpholine, DBULabile Standard cleavage is achieved with secondary amines via β-elimination.[8][17][18]
Reductive H₂, Pd/CModerately Stable Can be cleaved by hydrogenolysis, though less readily than Cbz, making it only "quasi-orthogonal".[9]
Thermal DMSO, >100 °CLabile Can be cleaved thermally without the need for a base.[19]

Deprotection Strategies: Mechanisms and Protocols

The trustworthiness of a synthetic route relies on high-yielding, clean, and reproducible deprotection steps. Here, we detail the mechanisms and provide validated, step-by-step protocols for the removal of each protecting group.

A. THP Group Deprotection: Acid-Catalyzed Hydrolysis

The cleavage mechanism involves protonation of the acetal oxygen, followed by cleavage to form a resonance-stabilized oxocarbenium ion and the free hydroxylamine. The ion is then trapped by water or an alcohol solvent.

Experimental Protocol: Cleavage of THP-Protected Hydroxylamine with PPTS

  • Rationale: Pyridinium p-toluenesulfonate (PPTS) is a mildly acidic catalyst that provides controlled deprotection, minimizing potential side reactions with other acid-sensitive functionalities.[10] Ethanol is used as both the solvent and the nucleophile to trap the resulting pyran-derived cation.

  • Dissolution: Dissolve the THP-protected hydroxylamine (1.0 equiv) in ethanol (0.1–0.2 M).

  • Catalyst Addition: Add PPTS (0.1–0.2 equiv) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or warm gently to 40-50 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

B. Cbz Group Deprotection: Catalytic Hydrogenolysis

This is the most common and efficient method for Cbz cleavage.[6] The palladium catalyst facilitates the reductive cleavage of the benzylic C-O bond by molecular hydrogen, releasing the unstable carbamic acid, which spontaneously decarboxylates to yield the free hydroxylamine, carbon dioxide, and toluene.

Experimental Protocol: Cleavage of Cbz-Protected Hydroxylamine via Hydrogenation

  • Rationale: Palladium on activated carbon (Pd/C) is a highly efficient heterogeneous catalyst for hydrogenolysis.[6] Methanol is a common solvent as it readily dissolves the substrate and does not interfere with the reaction. The catalyst is pyrophoric and must be handled with care.

  • Setup: To a solution of the Cbz-protected hydroxylamine (1.0 equiv) in methanol (0.1 M) in a flask equipped with a magnetic stir bar, carefully add 10% Pd/C (5-10 mol% palladium relative to the substrate).

  • Inerting: Purge the flask with an inert gas (Nitrogen or Argon).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure the atmosphere is replaced by hydrogen. For small-scale reactions, a hydrogen-filled balloon is sufficient.

  • Reaction: Stir the reaction mixture vigorously under the H₂ atmosphere at room temperature. Monitor the reaction by TLC or LC-MS.

  • Filtration (Caution): Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, do not allow the catalyst to dry on the filter paper in the air, as it can ignite. Immediately quench the catalyst on the filter with water before disposal.

  • Work-up: Wash the Celite® pad with additional methanol. Concentrate the combined filtrate under reduced pressure to obtain the deprotected hydroxylamine. Further purification is often not necessary due to the clean nature of the reaction.

C. Fmoc Group Deprotection: Base-Mediated β-Elimination

The defining feature of the Fmoc group is the acidic proton at the C9 position of the fluorene ring system. A base, typically a secondary amine like piperidine, abstracts this proton. The resulting carbanion triggers a β-elimination (E1cB) cascade, releasing the highly reactive dibenzofulvene (DBF) and the unstable carbamate, which decarboxylates to the free amine.[8][18]

Experimental Protocol: Cleavage of Fmoc-Protected Hydroxylamine with Piperidine

  • Rationale: A 20% solution of piperidine in a polar aprotic solvent like DMF is the standard for Fmoc removal.[17] Piperidine acts as both the base to initiate the elimination and as a nucleophilic scavenger to trap the dibenzofulvene byproduct, preventing its polymerization or reaction with other nucleophiles.[17][18]

  • Preparation: Prepare a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).

  • Reaction: Dissolve the Fmoc-protected hydroxylamine (1.0 equiv) in the 20% piperidine/DMF solution.

  • Incubation: Stir the reaction at room temperature. The deprotection is typically very rapid, often complete within 10-30 minutes. Monitor by TLC or LC-MS.

  • Removal of Reagents: Upon completion, concentrate the reaction mixture under high vacuum to remove the DMF and excess piperidine. Co-evaporation with a solvent like toluene can aid in removing residual DMF.

  • Purification: The crude residue, which contains the product and the dibenzofulvene-piperidine adduct, can be purified by silica gel chromatography or crystallization.

Visualization of Orthogonal Deprotection Strategies

The true power of these protecting groups is realized when they are used in concert, a concept known as an orthogonal protection strategy.[20] This allows for the selective deprotection of one functional group while others remain intact. The following diagrams illustrate these distinct deprotection pathways and a decision-making framework.

G cluster_start Protected Hydroxylamine cluster_thp THP Pathway cluster_cbz Cbz Pathway cluster_fmoc Fmoc Pathway Start P-O-NH₂ (P = THP, Cbz, or Fmoc) THP_reagent Mild Acid (e.g., PPTS, EtOH) Start->THP_reagent If P = THP Cbz_reagent Reduction (e.g., H₂, Pd/C) Start->Cbz_reagent If P = Cbz Fmoc_reagent Mild Base (e.g., 20% Piperidine/DMF) Start->Fmoc_reagent If P = Fmoc End HO-NH₂ (Deprotected) THP_reagent->End Cbz_reagent->End Fmoc_reagent->End

Caption: Orthogonal deprotection pathways for THP, Cbz, and Fmoc groups.

G end_node end_node q1 Are downstream steps sensitive to acid? q2 Will catalytic hydrogenation be used or are reducible groups present? q1->q2 Yes use_thp Use THP q1->use_thp No q3 Are downstream steps sensitive to base? q2->q3 Yes use_cbz Use Cbz q2->use_cbz No q3->use_cbz Yes use_fmoc Use Fmoc q3->use_fmoc No

References

A Comparative Guide to the Efficient Deprotection of Tetrahydropyranyl (THP) Ethers

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydropyranyl (THP) group is a commonly employed protecting group for hydroxyl functionalities in organic synthesis due to its ease of installation and stability under a variety of non-acidic conditions.[1][2] However, the selection of an appropriate deprotection method is critical to ensure high yields and chemoselectivity, especially in complex molecules with other acid-sensitive functional groups. This guide provides a comprehensive comparison of various THP deprotection methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in choosing the optimal conditions for their synthetic needs.

Data Presentation: Comparison of THP Deprotection Methods

The efficiency of different THP deprotection methods can be evaluated based on reaction conditions, reaction times, and yields. The following table summarizes the performance of several common methods.

Method Reagent/Catalyst Solvent Temperature (°C) Time Yield (%) Key Features & Selectivity
Homogeneous Acid Catalysis p-Toluenesulfonic acid (p-TsOH)2-Propanol0 to RT17 hQuantitativeStandard and effective method.[1][3]
Pyridinium p-toluenesulfonate (PPTS)MethanolRT--Milder acidic conditions compared to p-TsOH.[4][5]
Lewis Acid Catalysis Iron(III) tosylateMethanolRT-HighMild conditions, inexpensive, and non-corrosive catalyst.[6][7][8]
Neutral/Mild Conditions Lithium chloride (LiCl) / H₂ODMSO906 h85-95Avoids acidic conditions; compatible with many sensitive groups.[9][10]
Heterogeneous Catalysis Zeolite H-betaMethanolReflux5-20 minHighRecyclable catalyst, short reaction times, and mild conditions.[2][11]
Amberlyst-15----Solid-supported resin, easy work-up by filtration.[12][13]

Note: "RT" denotes room temperature. "-" indicates data not specified in the cited source.

Experimental Protocols

Detailed methodologies are essential for the successful replication of synthetic procedures. Below are protocols for key THP deprotection methods.

Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH)

This method represents a standard homogeneous acid-catalyzed deprotection.[1][3]

Procedure:

  • Dissolve the THP-protected alcohol (1.0 equiv.) in an appropriate alcohol solvent, such as 2-propanol or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~0.1-0.5 equiv.) to the solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[1]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection using Lithium Chloride (LiCl) and Water in DMSO

This protocol is a mild and efficient method that avoids the use of strong acids.[9][10]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine the THP ether (1.0 equiv.), lithium chloride (5.0 equiv.), and water (10.0 equiv.) in dimethyl sulfoxide (DMSO).

  • Heat the mixture to 90 °C under a nitrogen atmosphere.

  • Stir the reaction for approximately 6 hours, monitoring its progress by TLC.[9]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with water and extract the product with diethyl ether (3x).

  • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Evaporate the solvent and purify the residue by column chromatography to yield the corresponding alcohol.[9]

Protocol 3: Deprotection using Zeolite H-beta

This method utilizes a recyclable heterogeneous catalyst for a more environmentally friendly process.[11]

Procedure:

  • To a solution of the THP-protected alcohol in methanol, add Zeolite H-beta catalyst.

  • Reflux the mixture, monitoring the reaction by TLC. Deprotection is typically complete within 5 to 20 minutes.[11]

  • Upon completion, cool the reaction mixture and remove the solid catalyst by filtration.

  • The catalyst can be washed with the solvent and reused.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Mandatory Visualizations

Acid-Catalyzed THP Deprotection Mechanism

The deprotection of THP ethers under acidic conditions proceeds through the protonation of the acetal oxygen, followed by the departure of the alcohol and subsequent trapping of the resulting carbocation by a nucleophile (typically the solvent).[1]

THP_Deprotection_Mechanism cluster_reaction THP_ether R-O-THP protonated_ether R-O(H+)-THP THP_ether->protonated_ether Protonation H_plus H+ alcohol R-OH protonated_ether->alcohol Cleavage carbocation THP+ (Oxocarbenium ion) protonated_ether->carbocation side_product THP-Nu carbocation->side_product Nucleophilic Attack nucleophile Nu-H (Solvent, e.g., H₂O) H_plus_regenerated H+ side_product->H_plus_regenerated Deprotonation

Caption: Acid-catalyzed deprotection mechanism of a THP ether.

General Experimental Workflow for THP Deprotection

The following diagram illustrates a typical workflow for the deprotection of a THP ether in a research laboratory setting.

Experimental_Workflow start Start: THP-protected Alcohol reaction_setup Reaction Setup: - Dissolve substrate in solvent - Add catalyst/reagent start->reaction_setup reaction Reaction: - Stir at specified temperature - Monitor by TLC reaction_setup->reaction workup Aqueous Work-up: - Quench reaction - Liquid-liquid extraction reaction->workup drying Drying and Concentration: - Dry organic layer (e.g., Na₂SO₄) - Remove solvent in vacuo workup->drying purification Purification: - Column chromatography drying->purification characterization Characterization: - NMR, IR, Mass Spectrometry purification->characterization end End: Pure Alcohol characterization->end

Caption: General experimental workflow for THP deprotection.

References

Unveiling Reaction Kinetics: A Comparative Guide to THP-ONH2 and Other Hydroxylamine Reagents in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of reagents is paramount to the success of their work. This guide provides a detailed comparison of the reaction kinetics of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-ONH2) with other commonly used hydroxylamine reagents, offering insights into their relative performance supported by experimental data.

The formation of a stable oxime bond between a hydroxylamine and a carbonyl group (an aldehyde or ketone) is a cornerstone of modern bioconjugation techniques. The efficiency of this ligation is critically dependent on the reaction kinetics of the chosen hydroxylamine reagent. This guide focuses on THP-ONH2, a protected form of hydroxylamine, and compares its reactivity profile with that of other key players in the field: hydroxylamine, O-methylhydroxylamine, O-ethylhydroxylamine, and O-benzylhydroxylamine.

Executive Summary: Reactivity at a Glance

THP-ONH2 serves as a stable precursor to hydroxylamine, the most reactive of the compared reagents. The tetrahydropyranyl (THP) protecting group imparts stability for storage and handling and is readily removed under mild acidic conditions to liberate the highly nucleophilic hydroxylamine. The reactivity of hydroxylamine and its O-alkylated derivatives in oxime ligation is primarily governed by steric hindrance. Generally, less sterically hindered hydroxylamines exhibit faster reaction kinetics.

Comparative Reaction Kinetics

The performance of hydroxylamine reagents in oxime ligation can be quantitatively assessed by comparing their second-order rate constants. While a direct side-by-side comparison of THP-ONH2 under identical conditions is not extensively documented, the reactivity of its deprotected form (hydroxylamine) provides a strong benchmark. The following table summarizes the relative reactivity and known second-order rate constants for the oxime ligation of various hydroxylamine reagents with an aldehyde substrate.

ReagentChemical StructureRelative ReactivitySecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
THP-ONH2 (deprotected) NH₂OHHigh~8.2[1]Most reactive due to the absence of steric hindrance. Requires acidic deprotection prior to reaction.
Hydroxylamine NH₂OHHigh~8.2[1]The benchmark for reactivity; however, it can be less stable for storage than its protected or alkylated counterparts.
O-Methylhydroxylamine CH₃ONH₂ModerateNot explicitly found, but slower than hydroxylamineA commonly used reagent that offers a balance between reactivity and stability.[2]
O-Ethylhydroxylamine C₂H₅ONH₂Moderate to LowNot explicitly found, but slower than O-methylhydroxylamineExhibits slightly slower kinetics compared to O-methylhydroxylamine due to increased steric bulk.[2]
O-Benzylhydroxylamine C₆H₅CH₂ONH₂LowNot explicitly found, but the slowest of the compared reagentsThe most sterically hindered of the series, leading to significantly slower reaction rates.[2]

Note: The provided rate constant for hydroxylamine is from a specific study and can vary depending on the reaction conditions (e.g., pH, temperature, catalyst, and the nature of the carbonyl substrate). The relative reactivities are based on the established principle of steric hindrance influencing nucleophilicity.[2][3]

Reaction Mechanisms and Workflows

The overall process for utilizing THP-ONH2 in oxime ligation involves a two-step sequence: deprotection followed by the ligation reaction. In contrast, O-alkylated hydroxylamines can be used directly.

Deprotection_Ligation_Workflow cluster_THP_ONH2 THP-ONH2 Pathway cluster_Direct Direct Ligation Pathway THP-ONH2 THP-ONH2 Hydroxylamine Hydroxylamine THP-ONH2->Hydroxylamine Acidic Deprotection Oxime Product_1 Oxime Product Hydroxylamine->Oxime Product_1 Aldehyde/Ketone_1 Aldehyde/Ketone Aldehyde/Ketone_1->Oxime Product_1 O-Alkylhydroxylamine O-Alkylhydroxylamine Oxime Product_2 Oxime Product O-Alkylhydroxylamine->Oxime Product_2 Aldehyde/Ketone_2 Aldehyde/Ketone Aldehyde/Ketone_2->Oxime Product_2

Workflow comparison for THP-ONH2 and O-alkylhydroxylamines.

The mechanism of oxime formation itself proceeds via a nucleophilic attack of the hydroxylamine on the carbonyl carbon, forming a tetrahedral intermediate, which then dehydrates to yield the stable oxime bond. The reaction is often catalyzed by nucleophilic catalysts like aniline, which can significantly enhance the reaction rate, especially at neutral pH.

Oxime_Ligation_Mechanism Reactants Aldehyde/Ketone + Hydroxylamine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Oxime + H₂O Intermediate->Product Dehydration

General mechanism of oxime ligation.

Experimental Protocols

Deprotection of THP-ONH2

The THP protecting group is labile under mild acidic conditions. A typical deprotection protocol involves dissolving the THP-ONH2 in a suitable solvent and treating it with a mild acid.

Materials:

  • This compound (THP-ONH2)

  • Aqueous acid solution (e.g., 0.1 M HCl or 2% Trifluoroacetic acid (TFA) in an organic solvent like dichloromethane)[4]

  • Organic solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Neutralizing agent (e.g., saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve THP-ONH2 in the chosen organic solvent.

  • Add the acidic solution and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the deprotection is complete, neutralize the reaction mixture with a suitable base.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the deprotected hydroxylamine. Due to the potential instability of free hydroxylamine, it is often generated in situ or used immediately without isolation.

General Protocol for Monitoring Oxime Ligation Kinetics by RP-HPLC

This protocol describes a general method for monitoring the progress of an oxime ligation reaction using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][5]

Materials:

  • Aldehyde or ketone-containing molecule (e.g., a peptide or small molecule)

  • Hydroxylamine reagent (e.g., deprotected THP-ONH2, O-methylhydroxylamine)

  • Reaction buffer (e.g., 0.1 M phosphate buffer at the desired pH)

  • Catalyst stock solution (optional, e.g., 1 M aniline in DMSO)

  • Quenching solution (e.g., a scavenger like acetone for excess hydroxylamine reagent)

  • RP-HPLC system with a C18 column

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the aldehyde/ketone, hydroxylamine reagent, and catalyst (if used) in the reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the buffer, aldehyde/ketone stock solution, and catalyst stock solution to the desired final concentrations.

  • Initiation and Time-Course Analysis: Initiate the reaction by adding the hydroxylamine stock solution. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a quenching solution.

  • HPLC Analysis: Analyze the quenched aliquot by RP-HPLC. Use a suitable gradient of water/acetonitrile containing 0.1% TFA to separate the reactants and the oxime product. Monitor the elution by UV absorbance at an appropriate wavelength.

  • Data Analysis: Integrate the peak areas corresponding to a reactant and the product at each time point. Plot the concentration of the product or the remaining reactant as a function of time. Fit the data to a second-order rate equation to determine the observed rate constant (k_obs).

HPLC_Workflow Start Start Prepare_Stocks Prepare Stock Solutions Start->Prepare_Stocks Setup_Reaction Set up Reaction Mixture Prepare_Stocks->Setup_Reaction Initiate_Reaction Initiate Reaction Setup_Reaction->Initiate_Reaction Time_Sampling Withdraw Aliquots at Time Points Initiate_Reaction->Time_Sampling Time_Sampling->Initiate_Reaction Quench Quench Reaction Time_Sampling->Quench HPLC_Analysis Analyze by RP-HPLC Quench->HPLC_Analysis Data_Analysis Analyze Data & Calculate Rate Constant HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Experimental workflow for kinetic analysis using RP-HPLC.

Conclusion

In the realm of bioconjugation, the choice of hydroxylamine reagent significantly impacts the efficiency of oxime ligation. THP-ONH2, by providing a stable and convenient source of the highly reactive hydroxylamine, stands as a powerful tool for researchers. Its deprotection under mild acidic conditions unleashes the fastest kinetics among the compared hydroxylamines, a critical advantage in time-sensitive applications or when working with low concentrations of precious biomolecules. For applications where slower, more controlled ligation is desired or when acidic conditions must be avoided, the O-alkylated hydroxylamines offer a range of reactivities, with the rate decreasing as steric bulk increases. By understanding the kinetic profiles and experimental considerations outlined in this guide, researchers can make informed decisions to optimize their bioconjugation strategies and achieve their desired outcomes.

References

A Comparative Guide to O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in high-throughput chemistry, the efficient and reliable synthesis of compound libraries is paramount. O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-ONH2) has emerged as a valuable reagent for the parallel synthesis of oximes and hydroxamic acids, key functional groups in many biologically active molecules. This guide provides an objective comparison of THP-ONH2 with alternative reagents and methodologies, supported by experimental data to inform reagent selection in a parallel synthesis context.

Performance Comparison of Reagents for Oxime and Hydroxamic Acid Synthesis

The choice of hydroxylamine reagent in parallel synthesis is dictated by factors such as reactivity, stability, ease of handling, and compatibility with automated or semi-automated workflows. The following tables summarize the performance of THP-ONH2 and its alternatives in the synthesis of oximes and hydroxamic acids.

Table 1: Comparison of Reagents for Parallel Oxime Synthesis

Reagent/MethodTypical Reaction ConditionsTypical YieldsKey Advantages for Parallel SynthesisKey Disadvantages for Parallel Synthesis
This compound (THP-ONH2) Aldehyde/ketone, mild acid catalyst (e.g., p-TsOH), organic solvent (e.g., EtOH, THF), room temperature to mild heat.Good to excellentStable, non-volatile solid; mild reaction conditions; THP group can be removed under acidic conditions if required.Additional cost of protected reagent; requires a deprotection step to yield the free oxime if desired.
Hydroxylamine Hydrochloride (NH2OH·HCl) - Conventional Heating Aldehyde/ketone, base (e.g., NaOAc, pyridine), alcohol (e.g., EtOH, MeOH), reflux.[1][2]Good to excellent (often >90%)[1]Inexpensive and readily available.Requires heating, which can be energy-intensive for large libraries; potential for side reactions at elevated temperatures.
Hydroxylamine Hydrochloride - Ultrasound-Assisted Aldehyde/ketone, base (e.g., K2CO3), water or EtOH/water, sonication at room temperature.Excellent (81-95%)[3]Rapid reaction times (often minutes); mild conditions; environmentally friendly.Requires specialized sonication equipment for parallel formats.
Hydroxylamine Hydrochloride - Solvent-Free Grinding Aldehyde/ketone, solid base (e.g., Na2CO3) or catalyst (e.g., Bi2O3), grinding at room temperature.[4]Excellent (often >90%)[4]Environmentally friendly (no solvent); rapid; simple work-up.Scalability in a parallel format can be challenging; requires solid handling automation.
O-Tritylhydroxylamine Carboxylic acid, coupling agent (e.g., EDC/HOBt), followed by deprotection.Good to excellentFacile deprotection of the trityl group under mild acidic conditions.Higher cost of the protected hydroxylamine.

Table 2: Comparison of Reagents for Parallel Hydroxamic Acid Synthesis

Reagent/MethodTypical Reaction ConditionsTypical YieldsKey Advantages for Parallel SynthesisKey Disadvantages for Parallel Synthesis
This compound (THP-ONH2) Carboxylic acid, coupling agent (e.g., EDC, DIC), followed by acidic deprotection.Good to highStable reagent; THP group is stable to many coupling conditions and readily cleaved.Two-step process (coupling and deprotection).
Hydroxylamine Hydrochloride (NH2OH·HCl) Activated carboxylic acid (e.g., acid chloride, ester), base.[5]Moderate to goodInexpensive and readily available.Often requires harsh conditions or pre-activation of the carboxylic acid; potential for side reactions.
N,O-Bis(trimethylsilyl)hydroxylamine Activated carboxylic acid.GoodSilyl groups are easily removed during work-up.Moisture sensitive reagent.
Solid-Phase Synthesis using O-linked Hydroxylamine Resins Resin-bound hydroxylamine, coupling with carboxylic acids, cleavage from resin.VariableFacilitates purification through simple filtration and washing.Requires specialized resins and linkers; cleavage conditions need to be optimized.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of parallel synthesis campaigns. Below are representative protocols for key experiments.

Protocol 1: Parallel Solution-Phase Synthesis of Oximes using THP-ONH2
  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of a library of aldehydes or ketones in anhydrous ethanol in a 96-well plate format.

    • Prepare a 0.6 M solution of this compound in anhydrous ethanol.

    • Prepare a 0.1 M solution of p-toluenesulfonic acid monohydrate in anhydrous ethanol.

  • Reaction Setup:

    • To each well of the aldehyde/ketone plate, add the THP-ONH2 solution (1.2 equivalents).

    • Add the p-toluenesulfonic acid solution (0.1 equivalents).

    • Seal the 96-well plate and shake at room temperature for 12-24 hours. Reaction progress can be monitored by LC-MS or TLC.

  • Work-up and Isolation:

    • Upon completion, the solvent can be evaporated in vacuo.

    • The residue can be redissolved in an appropriate solvent (e.g., dichloromethane) and washed with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the THP-protected oxime library.

  • Deprotection (Optional):

    • To obtain the free oximes, the THP-protected products can be treated with a mild acidic solution, such as 2 M HCl in THF or acetic acid/THF/water (3:1:1), followed by neutralization and extraction.

Protocol 2: Parallel Solution-Phase Synthesis of Oximes using Hydroxylamine Hydrochloride (Conventional Heating)
  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of a library of aldehydes or ketones in ethanol in a 96-well plate.

    • Prepare a 0.75 M solution of hydroxylamine hydrochloride in ethanol.

    • Prepare a 1.0 M solution of sodium acetate in water.

  • Reaction Setup:

    • To each well of the aldehyde/ketone plate, add the hydroxylamine hydrochloride solution (1.5 equivalents).

    • Add the sodium acetate solution (2.0 equivalents).

    • Seal the 96-well plate and heat to 60-80 °C for 2-6 hours, monitoring by LC-MS or TLC.

  • Work-up and Isolation:

    • Cool the reaction plate to room temperature.

    • Add water to each well and extract with an organic solvent (e.g., ethyl acetate).

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the oxime library.

Visualizing the Workflow

Diagrams can clarify the logical flow of experimental processes. The following Graphviz diagrams illustrate the workflows for the synthesis of oxime libraries using THP-ONH2 and hydroxylamine hydrochloride.

G cluster_0 THP-ONH2 Workflow start_thp Aldehyde/Ketone Library reagent_thp Add THP-ONH2 & p-TsOH start_thp->reagent_thp reaction_thp React at RT reagent_thp->reaction_thp workup_thp Aqueous Work-up reaction_thp->workup_thp product_thp THP-Protected Oxime Library workup_thp->product_thp deprotection Acidic Deprotection (Optional) product_thp->deprotection final_product Free Oxime Library deprotection->final_product

Caption: Workflow for parallel oxime synthesis using THP-ONH2.

G cluster_1 NH2OH·HCl Workflow start_hcl Aldehyde/Ketone Library reagent_hcl Add NH2OH·HCl & Base start_hcl->reagent_hcl reaction_hcl Heat (Reflux) reagent_hcl->reaction_hcl workup_hcl Aqueous Work-up reaction_hcl->workup_hcl product_hcl Oxime Library workup_hcl->product_hcl

Caption: Workflow for parallel oxime synthesis using NH2OH·HCl.

Discussion and Recommendations

This compound (THP-ONH2) offers significant advantages in the context of parallel synthesis, particularly for the creation of diverse compound libraries. Its solid nature and stability make it amenable to automated weighing and dispensing. The mild reaction conditions required for oxime formation are compatible with a wide range of functional groups, minimizing the potential for side reactions and degradation of sensitive substrates. While the need for a separate deprotection step to generate the free oxime adds an extra step to the workflow, the THP group's lability under controlled acidic conditions allows for its selective removal when necessary.

Hydroxylamine hydrochloride , being the most economical option, remains a workhorse for oxime synthesis. Modern techniques such as ultrasound and solvent-free grinding have addressed some of the drawbacks of the classical heating method, offering faster reaction times and more environmentally friendly protocols.[3][4] However, the implementation of these specialized techniques in a high-throughput parallel format may require significant investment in specific equipment. For standard solution-phase parallel synthesis, the conventional heating method with hydroxylamine hydrochloride is a cost-effective and well-established procedure, although the higher temperatures may not be suitable for all substrates.

For the synthesis of hydroxamic acids , THP-ONH2 provides a reliable method where the hydroxylamine is protected during the often harsh conditions of carboxylic acid activation and coupling. The subsequent mild deprotection cleanly yields the desired hydroxamic acid. Direct use of hydroxylamine hydrochloride for this transformation is often less efficient and can lead to the formation of byproducts.

The choice between this compound and its alternatives for parallel synthesis depends on the specific requirements of the project.

  • For maximum compatibility with diverse and sensitive substrates and when mild reaction conditions are a priority , THP-ONH2 is the superior choice, despite the additional cost and potential need for a deprotection step.

  • For large-scale library synthesis where cost is a primary driver and the substrates are robust, hydroxylamine hydrochloride with conventional heating remains a viable and economical option.

  • For "green" chemistry initiatives and when the appropriate equipment is available, ultrasound-assisted or solvent-free methods with hydroxylamine hydrochloride offer significant advantages in terms of speed and environmental impact.

Ultimately, a preliminary screening of different conditions on a small subset of the library is recommended to identify the optimal protocol for a specific set of substrates.

References

A Cost-Benefit Analysis of O-(Tetrahydropyran-2-yl)hydroxylamine (THP-ONH2) in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision in the intricate process of large-scale chemical synthesis. This guide provides a comprehensive cost-benefit analysis of O-(tetrahydropyran-2-yl)hydroxylamine, hereafter referred to as THP-ONH2, a key reagent in the synthesis of hydroxamic acids and other nitrogen-containing compounds. Its performance is objectively compared with two primary alternatives: N-Boc-hydroxylamine and N-benzylhydroxylamine, supported by available experimental data and economic considerations.

Executive Summary

THP-ONH2 presents a viable option for the O-protection of hydroxylamine, offering a balance of stability and ease of deprotection under specific conditions. Its primary application lies in the synthesis of hydroxamic acids, which are crucial pharmacophores in numerous drug candidates. However, a thorough cost-benefit analysis necessitates a comparative evaluation with other commonly used protected hydroxylamines. N-Boc-hydroxylamine is favored for its straightforward deprotection under acidic conditions, leaving other acid-sensitive groups intact. N-benzylhydroxylamine, on the other hand, offers robust stability and can be deprotected under reductive conditions, providing orthogonality in complex synthetic routes. The economic viability of each option on a large scale is heavily dependent on the cost of starting materials, the complexity of the synthesis and deprotection steps, and the overall process efficiency.

Comparative Data on Protected Hydroxylamines

The following table summarizes the key characteristics and performance metrics of THP-ONH2 and its alternatives based on available literature.

FeatureO-(tetrahydropyran-2-yl)hydroxylamine (THP-ONH2)N-Boc-hydroxylamineN-benzylhydroxylamine
Molecular Weight 117.15 g/mol 133.15 g/mol 123.16 g/mol (free base)
Typical Synthesis Yield ~75%[1]High~75% (continuous process)[2]
Key Starting Materials N-hydroxyphthalimide, 3,4-dihydro-2H-pyranHydroxylamine HCl, Di-tert-butyl dicarbonateBenzyl chloride, Hydroxylamine HCl
Protection Chemistry Acid-catalyzed addition to a vinyl etherAcylation with Boc-anhydrideN-alkylation
Stability Stable to basic and nucleophilic conditionsStable to basic and reductive conditionsStable to acidic and basic conditions
Deprotection Conditions Mild acidic conditions (e.g., PTSA in alcohol)Stronger acidic conditions (e.g., TFA)Hydrogenolysis (e.g., H₂, Pd/C)
Key Advantages Moderate cost, stable intermediateClean deprotection byproducts (isobutene, CO₂)Orthogonal deprotection, stable
Key Disadvantages Formation of a new stereocenter, acid labilityHigher cost of Boc-anhydrideRequires catalytic hydrogenation for deprotection
Estimated Production Cost ModerateHigh~$10/kg (continuous process)[2][3]

Experimental Protocols

Synthesis of O-(Tetrahydropyran-2-yl)hydroxylamine (THP-ONH2)

This protocol is based on a literature procedure.[1]

Step 1: Protection of N-hydroxyphthalimide

  • In a suitable reaction vessel, dissolve N-hydroxyphthalimide (1.0 eq) and 3,4-dihydro-2H-pyran (1.2 eq) in tetrahydrofuran (THF).

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1 eq).

  • Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the THP-protected intermediate.

Step 2: Hydrazinolysis

  • Dissolve the intermediate from Step 1 in ethanol.

  • Add hydrazine hydrate (or a suitable amine) dropwise at room temperature.

  • Stir for 1-2 hours. A precipitate of phthalhydrazide will form.

  • Filter off the precipitate and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain crude THP-ONH2.

  • Purify by distillation or chromatography.

Deprotection of THP-ONH2
  • Dissolve the THP-protected compound in a protic solvent such as methanol or ethanol.

  • Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate (PPTS), or acetic acid).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).

  • Remove the solvent under reduced pressure and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected hydroxylamine.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthesis and deprotection of THP-ONH2, as well as the synthetic routes for its common alternatives.

G Synthesis of O-(Tetrahydropyran-2-yl)hydroxylamine (THP-ONH2) cluster_0 Step 1: Protection cluster_1 Step 2: Deprotection N-hydroxyphthalimide N-hydroxyphthalimide THP-N-oxyphthalimide THP-N-oxyphthalimide N-hydroxyphthalimide->THP-N-oxyphthalimide  + 3,4-dihydro-2H-pyran  PTSA (cat.), THF 3,4-dihydro-2H-pyran 3,4-dihydro-2H-pyran THP-ONH2 THP-ONH2 THP-N-oxyphthalimide->THP-ONH2  + Hydrazine hydrate  Ethanol G Synthesis of N-Boc-hydroxylamine Hydroxylamine HCl Hydroxylamine HCl N-Boc-hydroxylamine N-Boc-hydroxylamine Hydroxylamine HCl->N-Boc-hydroxylamine  + Di-tert-butyl dicarbonate  Base (e.g., K2CO3) Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate G Synthesis of N-benzylhydroxylamine Benzyl chloride Benzyl chloride N-benzylhydroxylamine N-benzylhydroxylamine Benzyl chloride->N-benzylhydroxylamine  + Hydroxylamine HCl  Base, Solvent Hydroxylamine HCl Hydroxylamine HCl G Deprotection Pathways THP-protected compound THP-protected compound Deprotected Hydroxylamine Deprotected Hydroxylamine THP-protected compound->Deprotected Hydroxylamine  Mild Acid Boc-protected compound Boc-protected compound Boc-protected compound->Deprotected Hydroxylamine  Strong Acid Benzyl-protected compound Benzyl-protected compound Benzyl-protected compound->Deprotected Hydroxylamine  Hydrogenolysis

References

Navigating the Landscape of THP Protection: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the arsenal of hydroxyl protecting groups, the tetrahydropyranyl (THP) ether has long been a workhorse, valued for its ease of introduction, general stability, and facile cleavage under mild acidic conditions. While the overall transformation is well-established, a deeper, quantitative understanding of the reaction mechanism is crucial for optimizing reaction conditions, predicting outcomes with novel substrates, and troubleshooting synthetic challenges. This guide provides an in-depth comparison of computational and experimental approaches to elucidating the mechanism of THP protection, offering insights for both theoretical and practicing chemists.

The Cornerstone of THP Protection: The Acid-Catalyzed Mechanism

The formation of a THP ether from an alcohol and 3,4-dihydro-2H-pyran (DHP) is an acid-catalyzed process. The generally accepted mechanism proceeds through three key steps:

  • Protonation of Dihydropyran (DHP): The reaction is initiated by the protonation of the electron-rich double bond of DHP by an acid catalyst. This step generates a resonance-stabilized oxocarbenium ion, a key electrophilic intermediate.[1][2][3][4]

  • Nucleophilic Attack: The hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This results in the formation of a new carbon-oxygen bond and a protonated ether intermediate.[1][2][3][4]

  • Deprotonation: A weak base, typically the conjugate base of the acid catalyst or another alcohol molecule, removes the proton from the oxonium ion, yielding the neutral THP ether and regenerating the acid catalyst.[1][2][3][4]

This fundamental pathway serves as the basis for both experimental and computational investigations aimed at quantifying the energetics and identifying the rate-determining step of the reaction.

Unveiling the Mechanism: A Tale of Two Approaches

The study of the THP protection mechanism can be broadly categorized into two synergistic domains: experimental kinetics and computational modeling. Each approach offers unique insights and, when used in concert, provides a more complete picture of the reaction landscape.

Experimental Investigations: Probing Reaction Realities

Experimental studies provide real-world data on reaction rates, the influence of various catalysts, and the impact of reaction conditions. This information is invaluable for practical applications and serves as the ultimate benchmark for the accuracy of computational models.

A variety of acid catalysts have been employed for THP protection, ranging from classic Brønsted acids like p-toluenesulfonic acid (p-TSA) to Lewis acids and solid-supported catalysts.[5][6] The choice of catalyst can significantly impact reaction efficiency and selectivity.

Experimental Protocol: Kinetic Analysis of p-TSA Catalyzed Tetrahydropyranylation of Benzyl Alcohol

This protocol outlines a general procedure for monitoring the kinetics of a typical THP protection reaction.

Materials:

  • Benzyl alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Anhydrous dichloromethane (DCM)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Thermostatted reaction vessel

Procedure:

  • Prepare a stock solution of benzyl alcohol, DHP, and the internal standard in anhydrous DCM in a volumetric flask.

  • Equilibrate the stock solution to the desired reaction temperature in the thermostatted vessel.

  • Initiate the reaction by adding a known concentration of the p-TSA catalyst.

  • At regular time intervals, withdraw aliquots from the reaction mixture and quench them immediately (e.g., by adding a small amount of triethylamine).

  • Analyze the quenched aliquots by GC-FID to determine the concentration of the starting material and product relative to the internal standard.

  • Plot the concentration of the reactant versus time to determine the reaction rate.

  • Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.

Table 1: Comparison of Experimental Conditions for THP Protection of Alcohols

CatalystAlcoholSolventTemperature (°C)TimeYield (%)Reference
p-Toluenesulfonic acidVariousDichloromethaneRoom Temperature0.5 - 2 h85-95[7]
Zeolite H-betaVariousSolvent-freeRoom TemperatureShortHigh[5]
Bismuth TriflateVariousSolvent-freeRoom Temperature5 - 30 min90-98[5]
Keggin H3PW12O40Primary vs. SecondaryNot specifiedRoom Temperature5 min78 (Primary)[8]
3,5-Dinitrobenzoic acidVariousNot specifiedNot specified45 min - 3 h92-94[9]

This table highlights the diversity of catalytic systems and conditions employed for THP protection, underscoring the need for a deeper mechanistic understanding to rationalize these empirical observations.

Computational Chemistry: In Silico Exploration of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating reaction mechanisms at the molecular level.[10] DFT calculations can provide detailed information about the geometries of reactants, transition states, and products, as well as the corresponding energy changes along the reaction coordinate. This allows for the determination of activation energies and the identification of the rate-determining step.

Computational Workflow: DFT Study of the THP Protection of Methanol

The following workflow outlines the key steps in a computational investigation of the THP protection mechanism.

Methodology:

  • Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), def2-TZVP).

  • Solvent Model: Implicit solvent models like the Polarizable Continuum Model (PCM) are often used to account for the effect of the solvent.[11][12][13]

Steps:

  • Geometry Optimization: Optimize the geometries of all stationary points on the potential energy surface, including the reactants (DHP, methanol, and the acid catalyst), intermediates (protonated DHP, oxonium ion), transition states, and the final product (THP-protected methanol).

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency). The imaginary frequency of a transition state corresponds to the motion along the reaction coordinate.

  • Transition State Search: Locate the transition state structures for the key steps of the reaction (protonation, nucleophilic attack, and deprotonation). This is often the most challenging part of the calculation.

  • Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations starting from the transition state geometries to confirm that they connect the correct reactants and products.

  • Energy Calculations: Calculate the single-point energies of all optimized structures at a higher level of theory or with a larger basis set to obtain more accurate energy differences and activation barriers.

Diagram 1: Computational Workflow for Studying the THP Protection Mechanism

G cluster_start 1. System Setup cluster_geomopt 2. Geometry Optimization cluster_ts 3. Transition State Search cluster_verify 4. Verification cluster_energy 5. Energetics cluster_analysis 6. Analysis start Define Reactants: DHP, Alcohol, Catalyst geom_opt Optimize Geometries of Reactants, Intermediates, Products start->geom_opt ts_search Locate Transition States for Protonation, Attack, Deprotonation geom_opt->ts_search freq_calc Frequency Calculations (Confirm Minima/TS) ts_search->freq_calc irc_calc IRC Calculations (Connect TS to Reactants/Products) freq_calc->irc_calc energy_calc Single-Point Energy Calculations (Higher Level of Theory) irc_calc->energy_calc analysis Determine Activation Energies and Reaction Profile energy_calc->analysis

Caption: A typical workflow for a DFT study of the THP protection mechanism.

Table 2: Comparison of Theoretical Approaches for Mechanistic Studies

Computational MethodStrengthsLimitations
Density Functional Theory (DFT) Good balance of accuracy and computational cost for many organic reactions.[14]Accuracy is dependent on the choice of functional. Some functionals may not accurately describe certain types of interactions.
Ab initio Methods (e.g., MP2, CCSD(T)) Generally more accurate than DFT, especially for systems with significant electron correlation.Computationally very expensive, limiting their application to smaller systems.
Semi-empirical Methods Very fast, suitable for large systems and high-throughput screening.Less accurate than DFT and ab initio methods.

Bridging the Gap: Comparing Computational Predictions with Experimental Reality

A key aspect of validating computational models is to compare their predictions with experimental data. For the THP protection mechanism, this involves comparing calculated activation energies with those determined from kinetic experiments.

Diagram 2: The Synergy Between Computational and Experimental Approaches

G cluster_understanding Deeper Mechanistic Understanding comp Computational Studies (DFT) exp Experimental Studies (Kinetics) comp->exp Predicts Activation Energies, Transition States understanding Reaction Optimization Catalyst Design Predictive Modeling comp->understanding exp->comp Provides Benchmark Data for Validation exp->understanding

Caption: The interplay between computational and experimental methods leads to a more profound understanding of the reaction mechanism.

Future Directions and Concluding Remarks

The computational investigation of the THP protection mechanism is a burgeoning area of research. Future studies should focus on:

  • Direct Comparison of Computational Methods: Systematic studies comparing the performance of different DFT functionals and basis sets for modeling the THP protection of simple alcohols are needed.

  • Explicit Solvent Models: While implicit solvent models are computationally efficient, explicit solvent models that include a few solvent molecules in the calculation can provide a more accurate description of specific solvent-solute interactions.

  • Catalyst Effects: Computational studies can be extended to investigate the role of different acid catalysts in modulating the reaction pathway and energetics.

  • Generation of Comprehensive Experimental Data: There is a clear need for more detailed experimental kinetic studies on the THP protection of a range of simple alcohols to provide robust benchmark data for computational models.

References

Protecting the Protectors: A Comparative Guide to THP-Protected and Unprotected Hydroxylamines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step synthesis. When it comes to incorporating the versatile hydroxylamine moiety, a critical decision arises: to protect or not to protect? This guide provides an objective comparison of tetrahydropyranyl (THP)-protected hydroxylamines versus their unprotected counterparts, supported by experimental data and detailed protocols to inform your synthetic strategy.

The hydroxylamine functional group is a key component in a wide array of biologically active molecules, most notably hydroxamic acids, which are prominent in the development of enzyme inhibitors. However, the nucleophilicity and potential for side reactions of the N-O group can complicate synthetic routes. The tetrahydropyranyl (THP) group is a widely used acid-labile protecting group for alcohols and, by extension, hydroxylamines. Its application is intended to enhance stability and selectivity during synthesis. This guide examines case studies in hydroxamic acid synthesis to compare the performance of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-ONH₂) with unprotected hydroxylamine, typically used as its hydrochloride salt (NH₂OH·HCl).

Performance Comparison in Hydroxamic Acid Synthesis

The synthesis of hydroxamic acids, potent metal chelators often employed as enzyme inhibitors, serves as an excellent platform for comparing these two reagents. The core transformation involves the acylation of the hydroxylamine.

Case Study 1: Synthesis of a Generic Hydroxamic Acid

This case study compares the synthesis of a generic hydroxamic acid (R-CONHOH) from a carboxylic acid (R-COOH) using both THP-protected and unprotected hydroxylamine.

ParameterTHP-Protected HydroxylamineUnprotected Hydroxylamine (from NH₂OH·HCl)
Reagent This compound (THP-ONH₂)Hydroxylamine Hydrochloride (NH₂OH·HCl)
Typical Coupling Agents EDC, HOBt, DCCEDC, HOBt, Mixed Anhydrides
Reaction Steps 1. Coupling, 2. Deprotection1. In situ generation of free hydroxylamine, 2. Coupling
Typical Overall Yield Good to Excellent (often >70% over two steps)[1]Moderate (e.g., 31% for specific HDAC inhibitors)[2]
Key Advantage Stability under basic conditions, allowing for a wider range of reaction conditions and functional group tolerance during intermediate steps.[1]Fewer synthetic steps (no deprotection required).
Key Disadvantage Requires an additional deprotection step, typically under acidic conditions.[1]Free hydroxylamine is less stable, and the reaction often requires careful pH control and can be lower yielding.[2][3]

Experimental Protocols

Protocol 1: Hydroxamic Acid Synthesis using THP-Protected Hydroxylamine

This two-step protocol involves the coupling of a carboxylic acid with THP-ONH₂ followed by the deprotection of the THP group.

Step 1: Coupling of Carboxylic Acid with THP-ONH₂

A solution of the carboxylic acid (1.0 equiv), this compound (1.1 equiv), 1-hydroxybenzotriazole (HOBt) (1.2 equiv), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv) in anhydrous N,N-dimethylformamide (DMF) is stirred at room temperature for 12-24 hours. The reaction mixture is then diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the THP-protected hydroxamic acid.[1]

Step 2: Deprotection of the THP Group

The THP-protected hydroxamic acid is dissolved in a mixture of dioxane and methanol. A solution of 6M hydrochloric acid is added, and the mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final hydroxamic acid.[1]

Protocol 2: Hydroxamic Acid Synthesis using Unprotected Hydroxylamine

This one-pot protocol involves the in situ generation of free hydroxylamine from its hydrochloride salt, followed by coupling with an activated carboxylic acid.

A solution of hydroxylamine hydrochloride (1.5 equiv) in methanol is treated with a solution of sodium methoxide in methanol (1.5 equiv) at 0 °C to generate free hydroxylamine. The corresponding ester of the carboxylic acid (1.0 equiv) is then added to the reaction mixture. The reaction is stirred at room temperature for 12-48 hours. The solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography to yield the desired hydroxamic acid.[2]

Strategic Considerations: When to Protect?

The choice between using THP-protected and unprotected hydroxylamine is dictated by the overall synthetic strategy and the nature of the substrate.

  • For complex molecules with sensitive functional groups or multi-step syntheses requiring basic conditions, the use of THP-protected hydroxylamine is advantageous. The THP group's stability allows for greater flexibility in subsequent transformations before its mild acidic removal at a later stage.[1]

  • For simpler substrates and shorter synthetic routes where efficiency and atom economy are paramount, direct coupling with unprotected hydroxylamine can be a more straightforward approach, provided the potential for lower yields and side reactions is manageable.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the synthesis of hydroxamic acids using both THP-protected and unprotected hydroxylamines.

G cluster_0 THP-Protected Pathway RCOOH_p Carboxylic Acid (R-COOH) Coupling Coupling (EDC, HOBt) RCOOH_p->Coupling THPONH2 THP-ONH₂ THPONH2->Coupling THP_Protected THP-Protected Hydroxamic Acid Coupling->THP_Protected Deprotection Deprotection (Acidic Conditions) THP_Protected->Deprotection Final_Product_p Hydroxamic Acid (R-CONHOH) Deprotection->Final_Product_p

Caption: Workflow for hydroxamic acid synthesis using THP-protected hydroxylamine.

G cluster_1 Unprotected Pathway RCOOR_u Carboxylic Acid Ester (R-COOR') Coupling_u Coupling RCOOR_u->Coupling_u NH2OH_HCl NH₂OH·HCl Free_NH2OH Free NH₂OH (in situ) NH2OH_HCl->Free_NH2OH Base Base (e.g., NaOMe) Base->Free_NH2OH Free_NH2OH->Coupling_u Final_Product_u Hydroxamic Acid (R-CONHOH) Coupling_u->Final_Product_u

Caption: Workflow for hydroxamic acid synthesis using unprotected hydroxylamine.

Conclusion

The decision to employ THP-protected hydroxylamine is a strategic one that balances the need for additional synthetic steps against the benefits of increased stability and potentially higher overall yields, particularly in the context of complex molecule synthesis. While direct coupling with unprotected hydroxylamine offers a more concise route, it may be less suitable for sensitive substrates or when basic conditions are required elsewhere in the synthetic sequence. By carefully considering the factors outlined in this guide, researchers can make an informed choice that best suits the specific demands of their synthetic targets.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (CAS No. 6723-30-4), a compound recognized for its utility in synthesis but also for its potential hazards.

Safety and Hazard Profile

This compound is classified with the following hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2][3]

Some safety data sheets also indicate that it may be harmful if swallowed or in contact with skin, is suspected of causing cancer, and is very toxic to aquatic life.[4] Adherence to strict safety protocols is therefore non-negotiable.

Personal Protective Equipment (PPE) Requirements

Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:

PPE CategorySpecificationSource
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear fire/flame resistant and impervious clothing. Wear appropriate protective gloves.[1][2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a filter type conforming to EN 143.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The primary directive from safety data sheets is to "Dispose of contents/container to an approved waste disposal plant" in accordance with local, state, and federal regulations.[1][2][5]

Step 1: Waste Collection and Storage

  • Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It is incompatible with strong oxidizing agents and strong acids.[2]

  • Container : Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Labeling : The waste container must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard symbols (e.g., irritant, health hazard).

  • Storage : Store the sealed waste container in a well-ventilated, designated chemical waste storage area, away from incompatible materials.[1][2]

Step 2: Scheduling Waste Pickup

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Documentation : Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor.

Step 3: Accidental Spill Cleanup

In the event of a spill, follow these procedures:

  • Evacuate : Evacuate non-essential personnel from the immediate area.

  • Ventilate : Ensure adequate ventilation.

  • Containment : Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials such as sawdust.

  • Collection : Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[2]

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • Disposal : Dispose of the contaminated absorbent material and any contaminated cleaning materials as hazardous waste, following the procedures outlined in Step 1 and 2.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Cleanup Procedure: 1. Wear full PPE. 2. Contain with inert absorbent. 3. Collect in a sealed container. is_spill->spill_procedure Yes collect_waste Collect Waste in a Labeled, Sealed Container is_spill->collect_waste No spill_procedure->collect_waste store_waste Store in a Designated, Ventilated Hazardous Waste Area collect_waste->store_waste contact_ehs Contact Institutional EHS Office for Waste Pickup store_waste->contact_ehs end End: Waste Disposed of by Approved Vendor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for minimizing risk and ensuring a safe research environment.

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict handling and disposal procedures are mandatory.

Personal Protective Equipment (PPE) Summary

A multi-layered approach to personal protection is necessary to mitigate the risks associated with this chemical. The following table summarizes the required PPE.

Protection TypeSpecificationStandard Compliance
Eye/Face Protection Tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[1][2]
Skin Protection Chemical-resistant, impervious gloves and clothing. Fire/flame resistant clothing is also recommended.Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation occurs. A dust mask of type N95 (US) is a recommended minimum.[2] For higher exposures, a full-face respirator should be used.[1]Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2]

Experimental Protocol: Safe Handling, Storage, and Disposal

This protocol outlines the procedural, step-by-step guidance for the safe use of this compound from receipt to disposal.

1. Preparation and Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Before handling, ensure you are wearing the complete set of PPE as detailed in the table above.

  • Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[1][2][3]

  • Prevent contact with skin and eyes.[2]

  • After handling, wash your hands and any exposed skin thoroughly.[1][2]

  • Contaminated clothing should be removed and washed before reuse.[1][5]

2. Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed.[1][2]

  • The substance should be stored locked up.[1][2]

  • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[2]

3. Spill and Emergency Procedures:

  • In case of eye contact: Immediately rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[1][2] If eye irritation persists, seek medical attention.[2][5]

  • In case of skin contact: Wash the affected area with plenty of soap and water.[2][5] If skin irritation occurs, get medical advice.[2][5]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][2] Call a poison center or doctor if you feel unwell.[2]

  • In case of a spill: Sweep up the material and place it into a suitable container for disposal. Avoid dust formation and remove all sources of ignition.[2]

4. Disposal:

  • Dispose of the contents and the container in accordance with local, regional, and national regulations.[1][2]

  • The disposal must be carried out at an approved waste disposal plant.[2]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this chemical.

prep Preparation - Don PPE - Work in Fume Hood handle Handling - Avoid Inhalation & Contact - Use Appropriate Tools prep->handle storage Storage - Tightly Closed Container - Cool, Dry, Ventilated Area handle->storage If not all used spill Spill Response - Evacuate & Ventilate - Use Absorbent Material handle->spill In case of spill decon Decontamination - Clean Work Area - Wash Hands Thoroughly handle->decon storage->handle For subsequent use disposal Disposal - Approved Waste Container - Follow Regulations spill->disposal decon->disposal Dispose of contaminated materials end End of Process decon->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.